1-(3-Methylbutanoyl)piperidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-3-4-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKNDZVHVOCMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114596-49-4 | |
| Record name | 1-(3-aminopiperidin-1-yl)-3-methylbutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Methylbutanoyl)piperidin-3-amine: Synthesis, Characterization, and Potential Applications
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. This guide focuses on a specific, uncharacterized derivative, 1-(3-Methylbutanoyl)piperidin-3-amine , a molecule combining the piperidine core with an isovaleroyl group.
While direct experimental data for this compound is not available in the public domain, this document serves as a comprehensive technical guide based on established chemical principles and data from its constituent precursors. We will provide a robust theoretical framework for its synthesis, predict its physicochemical and spectral properties, and discuss its potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals interested in novel piperidine-based compounds.
Predicted Physicochemical Properties
The properties of this compound are predicted based on the known characteristics of its precursors, piperidin-3-amine and 3-methylbutanoic acid (isovaleric acid).[4][5] These estimations provide a baseline for experimental design and compound handling.
| Property | Predicted Value | Rationale & References |
| Molecular Formula | C₁₀H₂₀N₂O | Derived from structural components. |
| Molecular Weight | 184.28 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar N-acylated piperidines. |
| Boiling Point | > 250 °C (estimated) | Expected to be significantly higher than precursors due to increased molecular weight and amide hydrogen bonding. |
| Solubility | Soluble in methanol, ethanol, DCM, THF. Sparingly soluble in water. | The aliphatic nature of the isovaleroyl group reduces aqueous solubility, while the polar amide and amine groups ensure solubility in organic solvents. |
| pKa (Conjugate Acid) | ~8.5 - 9.5 | The primary amine at the 3-position is the most basic site. This value is slightly lower than piperidine itself due to the electron-withdrawing effect of the amide group. |
Proposed Synthesis: Acylation of Piperidin-3-amine
The most direct and logical route to synthesize this compound is through the nucleophilic acyl substitution reaction between a suitable piperidin-3-amine precursor and an activated form of 3-methylbutanoic acid. The primary amine at the 3-position is significantly more nucleophilic than the secondary amine within the piperidine ring, which is sterically hindered and electronically deactivated by its connection to the acyl group. However, to ensure regioselectivity at the exocyclic amine, a protection strategy is advisable. A more practical approach for selective acylation at the ring nitrogen involves starting with piperidin-3-amine.
The following protocol details the acylation of the piperidine ring nitrogen.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Schotten-Baumann reaction conditions for the acylation of amines with acyl chlorides.[6][7]
Step 1: Preparation of 3-Methylbutanoyl Chloride
3-Methylbutanoic acid can be converted to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂).[8][9]
-
Materials: 3-Methylbutanoic acid (1.0 eq), Thionyl chloride (1.2 eq), N,N-Dimethylformamide (catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add 3-methylbutanoic acid.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride at room temperature with stirring.
-
Heat the reaction mixture to 70-80 °C for 2-3 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is 3-methylbutanoyl chloride, which can be used in the next step without further purification.[10]
-
Step 2: Amide Coupling Reaction
-
Materials: Piperidin-3-amine (1.0 eq), 3-Methylbutanoyl chloride (1.05 eq), Dichloromethane (DCM), Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq).
-
Procedure:
-
Dissolve piperidin-3-amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIEA) to the solution.
-
Slowly add a solution of 3-methylbutanoyl chloride in DCM dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Diagram of Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Predicted Spectral Properties
Predicting the spectral characteristics is crucial for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the conformational rigidity introduced by the amide bond, which can lead to broadened signals or the presence of rotamers.[11][12][13]
-
δ 0.9-1.0 ppm (doublet, 6H): Two equivalent methyl groups of the isovaleroyl side chain.
-
δ 1.5-2.0 ppm (multiplet, 4H): Protons at C4 and C5 of the piperidine ring.
-
δ 2.0-2.2 ppm (multiplet, 1H): Methine proton of the isovaleroyl side chain.
-
δ 2.2-2.4 ppm (doublet of doublets, 2H): Methylene protons of the isovaleroyl side chain adjacent to the carbonyl.
-
δ 2.5-3.5 ppm (multiplet, 5H): Protons at C2, C3, and C6 of the piperidine ring. These signals are likely to be broad and complex due to the influence of the amide and the adjacent nitrogen.
-
Amine protons (NH₂): A broad singlet, which may be exchangeable with D₂O, typically appearing between δ 1.5-3.0 ppm.
¹³C NMR Spectroscopy
-
δ ~22.5 ppm: Methyl carbons of the isovaleroyl group.
-
δ ~25.0 ppm: Methine carbon of the isovaleroyl group.
-
δ ~25-35 ppm: C4 and C5 carbons of the piperidine ring.
-
δ ~45-55 ppm: C2, C3, and C6 carbons of the piperidine ring.
-
δ ~46.0 ppm: Methylene carbon of the isovaleroyl group.
-
δ ~172.0 ppm: Carbonyl carbon of the amide.
Infrared (IR) Spectroscopy
-
3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine.
-
2950-2850 cm⁻¹: C-H stretching of aliphatic groups.
-
~1630 cm⁻¹ (strong): C=O stretching of the tertiary amide (amide I band).
-
1470-1430 cm⁻¹: C-N stretching.
Mass Spectrometry (MS)
-
[M+H]⁺: Expected at m/z 185.16.
-
Key Fragmentation Patterns: Loss of the isovaleroyl group, and fragmentation of the piperidine ring.
Potential Applications in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve pharmacokinetic properties and provide a rigid framework for binding to biological targets.[2][3] The introduction of an isovaleroyl group at the 1-position and a primary amine at the 3-position creates a molecule with several points for further diversification, making it an interesting starting point for library synthesis.
-
CNS Disorders: Many CNS-active drugs, including antipsychotics and analgesics, feature a piperidine core. The lipophilicity of the isovaleroyl group may enhance blood-brain barrier penetration.
-
Enzyme Inhibition: The 3-amino group can serve as a key hydrogen-bonding moiety for interaction with enzyme active sites, such as kinases or proteases.
-
Fragment-Based Drug Discovery (FBDD): This molecule can be considered a 3D fragment. The primary amine provides a vector for growing the fragment into more complex and potent molecules.[14]
Safety and Handling
Given the lack of specific toxicology data, a cautious approach based on the precursors is mandatory.
-
Piperidin-3-amine: Corrosive and can cause severe skin burns and eye damage.
-
3-Methylbutanoyl Chloride: A reactive acylating agent, corrosive, and lachrymatory. Reacts violently with water and nucleophiles.[10]
-
This compound (Predicted): Expected to be a skin and eye irritant. The primary amine will make the compound basic.
Handling Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from strong oxidizing agents and acids.
Conclusion
This compound represents a novel, synthetically accessible molecule built upon the privileged piperidine scaffold. While this guide is predictive in nature, it provides a solid and scientifically grounded foundation for its synthesis, characterization, and exploration in a research setting. The detailed protocols and predicted data herein are designed to empower researchers to confidently incorporate this and similar compounds into their drug discovery and development pipelines, leveraging the proven potential of the piperidine core to create new chemical entities with valuable therapeutic properties.
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The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate. Available at: [Link].
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. Available at: [Link].
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An In-depth Technical Guide to 1-(3-Methylbutanoyl)piperidin-3-amine (CAS Number 1114596-49-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(3-Methylbutanoyl)piperidin-3-amine, a piperidine-based compound with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document synthesizes information from related structures and established chemical principles to offer a robust resource for researchers. The guide covers the compound's structure, physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential biological significance based on analogous structures.
Introduction and Molecular Overview
This compound, with the Chemical Abstracts Service (CAS) number 1114596-49-4, is a fascinating molecule for those engaged in the exploration of novel therapeutics. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties.[1] The addition of a 3-methylbutanoyl (isovaleroyl) group and a primary amine at the 3-position of the piperidine ring presents a unique combination of functionalities that could interact with various biological targets.
The structure suggests potential for hydrogen bonding via the amide and amine groups, as well as hydrophobic interactions from the isobutyl moiety. These features are critical for molecular recognition and binding to protein targets.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Information | Rationale and Supporting Evidence |
| Molecular Formula | C₁₀H₂₀N₂O | Derived from the chemical structure. |
| Molecular Weight | 184.28 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. | Based on the properties of similar N-acylated piperidines. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated, though it may be enhanced at acidic pH due to the basicity of the amine groups. | The presence of both polar (amine, amide) and non-polar (isobutyl, piperidine ring) moieties suggests amphiphilic character. Piperidine derivatives often exhibit improved solubility.[2] |
| pKa | The piperidine nitrogen is expected to have a pKa around 8-9, and the primary amine a pKa around 9-10. | These are typical pKa values for secondary amines within a piperidine ring and primary alkylamines, respectively. The electron-withdrawing effect of the amide will slightly decrease the basicity of the piperidine nitrogen. |
| LogP | Estimated to be in the range of 1.5 - 2.5. | This prediction is based on the contribution of the piperidine ring and the acyl chain, suggesting moderate lipophilicity. |
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be logically achieved through the acylation of piperidin-3-amine with 3-methylbutanoic acid or an activated derivative thereof. This is a standard amide bond formation reaction.
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward disconnection at the amide bond, leading back to two commercially available starting materials: piperidin-3-amine and 3-methylbutanoic acid (isovaleric acid).
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol:
-
Activation of 3-Methylbutanoic Acid:
-
To a solution of 3-methylbutanoic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.1 eq.) or HBTU (1.1 eq.). [3] * Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture.
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate. The choice of coupling reagent is critical; HATU is often preferred for its efficiency and lower rate of racemization in chiral systems. [3]
-
-
Amide Bond Formation:
-
To the solution containing the activated ester, add a solution of piperidin-3-amine (1.0 eq.) in DMF.
-
Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure this compound.
-
Self-Validating System: The success of each step can be validated. The formation of the activated ester can be inferred by the consumption of the starting carboxylic acid (monitored by TLC). The final product can be characterized by its unique retention factor on TLC and its mass-to-charge ratio in MS analysis. The purity of the final compound should be assessed by HPLC and its structure confirmed by NMR spectroscopy.
Structural Characterization: A Spectroscopic Roadmap
While specific spectra for this compound are not available, the following are the expected key signals in its characterization:
-
¹H NMR:
-
Signals corresponding to the protons of the 3-methylbutanoyl group, including a doublet for the two methyl groups and a multiplet for the methine proton.
-
A complex set of multiplets for the piperidine ring protons.
-
A broad singlet for the primary amine protons (NH₂), which is exchangeable with D₂O.
-
A signal for the amide proton (NH), which may be a broad singlet or a multiplet depending on its coupling to adjacent protons.
-
-
¹³C NMR:
-
A carbonyl carbon signal for the amide around 170-175 ppm.
-
Signals for the carbons of the 3-methylbutanoyl group.
-
Distinct signals for the carbons of the piperidine ring.
-
-
Mass Spectrometry (MS):
-
The electrospray ionization (ESI) mass spectrum in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 185.16.
-
-
Infrared (IR) Spectroscopy:
-
A characteristic N-H stretching vibration for the primary amine around 3300-3400 cm⁻¹, likely appearing as a doublet. [4] * An N-H stretching band for the secondary amide around 3300 cm⁻¹. [4] * A strong C=O stretching vibration for the amide carbonyl group around 1630-1650 cm⁻¹. [4] * C-N stretching vibrations in the 1000-1350 cm⁻¹ region. [4]
-
Potential Biological Activity and Applications
The biological activity of this compound has not been explicitly reported. However, the piperidine carboxamide scaffold is present in a variety of biologically active molecules.
-
Enzyme Inhibition: Piperidine carboxamides have been investigated as inhibitors of various enzymes. For instance, derivatives have shown activity as calpain inhibitors, which have potential in treating neurodegenerative diseases. [5]The structural features of this compound could allow it to fit into the active sites of certain proteases or kinases.
-
Receptor Modulation: The piperidine core is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. The combination of a basic amine and a hydrogen-bond-accepting amide could facilitate interactions with these receptor families.
-
Antimicrobial Activity: Some piperidine derivatives have demonstrated antimicrobial properties. [6]The lipophilic isovaleroyl group could enhance membrane permeability, a desirable trait for antimicrobial agents.
-
Drug Discovery Scaffold: Perhaps the most immediate application for this compound is as a versatile building block in the synthesis of more complex molecules for drug discovery libraries. The primary amine provides a convenient handle for further derivatization, allowing for the rapid generation of a diverse set of compounds for high-throughput screening.
Conclusion
This compound is a compound with significant potential for researchers in the fields of medicinal chemistry and drug development. While direct experimental data is currently sparse, this in-depth guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic protocol is based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic properties offer a baseline for experimental verification. As a molecule incorporating the privileged piperidine scaffold, this compound warrants further investigation as a novel chemical entity and a valuable building block for the discovery of new therapeutic agents.
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2023). Journal of the American Chemical Society. Retrieved from [Link]
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2024). EMBL-EBI. Retrieved from [Link]
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed. Retrieved from [Link]
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DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. (n.d.). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(3-Methylbutanoyl)piperidin-3-amine
Introduction: A Rational Approach to a Novel Scaffold
In the landscape of modern drug discovery, the piperidine ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] The compound 1-(3-Methylbutanoyl)piperidin-3-amine presents a novel, yet rationally designed, chemical entity. Its structure, featuring a 3-aminopiperidine core N-acylated with a 3-methylbutanoyl (isovaleroyl) group, suggests a potential interaction with specific biological targets. The 3-aminopiperidine moiety is a well-established pharmacophore, notably found in several blockbuster drugs, including inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[4][5]
This technical guide eschews a rigid template to provide a fluid, logic-driven framework for the comprehensive elucidation of the mechanism of action (MoA) of this compound. We will proceed from a structurally-informed hypothesis to a multi-tiered experimental validation strategy, designed to provide definitive evidence of the compound's primary biological target and its downstream physiological consequences. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Part 1: The Central Hypothesis - Targeting Dipeptidyl Peptidase-IV (DPP-IV)
The primary hypothesis is that This compound acts as an inhibitor of the enzyme Dipeptidyl Peptidase-IV (DPP-IV) .
Rationale from Structure-Activity Relationships (SAR)
This hypothesis is grounded in the established pharmacology of 3-aminopiperidine derivatives. DPP-IV inhibitors, also known as "gliptins," are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus.[6][7] Several highly successful drugs in this class, such as alogliptin and linagliptin, feature a 3-aminopiperidine ring as a key structural motif.[5] This amine group typically forms a critical salt bridge or hydrogen bond interaction within the S2 subsite of the DPP-IV active site.
The 1-(3-Methylbutanoyl) group attached to the piperidine nitrogen is hypothesized to occupy the S1 hydrophobic pocket of the DPP-IV active site. While many gliptins have more complex moieties at this position, the relatively small, branched isovaleroyl group could still form favorable hydrophobic interactions. The overall structure, therefore, presents a plausible pharmacophore for DPP-IV inhibition.
The DPP-IV Signaling Pathway
DPP-IV is a serine exopeptidase that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Peptide (GIP).[6][8] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the bioavailability of active GLP-1 and GIP is increased, leading to enhanced insulin release and suppressed glucagon secretion, thereby lowering blood glucose levels.[7][9]
Caption: Proposed signaling pathway of DPP-IV inhibition by the test compound.
Part 2: Experimental Elucidation of the Mechanism of Action
A tiered approach will be employed to rigorously test our central hypothesis. This involves moving from simple, direct biochemical assays to more complex cellular and proteome-wide analyses.
Tier 1: Direct Target Engagement and Potency
The foundational experiment is to determine if this compound directly inhibits DPP-IV enzymatic activity and with what potency.
Workflow: In Vitro DPP-IV Inhibition Assay
Caption: Workflow for the in vitro DPP-IV enzymatic inhibition assay.
Detailed Protocol: Fluorogenic DPP-IV Inhibition Assay [10]
-
Reagent Preparation:
-
Prepare a 2X working solution of recombinant human DPP-IV enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a 2X working solution of the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer to create 4X final concentrations. A known DPP-IV inhibitor (e.g., Sitagliptin) should be prepared similarly as a positive control.
-
-
Assay Execution (in a 384-well black plate):
-
Add 25 µL of 4X test compound or control to appropriate wells.
-
Add 50 µL of 2X DPP-IV enzyme solution to all wells.
-
Mix and pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of 2X Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Outcome & Interpretation: A dose-dependent inhibition of DPP-IV activity will confirm the initial hypothesis. The IC₅₀ value will quantify the compound's potency.
| Compound | Target | Assay Type | IC₅₀ (nM) [Hypothetical] |
| This compound | DPP-IV | Fluorogenic | 85.2 |
| Sitagliptin (Control) | DPP-IV | Fluorogenic | 19.5 |
Tier 2: Mechanism of Inhibition & Direct Binding Confirmation
Once inhibitory activity is confirmed, the next logical step is to understand how the compound inhibits the enzyme and to verify direct physical binding.
2.2.1. Isothermal Titration Calorimetry (ITC) for Kinetic Analysis
Causality: While the IC₅₀ value measures potency, it does not reveal the mechanism of inhibition (e.g., competitive, non-competitive). ITC is a powerful, label-free technique that directly measures the heat changes associated with an enzymatic reaction in real-time.[11][12][13] By measuring the reaction rate at different substrate concentrations in the presence and absence of the inhibitor, we can determine the inhibition modality.
Detailed Protocol: ITC-based Enzyme Kinetics [11][12][14]
-
Setup: Place the DPP-IV enzyme solution in the ITC sample cell. Fill the injection syringe with a concentrated solution of the substrate (Gly-Pro-dipeptide).
-
Experiment 1 (No Inhibitor): Perform a multiple-injection experiment, titrating the substrate into the enzyme solution. The power required to maintain thermal equilibrium is measured, which is proportional to the reaction rate. This generates a Michaelis-Menten curve, from which Kₘ and Vₘₐₓ are derived.
-
Experiment 2 (With Inhibitor): Repeat the experiment with a fixed concentration of this compound pre-incubated with the enzyme in the cell.
-
Data Analysis: Compare the Michaelis-Menten plots.
-
Competitive Inhibition: Kₘ will increase, Vₘₐₓ will remain unchanged.
-
Non-competitive Inhibition: Kₘ will be unchanged, Vₘₐₓ will decrease.
-
Uncompetitive Inhibition: Both Kₘ and Vₘₐₓ will decrease.
-
2.2.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality: Biochemical assays use purified recombinant proteins, which may not perfectly reflect the target's state in a complex cellular environment. CETSA provides definitive evidence of target engagement in intact cells or cell lysates.[15][16][17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[18]
Workflow: CETSA for DPP-IV Target Engagement
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-based CETSA [15][19]
-
Cell Treatment: Treat intact Caco-2 cells (which endogenously express DPP-IV) with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them for 3 minutes across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling to 4°C.
-
Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).
-
Detection: Collect the supernatant and quantify the amount of soluble DPP-IV at each temperature point using SDS-PAGE and Western blotting with a specific anti-DPP-IV antibody.
-
Analysis: Quantify the band intensities and plot the normalized soluble DPP-IV fraction against temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ). A positive shift in Tₘ in the compound-treated samples relative to the vehicle control confirms target engagement.
Tier 3: Specificity and Off-Target Profiling
Causality: A critical aspect of drug development is ensuring selectivity. While our compound is designed for DPP-IV, it may interact with other proteins, leading to off-target effects. Unbiased, proteome-wide methods are essential for a comprehensive safety and MoA profile.
2.3.1. Kinobeads Profiling (Chemoproteomics)
While "Kinobeads" are designed to capture kinases, the underlying principle of affinity chromatography with broad-spectrum immobilized ligands is applicable to other enzyme classes.[1][20][21] A custom affinity matrix could be developed, but for initial screening, a broad panel like Kinobeads can reveal unexpected interactions with kinases that might share structural similarities in their binding pockets.
Protocol Overview: Competitive Chemoproteomics [20][22]
-
A cell lysate is incubated with a specific concentration of the test compound.
-
The lysate is then passed over "Kinobeads"—sepharose beads derivatized with a cocktail of non-selective kinase inhibitors.[23]
-
Proteins that bind to the beads are eluted and identified/quantified by LC-MS/MS.
-
By comparing the protein profile from the test compound-treated lysate to a vehicle-treated lysate, one can identify proteins that were displaced from the beads by the test compound. These are potential off-targets.
2.3.2. LC-MS/MS-based Proteome-wide Target Identification
A more direct and unbiased approach is to use LC-MS/MS to identify protein targets without the need for specific affinity resins.[24][25][26] Methods like Drug Affinity Responsive Target Stability (DARTS) leverage the same principle as CETSA (ligand-induced stabilization) but use proteolysis instead of heat as the denaturing stress.[27]
Protocol Overview: DARTS [27]
-
Two aliquots of cell lysate are prepared. One is treated with the test compound, the other with vehicle.
-
Both lysates are subjected to limited proteolysis with a protease like pronase. Target proteins bound to the compound will be more resistant to digestion.
-
The digestion is stopped, and the samples are analyzed by LC-MS/MS.[28]
-
Proteins that are significantly less digested (i.e., more abundant as full-length or large fragments) in the compound-treated sample are identified as potential targets.
Conclusion
This guide outlines a logical, multi-tiered strategy to investigate the mechanism of action of this compound. By starting with a strong, structure-based hypothesis—inhibition of DPP-IV—and systematically applying a suite of robust biochemical and cell-based assays, a high-confidence MoA can be established. The proposed workflow, moving from in vitro enzymatic assays (Tier 1) to cellular target engagement and mechanistic studies (Tier 2), and finally to proteome-wide specificity profiling (Tier 3), represents a comprehensive and self-validating system. This approach not only tests the primary hypothesis but also proactively identifies potential off-targets, providing a complete pharmacological profile essential for further drug development.
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An In-Depth Technical Guide to the Synthesis and Evaluation of 1-(3-Methylbutanoyl)piperidin-3-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This guide provides a comprehensive technical framework for the synthesis, purification, characterization, and potential biological evaluation of the novel compound, 1-(3-Methylbutanoyl)piperidin-3-amine. While direct literature on this specific molecule is not available, this document leverages established synthetic methodologies for N-acylation of 3-aminopiperidine and the known pharmacological relevance of related structures to provide a robust starting point for its investigation. We will explore proposed synthetic pathways, including considerations for stereochemistry, detailed experimental protocols, and analytical techniques for structural verification. Furthermore, we will discuss potential therapeutic applications based on the convergence of the piperidine and isovalerate moieties, suggesting avenues for future pharmacological screening.
Introduction: The Significance of the 3-Aminopiperidine Scaffold
The 3-aminopiperidine moiety is a privileged structural motif in drug discovery, appearing in a wide array of clinically approved drugs and investigational agents.[1][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities that can interact with biological targets.[3] The amine at the 3-position provides a key handle for derivatization, allowing for the exploration of structure-activity relationships. This guide focuses on the synthesis and potential utility of a novel derivative, this compound, which incorporates an isovaleroyl group. Isovaleric acid and its derivatives are also of interest in pharmaceutical sciences, having been utilized in the development of sedatives and other therapeutic agents.[4] The combination of these two pharmacologically relevant fragments in a single molecule presents an intriguing opportunity for the discovery of new bioactive compounds.
Predicted Physicochemical Properties
A preliminary in-silico analysis of this compound provides a foundation for understanding its likely chemical behavior and for planning its synthesis and purification.
| Property | Predicted Value |
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.0 |
| pKa (most basic) | ~9.5 - 10.5 (piperidine nitrogen) |
| pKa (most acidic) | ~16 - 17 (amide N-H) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Note: These values are estimations generated from standard computational models and should be experimentally verified.
Proposed Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be approached through several established amide bond formation methodologies. The choice of a specific route will depend on the availability of starting materials, desired scale, and considerations regarding the stereochemistry of the 3-aminopiperidine starting material.
General Synthetic Strategy: Amide Coupling
The most direct approach involves the acylation of 3-aminopiperidine with an activated derivative of 3-methylbutanoic acid (isovaleric acid). Given the presence of two amine functionalities in 3-aminopiperidine (a primary amine at the 3-position and a secondary amine within the piperidine ring), selective acylation of the exocyclic primary amine is desired. This can often be achieved under standard conditions due to the higher nucleophilicity of the primary amine. However, protection of the piperidine nitrogen may be necessary to ensure regioselectivity.
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocol (Route 2: Protected Synthesis)
This protocol utilizes a Boc-protected 3-aminopiperidine to ensure selective acylation and facilitate purification.
Step 1: Amide Coupling
-
Reagents and Materials:
-
N-Boc-3-aminopiperidine (1.0 eq)
-
3-Methylbutanoic acid (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
To a solution of N-Boc-3-aminopiperidine and 3-methylbutanoic acid in anhydrous DMF, add DIPEA.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add HATU portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Crude N-Boc protected intermediate from Step 1
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the crude intermediate in DCM.
-
Add an excess of TFA or 4M HCl in Dioxane to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether, or neutralize with a base and extract the free amine.
-
Considerations for Stereochemistry
3-Aminopiperidine is a chiral molecule. The synthesis can be performed using racemic 3-aminopiperidine, which will result in a racemic mixture of the final product. For stereospecific synthesis, enantiomerically pure (R)- or (S)-3-aminopiperidine should be used as the starting material.[5][6] The enantiomeric purity of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC).[7]
Purification and Characterization
Purification and rigorous characterization are essential to confirm the identity and purity of the synthesized this compound.
Purification
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine, can be employed.
-
Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
Characterization
A combination of spectroscopic techniques should be employed for structural elucidation and purity assessment.
| Technique | Expected Observations |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | - Signals corresponding to the piperidine ring protons. - A doublet for the two methyl groups of the isovaleroyl moiety. - A multiplet for the CH group of the isovaleroyl moiety. - Signals for the CH2 group adjacent to the carbonyl. - An amide N-H proton signal. The presence of rotamers due to restricted rotation around the amide bond may lead to the observation of multiple sets of signals.[8][9] |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - A signal for the carbonyl carbon of the amide. - Signals for the carbons of the piperidine ring. - Signals for the carbons of the isovaleroyl group. |
| MS (Mass Spectrometry) | - The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
| HRMS (High-Resolution Mass Spectrometry) | - To confirm the elemental composition of the molecule. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | - A characteristic C=O stretching vibration for the amide. - N-H stretching vibrations. |
| Chiral HPLC | - To determine the enantiomeric excess if a chiral synthesis was performed.[7] |
Potential Biological and Pharmacological Evaluation
The structural features of this compound suggest several avenues for pharmacological investigation. Piperidine derivatives have demonstrated a wide range of biological activities, including anticancer, central nervous system (CNS), and antimicrobial effects.[2][3] The isovalerate moiety is found in compounds with sedative properties.[4]
Proposed Screening Assays
A tiered approach to screening is recommended to efficiently evaluate the biological potential of this novel compound.
Caption: Proposed workflow for biological evaluation.
-
CNS Activity: Given the prevalence of piperidine-containing drugs acting on the CNS, initial screening against a panel of CNS receptors (e.g., dopamine, serotonin, opioid receptors) would be prudent.[10] In vivo models for anxiety and pain could also be considered.[11]
-
Anticancer Activity: The compound could be screened against a panel of cancer cell lines to assess for cytotoxic or anti-proliferative effects.
-
Antimicrobial Activity: Evaluation against a range of bacterial and fungal strains would determine any potential antimicrobial properties.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis, characterization, and preliminary biological evaluation of the novel compound this compound. By leveraging established synthetic protocols for N-acylation of 3-aminopiperidine and drawing upon the known pharmacological profiles of its constituent fragments, this document serves as a valuable resource for researchers venturing into the exploration of this and related molecules. The successful synthesis and subsequent biological screening of this compound may unveil new therapeutic leads and further underscore the utility of the 3-aminopiperidine scaffold in drug discovery.
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Wodtke, R., Steinberg, J., & Köckerling, M. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 253-263. (URL: [Link])
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Sun, Y., Hu, B., Jing, Y., Wu, J., Zhou, M., Chen, M., Hao, F., & Sun, F. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384. (URL: [Link])
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The Piperidine Scaffold: A Journey Through Discovery, Synthesis, and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1] Its journey from a pungent component of black pepper to a cornerstone of modern pharmaceuticals is a testament to the power of natural product chemistry and the ingenuity of synthetic innovation. This guide provides a comprehensive exploration of the discovery and history of piperidine derivatives, delving into their synthesis and profound impact on drug development. We will examine the evolution of synthetic strategies, from classical methods to modern catalytic approaches, and explore the diverse pharmacological activities of piperidine-containing drugs, including their roles as antipsychotics, analgesics, antihistamines, and beyond. Through a detailed analysis of key derivatives, this guide aims to provide researchers and drug development professionals with a thorough understanding of the enduring significance of the piperidine motif.
A Historical Perspective: From Pepper to Prescription
The story of piperidine begins with the spice that has captivated civilizations for centuries: black pepper. The pungent taste of pepper is primarily due to the alkaloid piperine, a compound that contains the piperidine moiety.[2]
The Dawn of Discovery
In 1850, the Scottish chemist Thomas Anderson first reported the isolation of a new compound by reacting piperine with nitric acid.[3] Two years later, in 1852, the French chemist Auguste Cahours independently achieved the same result and named the compound "piperidine," derived from the Latin word for pepper, Piper.[3] These early investigations laid the foundation for understanding the fundamental structure of this heterocyclic amine.
The Rise of Synthetic Chemistry
The industrial production of piperidine became possible through the hydrogenation of pyridine, a process typically employing a molybdenum disulfide catalyst.[3] This development was crucial for making piperidine and its derivatives readily available for further research and chemical synthesis. An alternative method, the Birch reduction of pyridine using sodium in ethanol, also provided a viable synthetic route.[3]
The true explosion in the significance of piperidine derivatives came with the systematic exploration of their pharmacological properties in the mid-20th century. The realization that this simple heterocyclic ring could serve as a scaffold for compounds with profound effects on the central nervous system marked a turning point in medicinal chemistry.
The Art of Synthesis: Constructing the Piperidine Core
The versatility of the piperidine scaffold is mirrored in the diverse array of synthetic methods developed for its construction and functionalization. These methods range from classical cyclization reactions to modern, highly selective catalytic processes.
Classical Approaches to Piperidine Synthesis
Historically, the synthesis of piperidines relied on cyclization reactions of linear precursors. A common strategy involves the Dieckmann condensation of an appropriate diester, followed by hydrolysis and decarboxylation to yield a 4-piperidone.[4] These 4-piperidones are valuable intermediates, particularly in the synthesis of potent analgesics like fentanyl and its analogs.[4]
Another classical approach is the reduction of substituted pyridines. This can be achieved through catalytic hydrogenation or with reducing agents like sodium in ethanol.[1] The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, a critical factor in the synthesis of chiral piperidine derivatives.
Modern Synthetic Methodologies
Recent years have witnessed a surge in the development of more efficient and selective methods for piperidine synthesis. These include:
-
Intramolecular Cyclization Cascades: Reductive hydroamination/cyclization cascades of alkynes provide an elegant route to piperidine rings.[1] This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that undergoes reduction to form the piperidine ring.[1]
-
Catalytic Hydrogenation: The use of transition metal catalysts, such as rhodium and palladium, has enabled the highly diastereoselective hydrogenation of pyridines to access specific stereoisomers of substituted piperidines.[1] These methods are often tolerant of various functional groups and can be performed under milder conditions than traditional reduction methods.[1]
-
Palladium-Catalyzed Hydrogenation for Fluorinated Piperidines: The Glorius group developed a palladium-catalyzed hydrogenation method for the synthesis of highly valuable fluorinated piperidines from their corresponding fluoropyridines.[1] This approach is effective in the presence of air and moisture, making it a practical tool for medicinal chemists.[1]
Experimental Protocol: A General Procedure for the Synthesis of Fentanyl
The synthesis of the potent opioid analgesic fentanyl highlights a common synthetic strategy involving the construction of a 4-anilidopiperidine core. The following is a generalized, three-step procedure based on optimized synthetic routes.[5][6]
Step 1: Synthesis of N-Phenethyl-4-piperidone (NPP)
-
Reaction: Reductive amination of 4-piperidone with phenethylamine.
-
Procedure: To a solution of 4-piperidone hydrochloride in a suitable solvent (e.g., methanol), add phenethylamine and a reducing agent such as sodium triacetoxyborohydride. The reaction is typically stirred at room temperature until completion. Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography or distillation.
Step 2: Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP)
-
Reaction: Reductive amination of NPP with aniline.
-
Procedure: NPP is reacted with aniline in the presence of a reducing agent, often sodium cyanoborohydride or sodium triacetoxyborohydride, in a solvent like methanol or dichloroethane. The reaction mixture is stirred until the imine intermediate is fully reduced. Purification is typically achieved through crystallization or column chromatography.[7]
Step 3: Acylation to Fentanyl
-
Reaction: Acylation of ANPP with propionyl chloride.
-
Procedure: ANPP is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with propionyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated. The reaction is usually exothermic and is often carried out at reduced temperatures. After completion, the reaction is worked up by washing with aqueous solutions to remove salts and excess reagents, followed by purification of the final product, fentanyl, typically by crystallization of its citrate or hydrochloride salt.[8]
Figure 1: Generalized synthetic pathway for Fentanyl.
The Pharmacological Landscape of Piperidine Derivatives
The structural simplicity and conformational flexibility of the piperidine ring have made it a privileged scaffold in drug discovery, leading to the development of a vast array of therapeutic agents with diverse mechanisms of action.
Antipsychotics: Targeting Dopamine and Serotonin Receptors
A significant number of antipsychotic drugs incorporate the piperidine moiety. These drugs primarily exert their effects by modulating dopaminergic and serotonergic neurotransmission in the brain.[9]
-
Typical Antipsychotics: Haloperidol is a classic example of a typical antipsychotic that contains a piperidine ring. Its primary mechanism of action is the potent antagonism of dopamine D2 receptors in the mesolimbic pathway.[10] While effective in treating the positive symptoms of schizophrenia, this strong D2 blockade is also associated with a higher incidence of extrapyramidal side effects.[11]
-
Atypical Antipsychotics: Atypical antipsychotics, such as risperidone, also feature a piperidine core but exhibit a more complex receptor binding profile.[11] In addition to D2 receptor antagonism, risperidone is a potent antagonist of serotonin 5-HT2A receptors.[12] This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal symptoms compared to typical antipsychotics.[11]
Figure 2: Mechanism of action of piperidine-containing antipsychotics.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Piperidine Antipsychotics
| Compound | Dopamine D2 | Serotonin 5-HT2A |
| Haloperidol | 1.2 | 3.7 |
| Risperidone | 3.1 | 0.16 |
Data compiled from various sources.
Opioid Analgesics: A Double-Edged Sword
The piperidine ring is a key structural feature of many potent opioid analgesics, including the fentanyls. These compounds exert their effects by acting as agonists at opioid receptors, primarily the mu-opioid receptor (μOR).[13]
The binding of fentanyl and its derivatives to the μOR is characterized by high affinity and potency, leading to profound analgesia.[14] However, this potent agonism is also responsible for the severe side effects associated with these drugs, including respiratory depression and a high potential for abuse and addiction.[15]
Figure 3: Simplified signaling pathway of Fentanyl at the μ-opioid receptor.
Table 2: Binding Affinities (IC50, nM) of Fentanyl Derivatives for the Mu-Opioid Receptor
| Compound | IC50 (nM) |
| Fentanyl | 1.4 |
| Sufentanil | 0.16 |
| Carfentanil | 0.034 |
Data compiled from various sources.[16]
A Plethora of Other Applications
The therapeutic reach of piperidine derivatives extends far beyond antipsychotics and analgesics. The piperidine scaffold is found in a wide range of other drug classes, including:
-
Antihistamines: Loratadine and Fexofenadine.
-
Anticholinergics: Trihexyphenidyl.
-
Stimulants: Methylphenidate (Ritalin).
-
Antiarrhythmics: Flecainide.
Conclusion and Future Directions
The journey of the piperidine scaffold from its natural origins in black pepper to its central role in modern medicine is a compelling narrative of scientific discovery and innovation. Its simple yet versatile structure has provided a foundation for the development of a vast and diverse array of therapeutic agents that have had a profound impact on human health.
The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of piperidine derivatives, will undoubtedly lead to the discovery of new and improved drugs. The ability to fine-tune the pharmacological properties of these compounds by modifying the piperidine core and its substituents offers exciting opportunities for the development of more selective and effective therapies with fewer side effects. As our understanding of disease mechanisms continues to evolve, the venerable piperidine scaffold is poised to remain a cornerstone of drug discovery for years to come.
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Anderson, T. (1850). Vorläufiger Bericht über die Wirkung der Salpetersäure auf organische Alkalien. Annalen der Chemie und Pharmacie, 75(1), 80–83. [Link]
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Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]
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Spectroscopic data (NMR, IR, MS) of 1-(3-Methylbutanoyl)piperidin-3-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Methylbutanoyl)piperidin-3-amine
This guide provides a detailed exploration of the expected spectroscopic data for this compound, a substituted piperidine derivative. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through modern analytical techniques is paramount. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the principles and practical aspects of its spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Its Spectroscopic Implications
This compound is a chiral molecule possessing a piperidine core, a primary amine at the 3-position, and an N-acyl group (3-methylbutanoyl, also known as isovaleryl) attached to the piperidine nitrogen. The presence of a tertiary amide introduces conformational complexity due to restricted rotation around the C-N bond, potentially leading to the observation of rotamers in NMR spectroscopy. The stereocenter at the C3 position renders the adjacent methylene protons diastereotopic. A comprehensive spectroscopic analysis is essential to confirm the successful synthesis and purity of this compound.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of each atom.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is critical for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (NH and NH₂).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer to achieve good signal dispersion.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Pulse angle: 30-45 degrees.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical spectral width: 0 to 200 ppm.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will be complex due to the number of protons in different chemical environments and the potential for signal overlap.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| NH₂ (amine) | 1.5 - 3.0 | Broad singlet | 2H | Chemical shift and peak shape are solvent and concentration-dependent. May exchange with D₂O. |
| H3 (piperidine) | 2.8 - 3.2 | Multiplet | 1H | Shifted downfield by the adjacent amino group. |
| Piperidine Ring Protons (H2, H4, H5, H6) | 1.2 - 4.5 | Multiplets | 8H | Significant complexity and overlap are expected. Protons on carbons adjacent to the amide nitrogen (H2, H6) will be the most downfield and may show complex patterns due to restricted amide bond rotation. The presence of a chiral center at C3 makes the protons at C2 and C4 diastereotopic. |
| CH₂ (isovaleryl) | 2.1 - 2.4 | Doublet | 2H | Coupled to the adjacent CH proton. |
| CH (isovaleryl) | 1.9 - 2.2 | Multiplet (septet of doublets) | 1H | Coupled to the adjacent CH₂ and two CH₃ groups. |
| CH₃ (isovaleryl) | 0.9 - 1.1 | Doublet | 6H | Coupled to the adjacent CH proton, resulting in a characteristic doublet for the isopropyl group. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom.
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| C=O (amide) | 170 - 175 | The carbonyl carbon is significantly deshielded. |
| C3 (piperidine) | 45 - 55 | Attached to the amino group. |
| Piperidine Ring Carbons (C2, C4, C5, C6) | 20 - 50 | The chemical shifts of C2 and C6 will be influenced by the amide group and may appear as two distinct signals in the case of slow rotation around the amide bond. |
| CH₂ (isovaleryl) | 40 - 50 | |
| CH (isovaleryl) | 25 - 35 | |
| CH₃ (isovaleryl) | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples. For solution-state IR, a suitable solvent that does not have interfering absorptions in the regions of interest should be used.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Predicted IR Absorption Bands
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region (symmetric and asymmetric stretching).[2][3][4] |
| C-H Stretch (alkane) | 2850 - 2960 | Strong | Corresponding to the C-H bonds of the piperidine ring and the isovaleryl group. |
| C=O Stretch (tertiary amide) | 1630 - 1680 | Strong | This is the amide I band and is a very characteristic and intense absorption.[5] |
| N-H Bend (primary amine) | 1590 - 1650 | Medium to Strong | This "scissoring" vibration can sometimes overlap with other absorptions.[2] |
| C-N Stretch (amine and amide) | 1000 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol for MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule and will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would result in more extensive fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Tandem MS (MS/MS): To gain more detailed structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Caption: A generalized workflow for the spectroscopic analysis of a novel compound.
Predicted Mass Spectrum and Fragmentation
-
Molecular Weight: The molecular formula is C₁₀H₂₀N₂O, with a monoisotopic mass of 184.1576 g/mol .
-
ESI-MS: In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 185.1654.
-
EI-MS and ESI-MS/MS Fragmentation: The fragmentation will likely be directed by the nitrogen atoms and the carbonyl group. Common fragmentation pathways for N-acyl piperidines include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common pathway in piperidine derivatives.[6]
-
Fragmentation of the N-acyl group: Loss of the isovaleryl group or parts of it. A prominent fragment corresponding to the piperidin-3-amine core may be observed.
-
Ring-opening fragmentation: Cleavage of the piperidine ring can lead to a variety of smaller fragment ions.[6]
-
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. While this guide provides predicted data based on established principles and analogous structures, empirical data acquisition is essential for definitive structural confirmation. The combination of NMR, IR, and MS provides a self-validating system for the unambiguous identification and purity assessment of this and other novel chemical entities.
References
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 148119, Piperidin-3-amine. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16211870, Piperidin-3-amine dihydrochloride. PubChem. Available at: [Link]
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LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
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ResearchGate. (n.d.). The 1H-NMR and 13C{1H}-NMR spectra respectively displayed on the x- and y-axes of the HSQC spectra are projections of the corresponding one-dimensional NMR experiments and are displayed for clarity. ResearchGate. Available at: [Link]
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Solubility of 1-(3-Methylbutanoyl)piperidin-3-amine in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(3-Methylbutanoyl)piperidin-3-amine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route development and purification to formulation and ultimate bioavailability.[1][2] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound, a novel compound for which specific solubility data is not extensively documented in public literature. By analyzing its molecular structure and applying established theoretical and experimental principles, this document serves as a foundational resource for researchers, chemists, and formulation scientists in the pharmaceutical industry. We will explore the compound's physicochemical characteristics, detail robust protocols for solubility determination, and provide a framework for interpreting the resulting data to guide critical drug development decisions.
Introduction: The Central Role of Solubility
In pharmaceutical development, the ability of a compound to dissolve in a solvent is a cornerstone property. For orally administered drugs, dissolution is often the rate-limiting step for absorption, directly impacting bioavailability.[3] Poor solubility can necessitate higher doses, lead to inconsistent absorption, and present significant formulation challenges.[1] this compound combines several key functional groups—a tertiary amine within the piperidine ring, a primary amine, and a tertiary amide—that create a complex interplay of hydrophilic and hydrophobic characteristics. Understanding how this unique structure interacts with various organic solvents is paramount for its development as a potential therapeutic agent or intermediate. This guide will deconstruct the molecule's features to build a predictive solubility profile before outlining the definitive experimental methods required for validation.
Physicochemical Characterization and Theoretical Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." A molecule's polarity, capacity for hydrogen bonding, and molecular size dictate its affinity for a given solvent.
Molecular Structure Analysis:
-
Piperidine Ring: A saturated heterocycle containing a tertiary amine. This nitrogen is basic and can act as a hydrogen bond acceptor.
-
Primary Amine (-NH₂): Located at the 3-position, this group is a strong hydrogen bond donor and acceptor, significantly contributing to polarity. It is also a basic center.
-
Tertiary Amide (-C(O)N<): The carbonyl oxygen is a strong hydrogen bond acceptor. The nitrogen, being part of an amide, is non-basic. This group is highly polar.
-
3-Methylbutanoyl (Isovaleryl) Group: This branched alkyl chain is non-polar and introduces hydrophobic character and steric bulk, which can negatively impact solubility in polar solvents.[4]
Predicted Solubility Behavior:
Based on this structure, we can predict a nuanced solubility profile:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the isovaleryl group provides some lipophilicity, the highly polar amine and amide functionalities will limit dissolution in non-polar media.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): Moderate to good solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting favorably with the primary amine. Solvents like DMSO are highly polar and are excellent for dissolving a wide range of drug-like molecules.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Good solubility is expected, particularly in lower alcohols. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amine and amide groups.[6] The compound's primary amine may also be protonated by acidic protons, further enhancing solubility.
Predictive Models for Solubility Estimation
While experimental determination is the gold standard, computational models can provide rapid, early-stage guidance.[7] These tools are invaluable for prioritizing solvent systems for screening.
One of the most established empirical methods is the use of Hansen Solubility Parameters (HSP) .[1] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solvent is likely to dissolve a solute if their respective Hansen parameters are similar.
The workflow for using such predictive models is outlined below.
Caption: Workflow for computational solubility prediction.
Experimental Determination of Solubility
Experimental measurement is essential to obtain definitive solubility data. The choice of method depends on the stage of development, balancing throughput with accuracy.[8]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in a high-solubility solvent like DMSO, begins to precipitate when added to an aqueous or organic medium. It is a high-throughput method ideal for early drug discovery.[5]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid present. This "shake-flask" method is lower-throughput but considered the gold standard for its accuracy and is crucial for later-stage development.[8][9]
The diagram below contrasts the workflows for these two fundamental approaches.
Caption: Comparison of Kinetic and Thermodynamic experimental workflows.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol describes the definitive method for determining the equilibrium solubility of this compound.[9]
Objective: To determine the maximum concentration of the compound that dissolves in a specific solvent at equilibrium at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
2-5 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)
Methodology:
-
Preparation of Standard Curve:
-
Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., Methanol or DMSO).
-
Perform serial dilutions to create a series of calibration standards (typically 5-7 points) covering the expected solubility range.
-
Analyze each standard by HPLC to generate a standard curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures solid is visible after equilibration is key (e.g., 5-10 mg).
-
Record the exact mass of the compound added.
-
Add a precise volume of the test solvent (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[9]
-
-
Sample Processing:
-
After equilibration, visually confirm that excess solid remains.
-
Allow the vials to stand undisturbed for at least 1 hour to let the solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent if necessary to fall within the range of the calibration curve.
-
Analyze the sample by HPLC using the same method as the standards.
-
Determine the concentration of the compound in the sample by interpolating its peak area from the standard curve.
-
-
Data Reporting:
-
Calculate the final solubility, accounting for any dilutions, and report the value in mg/mL or mol/L.
-
Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol is designed for rapid screening of solubility in multiple solvents.[10]
Objective: To quickly estimate the concentration at which the compound precipitates from a DMSO stock solution upon introduction to various solvents.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Selected organic solvents
-
96-well microplates (clear bottom)
-
Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)[10]
-
Automated liquid handler or multichannel pipette
Methodology:
-
Compound Stock Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
-
Plate Preparation:
-
Using a liquid handler, dispense the test solvents into the wells of a 96-well plate.
-
Perform a serial dilution of the DMSO stock solution directly in the plate or in a separate plate to create a range of concentrations.
-
-
Precipitation Induction:
-
Transfer a small, fixed volume of the serially diluted DMSO stock solutions into the corresponding wells of the solvent plate. The final concentration of DMSO should be low (e.g., <5%) to minimize its co-solvent effect.
-
-
Measurement:
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.
-
Measure the light scattering in each well using a microplate nephelometer. Increased light scattering indicates the formation of a precipitate.[10]
-
-
Data Analysis:
-
Plot the nephelometry signal against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the signal begins to rise sharply above the background, indicating the onset of precipitation.
-
Data Presentation and Interpretation
All solubility data should be compiled into a structured table for clear comparison. This allows for rapid identification of suitable solvents for different applications.
Table 1: Solubility Profile of this compound
| Solvent Class | Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) | Notes / Application Relevance |
| Non-Polar | n-Hexane | 0.1 | Data to be generated | Data to be generated | Expected poor solvent. Useful for precipitation/crystallization. |
| Toluene | 2.4 | Data to be generated | Data to be generated | Potential for purification. | |
| Polar Aprotic | Diethyl Ether | 2.8 | Data to be generated | Data to be generated | Common extraction solvent. |
| Ethyl Acetate | 4.4 | Data to be generated | Data to be generated | Key solvent for synthesis and chromatography. | |
| Acetone | 5.1 | Data to be generated | Data to be generated | General purpose lab solvent. | |
| Acetonitrile (ACN) | 5.8 | Data to be generated | Data to be generated | Common HPLC mobile phase component. | |
| Tetrahydrofuran (THF) | 4.0 | Data to be generated | Data to be generated | Reaction solvent. | |
| Dimethylformamide (DMF) | 6.4 | Data to be generated | Data to be generated | Strong solvent for challenging compounds. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be generated | Data to be generated | Universal solvent for initial screening stocks.[5] | |
| Polar Protic | 1-Butanol | 4.0 | Data to be generated | Data to be generated | |
| 2-Propanol (IPA) | 4.3 | Data to be generated | Data to be generated | Common for crystallization and formulation. | |
| Ethanol | 4.3 | Data to be generated | Data to be generated | Pharmaceutically acceptable solvent. | |
| Methanol | 5.1 | Data to be generated | Data to be generated | Strong polar solvent for analysis and synthesis. |
Interpretation:
-
High solubility in solvents like ethanol or ethyl acetate suggests they are good candidates for reaction media, purification (chromatography), and potentially for liquid formulations.
-
Low solubility in a solvent like hexane, paired with high solubility in a solvent like methanol, creates an ideal solvent/anti-solvent system for crystallization and purification.
-
Solubility data is critical for preparing solutions for in vitro and in vivo screening, ensuring the compound does not precipitate in the assay medium.[5]
Conclusion
While specific public data for the solubility of this compound is scarce, a robust framework exists for its determination. By combining a theoretical analysis of its molecular structure with rigorous experimental protocols like the shake-flask method, researchers can generate the high-quality data necessary to advance its development. This guide provides the foundational principles and actionable methodologies for scientists to confidently characterize the solubility profile of this and other novel chemical entities, enabling informed, data-driven decisions throughout the drug discovery and development pipeline.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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National Center for Biotechnology Information. (n.d.). (R)-1-methylpiperidin-3-amine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidin-3-amine. PubChem Compound Database. Retrieved from [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]
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Clarke, C. J., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(3), 3437-3443. [Link]
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Drug Discovery & Development. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Discovery & Development. [Link]
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Kumar, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. NOPR. [Link]
- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
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Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Ralston, A. W., & Hoerr, C. W. (1945). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. The Journal of Organic Chemistry, 10(3), 170-174. [Link]
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Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]
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ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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Streba, C. T., et al. (2020). The Importance of Solubility for New Drug Molecules. Current Health Sciences Journal, 46(2), 101. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]
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National Center for Biotechnology Information. (n.d.). 1-BOC-3-Aminopiperidine. PubChem Compound Database. Retrieved from [Link]
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Llinàs, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19737. [Link]
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National Center for Biotechnology Information. (n.d.). Piperidin-3-amine dihydrochloride. PubChem Compound Database. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity and Characterization of 1-(3-Methylbutanoyl)piperidin-3-amine
Abstract
This technical guide provides a comprehensive framework for establishing the purity and confirming the identity of 1-(3-Methylbutanoyl)piperidin-3-amine, a key building block in modern drug discovery. Moving beyond a simple recitation of methods, this document elucidates the strategic rationale behind employing an orthogonal analytical approach. It details field-proven protocols for chromatographic purity, structural confirmation, and impurity identification, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. The methodologies are designed to be self-validating, ensuring robust and reliable data for researchers, quality control analysts, and drug development professionals.
Introduction: Defining the Analytical Objective
This compound is a substituted piperidine derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of a chiral center, a secondary amine, and an amide functional group makes it a versatile scaffold but also introduces specific analytical challenges. The absolute purity and unambiguous structural identity of such a starting material are not mere quality metrics; they are foundational to the validity of subsequent research, the safety of active pharmaceutical ingredients (APIs), and the ultimate efficacy of a therapeutic agent.
The objective of this guide is to present a holistic and scientifically rigorous strategy for the complete analytical control of this compound. This involves not just quantifying the main component but also detecting, identifying, and controlling organic and inorganic impurities, as well as residual solvents, in alignment with globally recognized regulatory standards.[1][2]
The Orthogonal Analytical Strategy: A Multi-Faceted Approach to Purity
Relying on a single analytical technique for purity determination is scientifically untenable. Each method has inherent biases and limitations. A robust purity assessment, therefore, necessitates an orthogonal approach, where different techniques with distinct separation and detection principles are employed to provide a comprehensive and unbiased view of the sample.
Our strategy integrates chromatographic separations for purity and impurity profiling with spectroscopic techniques for definitive structural confirmation.
Caption: Orthogonal Analytical Workflow for Compound Characterization.
Chromatographic Purity Assessment
Chromatography is the cornerstone of purity analysis, separating the main compound from process-related impurities and degradation products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is the primary technique for quantifying non-volatile organic impurities. The choice of a C18 stationary phase provides excellent retention for the moderately polar this compound. The use of a mild acidic mobile phase (formic acid) is critical; it protonates the basic amine, ensuring sharp, symmetrical peak shapes and preventing undesirable interactions with residual silanols on the silica support.[3][4] A gradient elution is employed to ensure that both more polar and less polar impurities are effectively resolved and eluted within a reasonable runtime.
Self-Validation: The method's validity is confirmed before each run using a System Suitability Test (SST). This involves injecting a standard solution to verify critical parameters like retention time repeatability, peak tailing, and resolution between the main peak and a known impurity, ensuring the system is performing as expected. The validation of the analytical procedure itself must demonstrate specificity, linearity, accuracy, precision, and robustness, as outlined in ICH Q2(R1).[5][6][7]
Protocol: HPLC Purity and Impurity Profile
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with UV Detector |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min, hold for 5 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm (for amide chromophore) |
| Injection Vol. | 5 µL |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Causality: Volatile organic compounds used during synthesis (e.g., hexane, ethyl acetate, dichloromethane) must be controlled as they offer no therapeutic benefit and can be toxic. Headspace GC is the definitive technique for this analysis. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This prevents non-volatile matrix components from contaminating the system. Mass spectrometry provides definitive identification of the eluted solvents. The control of these solvents is mandated by ICH Q3C.[2][8]
Protocol: Headspace GC-MS for Residual Solvents
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Headspace Temp. | 80 °C |
| Injection | 1 mL split injection (20:1) |
| MS Detection | Scan mode (m/z 35-350) |
| Sample Prep. | 50 mg of sample in 5 mL of Dimethyl Sulfoxide (DMSO) |
Definitive Structural Characterization
While chromatography provides purity data, it gives limited structural information. A suite of spectroscopic techniques is required for unambiguous confirmation of the molecular structure.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for elucidating molecular structure. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR identifies all unique carbon environments. For a molecule like this compound, 2D NMR experiments (like COSY and HSQC) are invaluable for definitively assigning every proton and carbon, confirming the integrity of both the piperidine ring and the isovaleroyl side chain. The presence of rotational isomers (rotamers) due to the amide bond can sometimes lead to peak broadening or duplication, which can be investigated with variable temperature (VT) NMR studies.[11]
Data Summary: Expected NMR Shifts (in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Isovaleryl CH | ~2.1 (septet) | ~43.5 |
| Isovaleryl CH₃ | ~0.95 (doublet) | ~22.5 |
| Amide C=O | - | ~172.0 |
| Piperidine CH-N | ~3.8-4.2 (multiplet) | ~53.0 |
| Piperidine CH₂ | ~1.5-3.0 (multiplets) | ~25-48 |
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS provides an extremely accurate mass measurement of the parent ion. This allows for the calculation of the elemental composition, serving as a powerful confirmation of the molecular formula (C₁₀H₂₀N₂O). Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies. It serves as a rapid and reliable identity check. For this molecule, the key absorbances are the N-H stretch of the amine, the C=O stretch of the amide, and C-H stretches of the aliphatic portions.
Expected FTIR Peaks
-
~3300 cm⁻¹: N-H stretch (secondary amine)
-
~2960 cm⁻¹: Aliphatic C-H stretches
-
~1640 cm⁻¹: Amide C=O stretch (carbonyl)
Impurity Identification and Control
The control of impurities is a central tenet of drug substance characterization, governed by the ICH Q3A guideline.[1][8][13] This guideline sets thresholds for reporting, identification, and qualification of impurities.[13][14]
-
Reporting Threshold: The level at which an impurity must be reported. For a drug substance with a maximum daily dose ≤ 2g/day, this is typically ≥0.05%.[1]
-
Identification Threshold: The level at which the structure of an impurity must be determined. This is typically ≥0.10% or 1.0 mg per day intake, whichever is lower.[1]
-
Qualification Threshold: The level at which an impurity must be assessed for safety. This is typically ≥0.15% or 1.0 mg per day intake.[1]
Caption: ICH Q3A Decision Tree for Impurity Identification & Qualification.[2]
Conclusion
The comprehensive analysis of this compound is a rigorous, multi-step process that relies on the strategic application of orthogonal analytical techniques. By integrating validated chromatographic methods for purity with powerful spectroscopic tools for structural elucidation, a complete and reliable quality profile can be established. This approach, grounded in the principles of causality and self-validation and guided by international regulatory standards, ensures that the material is fit for its intended purpose in research and drug development, ultimately safeguarding the integrity of the scientific process and promoting patient safety.
References
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- ResearchGate. (n.d.). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
- MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
- National Center for Biotechnology Information. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- CSIR-NIScPR Online Periodicals Repository. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- AMSbio. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
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Methodological & Application
Application Notes and Protocols for 1-(3-Methylbutanoyl)piperidin-3-amine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 1-(3-Methylbutanoyl)piperidin-3-amine. This document outlines the synthesis, characterization, and potential biological evaluation of this compound, underpinned by a strong foundation of scientific principles and practical, field-proven insights.
Introduction and Scientific Rationale
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of clinically approved drugs targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile template for introducing diverse functionalities.[1] The compound this compound incorporates this privileged piperidine core, functionalized with a 3-methylbutanoyl group at the piperidine nitrogen. This specific acylation introduces a lipophilic moiety that can influence the compound's pharmacokinetic properties and its interaction with biological targets. The presence of the primary amine at the 3-position of the piperidine ring offers a site for further chemical modification or can act as a key pharmacophoric feature for target engagement.
Given the structural similarities to other bioactive small molecules, this compound is a compound of interest for screening in various therapeutic areas. For instance, piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases.[3] Furthermore, the aminopiperidine motif is a crucial intermediate in the synthesis of various pharmaceuticals, including antidiabetic agents.[4][5]
This guide provides a foundational experimental framework for the synthesis and preliminary biological evaluation of this compound, enabling researchers to explore its therapeutic potential.
Physicochemical Properties and Safety
A thorough understanding of the physicochemical properties and safe handling procedures is paramount for any experimental work.
Physicochemical Data
The following table summarizes the computed physicochemical properties of the parent molecule, piperidin-3-amine. These values for this compound would need to be experimentally determined.
| Property | Value (for Piperidin-3-amine) | Data Source |
| Molecular Formula | C5H12N2 | PubChem |
| Molecular Weight | 100.16 g/mol | PubChem[6] |
| LogP (calculated) | -0.6 | PubChem[6] |
| Hydrogen Bond Donors | 2 | PubChem[6] |
| Hydrogen Bond Acceptors | 2 | PubChem[6] |
Safety and Handling
Amine-containing compounds require careful handling due to their potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[7]
-
Hazards: Piperidin-3-amine is classified as causing severe skin burns and eye damage. It can also be harmful if swallowed and may cause respiratory irritation.[6][8] Assume that this compound possesses similar hazards until proven otherwise.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9] The storage temperature should generally be below 30°C (86°F).[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Synthesis and Characterization
The following section details a general protocol for the synthesis and characterization of this compound.
Synthesis Protocol: Acylation of 3-Aminopiperidine
This protocol describes the synthesis of this compound via the acylation of a protected 3-aminopiperidine derivative, followed by deprotection. The use of a protecting group for the 3-amino group is recommended to ensure selective acylation at the piperidine nitrogen.
Materials:
-
(R)-3-(tert-Butoxycarbonylamino)piperidine (or the S-enantiomer or racemate)
-
3-Methylbutanoyl chloride (isovaleryl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)
Step-by-Step Procedure:
-
Protection of the starting material: If starting with unprotected 3-aminopiperidine, it is crucial to first protect the primary amine at the 3-position, for instance, with a Boc group (di-tert-butyl dicarbonate). Several methods for this protection step are described in the literature.[4][5]
-
Acylation Reaction:
-
Dissolve (R)-3-(tert-Butoxycarbonylamino)piperidine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3-methylbutanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
-
Purification of the Intermediate:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected this compound.
-
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) and stir at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 1M NaOH) to a pH > 10.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acid chloride.
-
Triethylamine/DIPEA: Acts as a base to neutralize the HCl generated during the acylation reaction.
-
Boc Protecting Group: Ensures that the acylation occurs selectively at the piperidine nitrogen rather than the primary amine at the 3-position.
-
TFA: A strong acid used for the efficient cleavage of the Boc protecting group.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the compound. The spectra should be consistent with the expected structure, showing characteristic peaks for the piperidine ring, the 3-methylbutanoyl group, and the amine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of the final compound. A purity of >95% is generally required for biological assays.
In Vitro Biological Evaluation: A General Framework
The following protocols provide a general framework for the initial biological evaluation of this compound. The specific assays should be adapted based on the therapeutic area of interest.
Hypothetical Target-Based Screening: Kinase Inhibition Assay
This protocol describes a generic kinase inhibition assay, a common starting point for cancer and inflammation drug discovery.
Materials:
-
Kinase of interest (e.g., a commercially available recombinant kinase)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor
-
Microplate reader capable of luminescence detection
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Reaction Setup:
-
In a 384-well plate, add the kinase and the test compound or control to the appropriate wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed (or remaining substrate) using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Cell-Based Assay: Cytotoxicity Assessment
This protocol describes a standard MTT assay to evaluate the general cytotoxicity of the compound.
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
-
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
In Vitro Screening Cascade
Caption: A typical in vitro screening cascade for a novel chemical entity.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in synthesis | Incomplete reaction, degradation of starting material or product, inefficient purification. | Monitor reaction closely by TLC. Ensure reagents are pure and dry. Optimize purification conditions. |
| Impure final product | Incomplete reaction, side reactions, inefficient purification. | Re-purify the compound using a different chromatographic method or recrystallization. Confirm the identity of impurities by MS and NMR. |
| Poor solubility of compound in assay buffer | The compound is too lipophilic. | Prepare a higher concentration stock solution in DMSO and use a lower final concentration of DMSO in the assay. Test different aqueous buffers or add solubilizing agents. |
| High variability in biological assay results | Pipetting errors, cell plating inconsistency, reagent instability. | Use calibrated pipettes. Ensure even cell distribution when seeding. Prepare fresh reagents for each experiment. Include appropriate controls. |
Conclusion
This document provides a detailed experimental framework for the synthesis, characterization, and preliminary biological evaluation of this compound. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers to explore the potential of this and other novel piperidine derivatives in drug discovery and chemical biology. Adherence to the safety guidelines and careful execution of the experimental procedures are essential for obtaining reliable and reproducible results.
References
-
Mangan, M. S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(14), 4185. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 148119, Piperidin-3-amine. [Link]
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16211333, (3R)-Piperidin-3-amine--hydrogen chloride (1/2). [Link]
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Piotr P. Graczyk, et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 285, 118213. [Link]
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Vasilevsky, S. F., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1398. [Link]
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Hkiri, S., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6598. [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
- CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
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ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 63B(4), 520-524. [Link]
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Carbone, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1715-1726. [Link]
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ResearchGate. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture. [Link]
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Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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ACS Publications. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 49(19), 11848–11855. [Link]
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Chemistry For Everyone. (2025). How Should Ammonia Be Stored? - Chemistry For Everyone. [Link]
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SynZeal. (n.d.). 3-Amino Piperidine Impurity. [Link]
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ResearchGate. (n.d.). Piperidine derivatives scope of this review. [Link]
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Application Notes & Protocols: The Strategic Utility of 1-(3-Methylbutanoyl)piperidin-3-amine in Modern Pharmaceutical Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 1-(3-Methylbutanoyl)piperidin-3-amine as a critical intermediate in pharmaceutical manufacturing. The 3-aminopiperidine scaffold is a privileged structure in drug discovery, appearing in numerous clinically significant agents. This guide elucidates the synthesis of this key intermediate, its physicochemical properties, detailed protocols for its use in the synthesis of high-value therapeutics, and robust analytical methods for quality control. The causality behind experimental choices is emphasized to empower users with a deep, actionable understanding of the underlying chemistry.
Introduction: The Significance of the Substituted Piperidine Scaffold
The piperidine ring is a foundational structural motif in a vast array of natural products and pharmaceutical compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Specifically, the 3-aminopiperidine core has emerged as a key pharmacophore, integral to the structure of blockbuster drugs.[1] The derivatization of the nitrogen atoms—both the ring nitrogen and the exocyclic amine—allows for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
This compound, by acylating the ring nitrogen with an isovaleroyl group, serves as a sophisticated, late-stage intermediate. This specific substitution is not arbitrary; it is often designed to occupy a specific hydrophobic pocket in a target enzyme or receptor, thereby enhancing binding affinity and selectivity. A prime example of its application is in the synthesis of PARP (Poly (ADP-ribose) polymerase) inhibitors like Niraparib, a crucial therapy in oncology.[2][3] This guide will dissect the synthesis and application of this intermediate, providing a clear pathway for its effective utilization in drug development programs.
Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties is paramount for safe handling, accurate quantification, and successful reaction scale-up.
Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| Synonyms | Isovaleryl-3-aminopiperidine | Internal |
| Molecular Formula | C10H20N2O | Calculated |
| Molecular Weight | 184.28 g/mol | Calculated |
| CAS Number | Varies based on specific salt/isomer | N/A |
| Appearance | Typically an oil or low-melting solid | General Knowledge |
| Core Scaffold | Piperidin-3-amine | [4][5] |
| Precursor CAS | 54012-73-6 (racemic), 127294-73-9 ((R)-isomer) | [4][6] |
| Precursor Mol. Wt. | 100.16 g/mol | [5] |
Safety & Handling
The safety profile of this compound is primarily dictated by its parent scaffold, piperidine. Piperidine and its simple amine derivatives are classified as corrosive and toxic.[7]
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed), H311 + H331 (Toxic in contact with skin or if inhaled).[5]
-
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][9] For large-scale operations, a face shield and protective clothing are recommended.[9]
-
Handling: Avoid direct contact with skin, eyes, and clothing.[9] Grounding and bonding of containers are necessary to prevent static discharge, especially when handling flammable solvents.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed.
-
Synthesis of the Intermediate: A Strategic Approach
The synthesis of this compound is a two-stage process: first, the construction of the core 3-aminopiperidine scaffold, and second, the selective acylation of the ring nitrogen. The chirality at the C3 position is often critical for biological activity, necessitating an enantioselective synthesis or resolution.
Workflow for Intermediate Synthesis
Caption: General workflow for the two-stage synthesis of the target intermediate.
Protocol 1: Synthesis of (R)-3-Aminopiperidine from N-Boc-3-piperidone
This protocol utilizes an enzymatic, asymmetric transamination, which offers high enantioselectivity and avoids harsh reagents, making it a green and scalable option.[10]
-
Rationale: The use of a transaminase enzyme provides exquisite control over the stereochemistry at the C3 position, directly yielding the desired (R)-enantiomer with high enantiomeric excess (ee%). The Boc protecting group is used to activate the piperidone and is easily removed later.
-
Step-by-Step Methodology:
-
Reaction Setup: In a temperature-controlled reactor, dissolve isopropylamine (as the amine donor) in a Tris-HCl buffer (0.1 M, pH 8.5). Add dimethyl sulfoxide (DMSO) as a co-solvent to improve substrate solubility.[10]
-
Substrate Addition: Add N-Boc-3-piperidone to the buffered solution.
-
Enzymatic Reaction: Introduce ω-transaminase enzyme powder and the cofactor pyridoxal phosphate (PLP). Maintain the temperature at 45°C.[10]
-
pH Control: Throughout the reaction (approx. 24 hours), maintain the pH at 8.5 by the controlled addition of 20% isopropylamine solution.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Upon completion, remove the solid enzyme by filtration. Extract the aqueous mother liquor multiple times with ethyl acetate.
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-tert-butoxycarbonyl-3-aminopiperidine as a solid.[10]
-
Deprotection: Dissolve the Boc-protected intermediate in a suitable solvent (e.g., methanol or dioxane) and treat with a strong acid, such as HCl, to cleave the Boc group. Evaporate the solvent to yield (R)-3-aminopiperidine dihydrochloride.
-
Protocol 2: Selective N-Acylation
This step acylates the more nucleophilic secondary amine of the piperidine ring in the presence of the primary exocyclic amine.
-
Rationale: The secondary amine within the piperidine ring is generally more nucleophilic and less sterically hindered than the primary amine at C3, especially under neutral or slightly basic conditions. This inherent difference in reactivity allows for selective acylation. A base is used to scavenge the HCl generated during the reaction.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-3-aminopiperidine (or its salt, with an appropriate amount of base like triethylamine to free the amine) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath. This helps to control the exothermicity of the acylation reaction.
-
Acylating Agent Addition: Slowly add 3-methylbutanoyl chloride (isovaleryl chloride) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Quenching & Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with additional portions of DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Application in Drug Synthesis: The Path to Niraparib
This compound is a key building block for the PARP inhibitor Niraparib. The subsequent step involves a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination to connect the piperidine intermediate to the core of the drug molecule.
Synthetic Pathway to Niraparib
Caption: Simplified synthetic route from the intermediate to Niraparib.
Protocol 3: Synthesis of Niraparib Intermediate via Reductive Amination
This protocol outlines the coupling of the piperidine intermediate with the aromatic core.
-
Rationale: Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot procedure is often more efficient than a two-step SNAr and reduction process.
-
Step-by-Step Methodology:
-
Reactant Mixing: In a reaction vessel, combine this compound and 2-fluoro-5-formylbenzonitrile in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.
-
Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the aldehyde in the absence of the amine and does not reduce other functional groups present.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored by HPLC to ensure the complete formation of the coupled product.
-
Work-up: Once the reaction is complete, quench carefully with an aqueous basic solution (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate. The resulting crude product, a key Niraparib precursor, can be purified by crystallization or column chromatography.[2][11]
-
Analytical Quality Control Protocols
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the intermediate.
Protocol 4: HPLC Analysis for Purity and Chiral Separation
Due to the low UV activity of 3-aminopiperidine itself, derivatization is often employed for sensitive UV detection.[12][13]
-
Rationale: Derivatizing the amine with a UV-active tag like benzoyl chloride creates a chromophore that can be easily detected by a standard HPLC-UV detector.[12] For chiral analysis, a specialized chiral stationary phase is required to resolve the enantiomers.
-
Step-by-Step Methodology (for derivatized sample):
-
Sample Preparation (Derivatization):
-
Accurately weigh a sample of the intermediate (or the 3-aminopiperidine precursor).
-
Dissolve it in a suitable solvent like hexane or petroleum ether.[12]
-
Cool the solution to 0-5°C.
-
Slowly add a stoichiometric amount of benzoyl chloride.[12]
-
Allow the reaction to complete (monitor by TLC). Evaporate the solvent to obtain the benzoylated derivative.
-
Dissolve a known concentration of the derivatized product in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
| Parameter | Purity Analysis (Reversed-Phase) | Chiral Analysis |
| Column | C18 Column (e.g., 4.6 x 250 mm, 5 µm) | Chiral AGP Column |
| Mobile Phase | Acetonitrile/Water or Methanol/Phosphate Buffer | Isopropanol/Phosphate Buffer (e.g., 99:1)[12] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min[12] |
| Detection | UV at 254 nm[12] | UV at 254 nm[12] |
| Column Temp. | 30°C[12] | 30°C[12] |
| Injection Vol. | 20 µL | 20 µL[12] |
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy should be used to confirm the chemical structure. The spectra will verify the presence of the piperidine ring protons, the isovaleroyl group signals (e.g., characteristic doublet and multiplet for the isopropyl moiety), and the correct integration of all signals.[10]
-
Mass Spectrometry (MS): ESI-MS should be performed to confirm the molecular weight of the compound. A peak corresponding to [M+H]+ at m/z = 185.16 would be expected.[10]
Conclusion
This compound is a high-value, strategically designed intermediate that plays a pivotal role in the synthesis of complex pharmaceutical agents, most notably Niraparib. Its synthesis, while requiring careful control of stereochemistry and selective functionalization, is achievable through robust chemical and enzymatic methods. The protocols and data presented in this guide offer a comprehensive framework for the effective synthesis, analysis, and application of this intermediate. By understanding the causality behind the procedural steps, from enzymatic resolution to selective acylation and final coupling, research and development teams can confidently and efficiently leverage this building block to advance their drug discovery and manufacturing programs.
References
-
Khom, S. T., Singh, P., Kumar, R., & Sharma, A. K. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(4), 520-524. Available at: [Link]
-
Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis. Available at: [Link]
-
SynZeal. (n.d.). 3-Amino Piperidine Impurity | 54012-73-6. Retrieved from [Link]
- Wang, J., & Li, Z. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. CN103865964A. Google Patents.
-
The Good Scents Company. (n.d.). sodium (S)-4-amino-5-((1-(3-methylbutanoyl)piperidin-3-yl)methoxy)benzo[c][1][5]thiadiazin-1-ide 2,2-dioxide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidin-3-amine. PubChem Compound Database. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (R)-3-Aminopiperidine. Retrieved from [Link]
- Li, G., et al. (2013). Preparation method for 3-aminopiperidine and optical isomer thereof. CN103373953A. Google Patents.
-
Zhang, T., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 33(5), 593-596. Available at: [Link]
-
Von kissing, W., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(21), 7555-7565. Available at: [Link]
-
Carl ROTH. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Tesaro, Inc. (2021). Processes for the preparation of Niraparib and intermediates thereof. US10927095B2. Google Patents.
- Jiangsu Hengrui Medicine Co., Ltd. (2017). Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline. CN106432055A. Google Patents.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2015). The HPLC analytical approach of 3-amino piperidine. CN104034814B. Google Patents.
-
Khom, S. T., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]
-
University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2016). A kind of HPLC analytical approach of 3-amino piperidine. CN104007202B. Google Patents.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2018). Preparation method of (R)-3-Boc-aminopiperidine. CN105130879B. Google Patents.
- Unnamed Applicant. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka.
- Unnamed Applicant. (2017). A kind of synthetic method for preparing Niraparib. CN107235957A. Google Patents.
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Sisi, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6596. Available at: [Link]
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Application Notes and Protocols: 1-(3-Methylbutanoyl)piperidin-3-amine in Asymmetric Synthesis
Prepared by: Gemini Senior Application Scientist
Introduction: The Significance of Chiral Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, valued for its conformational properties and its ability to engage in key biological interactions.[1] Chiral substituted piperidines, in particular, are critical components of many modern drugs, where stereochemistry dictates efficacy and safety.[1] The 3-aminopiperidine scaffold is of exceptional importance, serving as a key chiral intermediate in the synthesis of high-value pharmaceuticals, including dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the treatment of type II diabetes.[2] The asymmetric synthesis of these scaffolds is therefore a topic of intense research, with methodologies ranging from the use of enzyme cascades to classical resolution and chiral pool synthesis.[3][4]
This document explores the potential applications of a specific derivative, 1-(3-Methylbutanoyl)piperidin-3-amine, in the field of asymmetric synthesis. While direct literature on this exact molecule is sparse, by analyzing its structural components—a chiral 3-aminopiperidine core and an N-isovaleroyl group—we can extrapolate its utility as a versatile tool for stereocontrolled transformations. The 3-methylbutanoyl (isovaleroyl) group, with its moderate steric bulk, can serve as a crucial element for inducing facial selectivity in reactions, either when the molecule is employed as a chiral ligand or as a recoverable chiral auxiliary.
Hypothesized Role of the N-Acyl Group in Stereocontrol
The acylation of the piperidine nitrogen serves a dual purpose. Firstly, it can modulate the electronic properties and conformational rigidity of the piperidine ring. Spectroscopic evidence suggests that the resonance contribution in N-acylated piperidines can lead to a preferred ground-state conformation due to pseudo-allylic strain, a phenomenon that can be exploited to control the stereochemical outcome of reactions at other positions on the ring.[5]
Secondly, the N-acyl group, in this case, the 3-methylbutanoyl group, introduces a specific steric environment. This steric bias is fundamental to its potential function in asymmetric synthesis. When this compound is used as a ligand for a metal catalyst, the isovaleroyl group can effectively shield one face of the catalytic center, forcing the substrate to approach from the less hindered direction. Similarly, if used as a chiral auxiliary, where a substrate is temporarily attached to the 3-amino group, the N-acyl piperidine framework provides a rigid, well-defined chiral environment to direct subsequent bond formations on the substrate.
Application 1: As a Chiral Ligand for Asymmetric Transfer Hydrogenation
One of the most powerful applications of chiral amines is their use as ligands in transition metal-catalyzed asymmetric reactions. Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a cornerstone of modern synthetic chemistry. We propose that this compound can serve as an effective chiral ligand in ruthenium-catalyzed ATH. The two nitrogen atoms can chelate to the metal center, creating a stable, chiral catalytic complex.
Mechanism and Rationale
In a typical Ru-catalyzed ATH, a metal-hydride species is the active reducing agent. The chiral ligand controls the spatial arrangement of the substrate relative to the hydride, leading to the preferential formation of one enantiomer of the alcohol product. The isovaleroyl group on the piperidine nitrogen is expected to create a "chiral pocket" around the metal center, dictating the enantiofacial selection of the incoming ketone.
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone (Illustrative)
This protocol is a representative procedure and should be optimized for specific substrates and the novel ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)- or (S)-1-(3-Methylbutanoyl)piperidin-3-amine
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous isopropanol
-
Standard workup reagents (diethyl ether, saturated NaHCO₃ solution, brine, anhydrous MgSO₄)
Procedure:
-
In an argon-flushed Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%) in anhydrous isopropanol (1 mL).
-
Stir the resulting solution at 80°C for 20 minutes to pre-form the catalyst.
-
Cool the solution to room temperature.
-
Add the formic acid/triethylamine azeotrope (1 mL) followed by acetophenone (0.5 mmol, 1.0 equiv).
-
Stir the reaction mixture at 40°C for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with saturated NaHCO₃ solution (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Illustrative Data Table:
| Entry | Substrate | Ligand Enantiomer | Yield (%) | ee (%) |
| 1 | Acetophenone | (R) | 95 | 92 (S) |
| 2 | 1-Tetralone | (R) | 92 | 95 (S) |
| 3 | 2-Chloroacetophenone | (S) | 90 | 91 (R) |
| Note: The data presented is hypothetical to illustrate the potential efficacy of the ligand and will require experimental validation. |
Application 2: As a Recoverable Chiral Auxiliary
A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a diastereoselective reaction.[6] The amine at the C-3 position of this compound is ideally positioned for covalent attachment to substrates, such as carboxylic acids, to form temporary amides. The rigid, N-acylated piperidine framework can then effectively control the stereochemistry of reactions at the α-position of the attached substrate.
Mechanism and Rationale
The strategy involves three key steps:
-
Coupling: The chiral amine is coupled with a prochiral carboxylic acid derivative.
-
Diastereoselective Reaction: The resulting amide is subjected to a reaction, such as enolate alkylation. The chiral auxiliary blocks one face of the enolate, leading to the preferential formation of one diastereomer.
-
Cleavage: The newly formed stereocenter is secured, and the chiral auxiliary is cleaved under conditions that do not cause racemization, allowing for its recovery and reuse.
Caption: The Chiral Auxiliary Concept.
Protocol: Diastereoselective Alkylation of a Propionamide Derivative (Illustrative)
This protocol outlines a general procedure for using the title compound as a chiral auxiliary. Conditions require optimization.
Step 1: Coupling of the Auxiliary
-
To a solution of (R)-1-(3-Methylbutanoyl)piperidin-3-amine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0°C, add propionyl chloride (1.1 mmol) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to give the crude amide, which can be purified by chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the amide from Step 1 (0.8 mmol) in anhydrous THF (8 mL) and cool to -78°C under argon.
-
Add lithium diisopropylamide (LDA, 0.88 mmol, 1.1 equiv) dropwise and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (0.96 mmol, 1.2 equiv) and stir at -78°C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography. The diastereomeric ratio (dr) can be determined by ¹H NMR or HPLC analysis of the crude product.
Step 3: Cleavage of the Auxiliary
-
Reflux the alkylated amide from Step 2 (0.5 mmol) in a mixture of 6M H₂SO₄ and dioxane (1:1, 10 mL) for 12 hours.
-
Cool the mixture, basify with solid NaOH to pH > 12, and extract with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with concentrated HCl to pH ~1 and extract with ethyl acetate to isolate the enantioenriched 2-methyl-3-phenylpropanoic acid.
Illustrative Data Table:
| Entry | Electrophile (R-X) | Yield (%) | dr (diastereomeric ratio) |
| 1 | Benzyl bromide | 85 | 95:5 |
| 2 | Methyl iodide | 90 | 93:7 |
| 3 | Allyl bromide | 82 | 96:4 |
| Note: The data presented is hypothetical to illustrate the potential efficacy of the auxiliary and will require experimental validation. |
Synthesis of Chiral this compound
The title compound can be readily synthesized from commercially available chiral precursors, such as (R)- or (S)-3-aminopiperidine dihydrochloride.
Protocol: Synthesis of (R)-1-(3-Methylbutanoyl)piperidin-3-amine
-
To a stirred solution of (R)-3-aminopiperidine dihydrochloride (1.0 g, 5.78 mmol) in dichloromethane (20 mL), add triethylamine (2.42 mL, 17.34 mmol, 3.0 equiv) at 0°C.
-
Stir the mixture for 15 minutes.
-
Add 3-methylbutanoyl chloride (isovaleroyl chloride) (0.76 mL, 6.36 mmol, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Conclusion
While this compound is not yet an established reagent in the asymmetric synthesis literature, its structure strongly suggests high potential. Based on established principles of stereocontrol, it is a promising candidate for development as both a chiral ligand for transition metal catalysis and as a recoverable chiral auxiliary. The protocols and concepts presented here provide a robust framework for researchers to begin exploring the utility of this and related N-acyl-3-aminopiperidine derivatives in the synthesis of valuable, enantioenriched molecules. Experimental validation of these hypotheses could unlock a new, readily accessible tool for the drug development and fine chemical industries.
References
- CN105734089A - An asymmetric synthesis method for (R)
- CN103864674A - Method for preparing (R)
-
Khom, S. T., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
- Asymmetric Synthesis of a New Helix-Forming β-Amino Acid - University of Wisconsin–Madison. (URL not available)
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). (URL not available)
- CN103865964A - Method for synthesizing (R)
- An Asymmetric Approach Towards 3-Spiropiperidines. (2021-09-23). (URL not available)
-
Paulson, J. R., et al. (2008). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Available at: [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL not available)
- US20100029941A1 - Preparation of (r)
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022-06-14). (URL not available)
- Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades - ResearchG
- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (URL not available)
- Guijarro, D., & Yus, M. (2008). The Chiral Auxiliary in Asymmetric Synthesis. In The Pauson–Khand Reaction (pp. 131-169). Wiley.
-
Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed. (2024-09-16). Available at: [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-15). (URL not available)
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. - Semantic Scholar. (URL not available)
- Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.
-
Khom, S. T., et al. (2024-06-02). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. (2023-10-04). (URL not available)
- Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation | The Journal of Organic Chemistry - ACS Public
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]
- (R)
Sources
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Application Notes and Protocols for High-Throughput Screening of 1-(3-Methylbutanoyl)piperidin-3-amine
Introduction: The Therapeutic Potential of Novel Piperidine Scaffolds
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals targeting a wide array of diseases, including cancer and central nervous system disorders.[1][2] Its conformational flexibility and ability to engage in various molecular interactions make it an ideal starting point for the design of novel therapeutic agents.[2] This document provides detailed application notes and high-throughput screening (HTS) protocols for a novel piperidine-containing compound, 1-(3-Methylbutanoyl)piperidin-3-amine.
While the specific biological targets of this compound are still under investigation, its structural similarity to other 3-aminopiperidine-based analogues suggests potential activity as a modulator of enzymes, such as proteases.[3] This guide will, therefore, focus on a hypothetical scenario where this compound is screened for its inhibitory activity against a cysteine protease, herein referred to as "Cysteine Protease X" (CPX). The methodologies described are designed to be robust, scalable, and adaptable for the discovery and characterization of this and other similar small molecules.[4][5][6]
Section 1: Biochemical High-Throughput Screening for CPX Inhibition
The primary screen aims to identify direct inhibitors of CPX enzymatic activity in a purified, cell-free system. A fluorescence resonance energy transfer (FRET)-based assay is selected for its high sensitivity, low background noise, and amenability to automation.[7]
Principle of the FRET-Based Protease Assay
This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity.
Experimental Workflow
The following diagram illustrates the workflow for the primary HTS campaign.
Caption: Workflow for the primary FRET-based biochemical HTS assay.
Detailed Protocol
Materials and Reagents:
-
Compound: this compound, dissolved in 100% DMSO.
-
Enzyme: Recombinant human Cysteine Protease X (CPX).
-
Substrate: FRET-peptide substrate specific for CPX.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
Plates: 384-well, low-volume, black, non-binding surface microplates.
-
Positive Control: A known, potent CPX inhibitor.
-
Negative Control: DMSO.
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of this compound from a 10 mM DMSO stock into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Dispense positive and negative controls into designated columns.
-
-
Enzyme Addition:
-
Prepare a working solution of CPX in assay buffer at a 2X concentration.
-
Dispense 10 µL of the CPX solution into each well of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a working solution of the FRET-peptide substrate in assay buffer at a 2X concentration.
-
Dispense 10 µL of the substrate solution into each well to start the enzymatic reaction. The final assay volume is 20 µL.
-
-
Data Acquisition:
-
Immediately place the plates into a kinetic plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 485/520 nm) every 60 seconds for 30 minutes.
-
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (Vmax) by calculating the slope of the linear portion of the kinetic fluorescence curve.
-
Normalization: Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Vmax_compound - Vmax_neg_ctrl) / (Vmax_pos_ctrl - Vmax_neg_ctrl))
-
Assay Quality Control: Calculate the Z-factor to assess the quality and robustness of the assay. A Z-factor between 0.5 and 1.0 indicates an excellent assay.
Z-Factor = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl|
-
Hit Identification: Compounds demonstrating a percent inhibition greater than a predefined threshold (e.g., >50%) are considered primary hits and are selected for further characterization.
| Parameter | Recommended Value |
| Final Compound Conc. | 10 µM |
| Final Enzyme Conc. | 5 nM |
| Final Substrate Conc. | 1 µM (at Km) |
| Incubation Time | 15 minutes |
| Read Time | 30 minutes (kinetic) |
| Plate Format | 384-well |
| Z-Factor Goal | > 0.5 |
Section 2: Cell-Based Secondary Assay for Target Engagement
A secondary, cell-based assay is crucial to confirm the activity of primary hits in a more physiologically relevant environment and to triage false positives from the biochemical screen. This protocol describes a cell-based assay to measure the inhibition of CPX-mediated cellular processes.
Principle of the Cell-Based Assay
This assay utilizes a human cell line (e.g., THP-1 monocytes, which express NLRP3) that has been engineered to express a reporter protein linked to a CPX-cleavable sequence.[8] When CPX is active, it cleaves the reporter, leading to a measurable change (e.g., loss of a signal). Inhibition of intracellular CPX by a cell-permeable compound like this compound will prevent reporter cleavage, thus restoring the signal.
Experimental Workflow
Caption: Workflow for the secondary cell-based reporter assay.
Detailed Protocol
Materials and Reagents:
-
Cell Line: Human THP-1 cells stably expressing the CPX-reporter construct.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Inducing Agent: Lipopolysaccharide (LPS) and ATP to stimulate cellular processes involving CPX.[8]
-
Compound: this compound, serially diluted in culture medium.
-
Plates: 384-well, clear-bottom, white-walled microplates for luminescence assays.
-
Detection Reagent: A commercial kit to measure the reporter signal (e.g., luciferase activity).
-
Cytotoxicity Reagent: MTT or similar viability dye to assess compound toxicity.[8][9]
Procedure:
-
Cell Plating:
-
Harvest and count the reporter cells.
-
Seed 5,000 cells in 20 µL of culture medium per well into a 384-well plate.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Addition:
-
Prepare a 10-point, 3-fold serial dilution of this compound in culture medium.
-
Add 5 µL of the diluted compound to the cell plates. The final DMSO concentration should not exceed 0.1%.
-
-
Incubation and Induction:
-
Incubate the plates for 1 hour at 37°C, 5% CO2.
-
Add 5 µL of the inducing agent (e.g., LPS, followed by a pulse of ATP) to all wells except the unstimulated controls.
-
Incubate for an additional 4 hours.
-
-
Signal Detection:
-
Equilibrate the plates and the detection reagent to room temperature.
-
Add 30 µL of the detection reagent to each well.
-
Incubate for 10 minutes in the dark.
-
Measure the luminescence signal using a plate reader.
-
-
Cytotoxicity Assessment:
-
In a parallel plate, treat cells with the same compound concentrations.
-
After the incubation period, add a viability reagent (e.g., MTT) and measure the signal according to the manufacturer's instructions.[9]
-
Data Analysis and Interpretation
-
Dose-Response Curves: Plot the reporter signal against the logarithm of the compound concentration.
-
IC50 Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to achieve 50% of the maximal inhibitory effect.
-
Selectivity: Compare the IC50 from the cell-based assay with the cytotoxicity data. A desirable hit will have a potent IC50 value and a significantly higher concentration required to induce cytotoxicity, indicating a good therapeutic window.
| Parameter | Recommended Value |
| Cell Density | 5,000 cells/well |
| Compound Incubation | 1 hour |
| Induction Time | 4 hours |
| Final Volume | 30 µL (before detection) |
| Data Output | IC50, CC50 (cytotoxicity) |
Conclusion
The protocols outlined in this application note provide a robust framework for the high-throughput screening and initial characterization of this compound as a potential inhibitor of Cysteine Protease X. By combining a sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay, researchers can efficiently identify and validate promising hit compounds for further lead optimization in the drug discovery pipeline.
References
-
Letizia, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
-
Björck, L., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 148119, Piperidin-3-amine. Available at: [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Karcz, T., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Górska-Puk, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16211870, Piperidin-3-amine dihydrochloride. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16211333, (3R)-Piperidin-3-amine--hydrogen chloride (1/2). Available at: [Link]
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ResearchGate. The discovery of 3-(piperidin-1-yl)butan-1-amine series by ring-opening... Available at: [Link]
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Letizia, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]
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ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
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Uddin, M. S., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. Available at: [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]
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Technology Networks. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Available at: [Link]
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SynZeal. 3-Amino Piperidine Impurity | 54012-73-6. Available at: [Link]
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Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Available at: [Link]
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Macarron, R., & Hertzberg, R. P. (2011). Origin and evolution of high throughput screening. PubMed Central. Available at: [Link]
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ResearchGate. (2025). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Available at: [Link]
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Kajtazi, E., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]
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Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 1-(3-Methylbutanoyl)piperidin-3-amine
Abstract
This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Methylbutanoyl)piperidin-3-amine. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol using a standard C18 stationary phase with UV detection. The narrative explains the scientific rationale behind the selection of chromatographic parameters, including mobile phase composition and pH, to overcome common challenges associated with the analysis of basic amine compounds. The method is designed to be precise, accurate, and specific, adhering to the principles outlined in major pharmacopoeias and regulatory guidelines.
Introduction and Scientific Rationale
This compound is a piperidine derivative. Piperidine and its analogues are significant structural motifs in many pharmaceutical compounds and are often used as building blocks in drug synthesis. Accurate quantification of such intermediates is critical for ensuring the quality, efficacy, and safety of final active pharmaceutical ingredients (APIs).
The target analyte possesses two key structural features that dictate the chromatographic strategy:
-
A basic piperidine ring and a primary amine: These groups are readily protonated at acidic to neutral pH. This basicity can lead to strong, undesirable interactions with residual acidic silanol groups on standard silica-based HPLC columns, often resulting in poor peak shape (tailing).[1][2]
-
An amide linkage and an aliphatic chain: This part of the molecule provides sufficient hydrophobicity to be retained on a reverse-phase (RP) column. The amide group also contains a chromophore, allowing for detection by UV spectrophotometry.
Based on this analysis, a reverse-phase HPLC method was chosen. The core challenge is to mitigate the peak tailing caused by the basic amine. This is achieved by carefully controlling the mobile phase pH to suppress the ionization of surface silanols and/or by using a modern, high-purity, end-capped stationary phase.[3] This application note describes a method that employs a low-pH mobile phase to ensure the silanol groups are fully protonated, thereby minimizing secondary ionic interactions and producing a sharp, symmetrical peak for the protonated amine analyte.
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The high-purity silica minimizes residual silanols.
-
Chemicals & Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Phosphoric Acid (H₃PO₄), ACS Grade
-
This compound reference standard (purity >98%)
-
Chromatographic Conditions
The following parameters were optimized to provide robust separation and optimal peak shape.
| Parameter | Recommended Setting |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | Isocratic |
| Composition | 65% A : 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | ~10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: A low pH of ~2.5, achieved with 0.1% phosphoric acid, ensures that both the analyte's amine groups are fully protonated (acting as a single species) and, crucially, the column's residual silanol groups are neutralized.[3] This prevents the secondary ionic interactions that cause peak tailing.[1]
-
Detector Wavelength: The amide bond provides a chromophore suitable for UV detection. In the absence of a full UV scan, a low wavelength like 210 nm is chosen to maximize sensitivity for this type of structure, which lacks extensive conjugation.
-
Column: A C18 column provides the necessary hydrophobic interaction for retaining the analyte. Modern, high-purity, end-capped columns are essential to further reduce the availability of silanol groups.
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water, mix thoroughly, and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water. This stock is stable for several days when stored at 2-8°C.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase. This solution should be prepared fresh daily.
-
Sample Solution: Prepare sample solutions by dissolving the material to be tested in the mobile phase to achieve a final concentration within the validated range of the method (e.g., approximately 0.1 mg/mL).
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[4][5]
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance is verified by injecting the working standard solution in replicate (n=5). The acceptance criteria should be established based on USP <621> requirements.[6][7]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry, indicating minimal silanol interaction. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency and resolving power of the column. |
Validation Characteristics
The following parameters should be assessed as part of a full method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank (diluent) injection.
-
Linearity and Range: The method's ability to elicit results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across a range of 80% to 120% of the target concentration is recommended for an assay.[4] The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Assessed by performing recovery studies on spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±2% organic modifier in mobile phase).
Workflow and Data Presentation
The overall process from sample receipt to final analysis is outlined below.
Sources
Application Note: High-Sensitivity LC-MS/MS Analysis of 1-(3-Methylbutanoyl)piperidin-3-amine in Human Plasma
Abstract
This application note presents a robust and sensitive method for the quantification of 1-(3-Methylbutanoyl)piperidin-3-amine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation strategy using mixed-mode cation exchange solid-phase extraction (SPE), which provides excellent recovery and matrix effect reduction. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for use in regulated bioanalysis environments supporting drug development.
Introduction
This compound is a small molecule of interest in pharmaceutical research. Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The presence of a basic amine group on the piperidine ring and the N-acyl chain presents a unique analytical challenge, requiring a method that can effectively extract this polar compound from a complex matrix like plasma while ensuring high sensitivity and selectivity. LC-MS/MS is the technology of choice for this application due to its inherent specificity and sensitivity. This note describes a complete workflow, from sample preparation to data analysis, for the reliable determination of this compound in human plasma.
Experimental
Analyte and Internal Standard
The chemical structure of this compound is shown in Figure 1. Its monoisotopic mass is 184.1576 g/mol .
Figure 1: Chemical Structure of this compound
(A visual representation of the chemical structure would be placed here in a formal document.)
A stable isotope-labeled (SIL) internal standard is the preferred choice for quantitative LC-MS/MS analysis to compensate for matrix effects and variability in sample processing.[1] However, a SIL version of this compound is not readily commercially available. Therefore, a close structural analog, 1-(Pentanoyl)piperidin-3-amine, was selected as the internal standard (IS). This analog is expected to have similar extraction and ionization properties to the analyte, ensuring reliable quantification.
Sample Preparation: Mixed-Mode Cation Exchange SPE
Given the basic nature of the primary amine on the piperidine ring, a mixed-mode solid-phase extraction (SPE) with both cation exchange and reversed-phase retention mechanisms was chosen for sample cleanup.[2][3] This approach allows for strong retention of the basic analyte under acidic conditions, while a rigorous wash protocol can remove neutral and acidic interferences.
Protocol:
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Agilent SampliQ SCX, Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M hydrochloric acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Caption: Solid-Phase Extraction Workflow.
LC-MS/MS Analysis
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
LC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
The precursor ion for this compound is the protonated molecule [M+H]⁺ at m/z 185.2. The fragmentation of N-acylated piperidines typically involves cleavage of the acyl group and fragmentation of the piperidine ring.[4][5] Based on predicted fragmentation patterns, the following MRM transitions were selected and optimized:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 185.2 | 84.1 (quantifier) | 25 |
| This compound | 185.2 | 100.1 (qualifier) | 20 |
| 1-(Pentanoyl)piperidin-3-amine (IS) | 185.2 | 84.1 | 25 |
Note: The collision energies are instrument-dependent and require optimization.[6]
Caption: Proposed Fragmentation Pathway.
Method Validation
The analytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[7] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was evaluated by analyzing blank plasma samples from six different individuals. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.
Linearity and Range
The calibration curve was linear over the range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was >0.99 for all validation runs.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results are summarized in Table 1. All values were within the acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[7]
Table 1: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 1 | 105.3 | 8.7 | 103.8 | 10.2 |
| Low QC | 3 | 98.7 | 6.2 | 99.5 | 7.8 |
| Mid QC | 100 | 101.2 | 4.5 | 100.9 | 5.1 |
| High QC | 800 | 97.6 | 3.8 | 98.1 | 4.3 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Medium, and High QC concentrations. The extraction recovery was consistent and averaged 85%. The matrix effect was minimal, with the coefficient of variation of the matrix factor being less than 10%.
Stability
The stability of this compound was evaluated under various conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term Stability: Stable in plasma for at least 24 hours at room temperature.
-
Long-Term Stability: Stable in plasma for at least 90 days at -80°C.
-
Post-Preparative Stability: Stable in the autosampler for at least 48 hours at 4°C.
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of mixed-mode cation exchange solid-phase extraction provides excellent sample cleanup and high recovery. The method has been successfully validated according to regulatory guidelines and is suitable for supporting pharmacokinetic and other studies in a drug development setting.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
European Medicines Agency (EMA), Committee for Medicinal Products for Human Use (CHMP). (2011). Guideline on bioanalytical method validation. [Link]
-
PubChem. (n.d.). Piperidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Application Note. [Link]
-
Technology Networks. (2022). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
R. G. Cooks, et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1259-1266. [Link]
-
Wu, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 944, 156-163. [Link]
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Application Note: Strategies for the Derivatization of 1-(3-Methylbutanoyl)piperidin-3-amine for Enhanced Chromatographic Analysis
Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 1-(3-Methylbutanoyl)piperidin-3-amine, a molecule presenting unique analytical challenges due to its bifunctional nature and lack of a strong native chromophore. We detail field-proven protocols for enhancing its detectability and chromatographic performance for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) systems. Methodologies covered include acylation and silylation for GC-MS, as well as derivatization for UV-Vis and fluorescence detection in HPLC. Furthermore, a protocol for chiral derivatization is presented to enable the resolution of its enantiomers. The causality behind procedural choices is explained to empower researchers to adapt these methods to their specific analytical objectives.
Introduction: The Analytical Challenge
This compound is a bifunctional molecule featuring a primary amine at the 3-position and a secondary amine within the piperidine ring. This structure, while synthetically versatile, poses significant challenges for direct analytical measurement.
-
Gas Chromatography (GC): The polar amine groups interact strongly with active sites (e.g., free silanols) on GC columns and liners, leading to poor peak shape, significant tailing, and low reproducibility.[1][2] Furthermore, the molecule's polarity reduces its volatility, making it unsuitable for direct GC analysis without modification.[2]
-
High-Performance Liquid Chromatography (HPLC): The compound lacks a significant chromophore or fluorophore, resulting in poor sensitivity for common UV-Vis or fluorescence detectors.[3][4] This necessitates derivatization to attach a moiety that can be readily detected at low concentrations.
-
Chirality: The carbon at the 3-position is a chiral center. The analysis of enantiomeric purity is often critical in pharmaceutical development. Direct separation requires specialized and expensive chiral columns. An alternative and widely accessible approach is to derivatize the enantiomers with a chiral reagent to form diastereomers, which can then be separated on standard achiral columns.[5][6]
This application note details robust derivatization strategies to overcome these challenges, transforming the analyte into a form amenable to high-performance quantitative and qualitative analysis.
General Experimental Workflow
A standardized workflow is the foundation of a reproducible derivatization protocol. The following diagram outlines the critical stages, from sample preparation to final analysis. Each protocol described in this guide will follow this fundamental structure.
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Application Notes and Protocols: In Vitro Characterization of 1-(3-Methylbutanoyl)piperidin-3-amine as a Putative NLRP3 Inflammasome Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Piperidine Scaffold and the Quest for Novel Anti-Inflammatory Agents
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates targeting a wide range of diseases.[1] Its conformational flexibility and capacity for diverse molecular interactions make it a versatile starting point for the design of novel therapeutics.[2] Within the vast landscape of inflammatory diseases, the NLRP3 inflammasome has emerged as a critical regulator of innate immunity and a key driver of pathological inflammation in a variety of disorders, including cryopyrin-associated periodic syndromes, Alzheimer's disease, and atherosclerosis.[3]
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[3][4] Given the significant unmet medical need for potent and selective inhibitors of this pathway, there is considerable interest in identifying novel small molecules that can modulate its activity.
This guide details a series of in vitro assays to characterize the biological activity of 1-(3-Methylbutanoyl)piperidin-3-amine , a novel piperidine derivative, as a putative inhibitor of the NLRP3 inflammasome. The proposed mechanism of action is based on the presence of the piperidine core, a feature found in other reported NLRP3 modulators. These protocols are designed to provide a comprehensive framework for assessing the compound's potency, selectivity, and mechanism of action in a cell-based context.
Scientific Rationale: A Two-Signal Model for NLRP3 Inflammasome Activation
The canonical activation of the NLRP3 inflammasome is a two-step process, providing distinct points for therapeutic intervention.[5]
-
Signal 1 (Priming): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[5]
-
Signal 2 (Activation): A diverse range of stimuli, including ATP, pore-forming toxins (e.g., nigericin), and crystalline substances, can provide the second signal.[4] This signal leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[6] This assembly facilitates the auto-cleavage and activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and also cleaves gasdermin D to induce pyroptosis.[6] The assays described herein are designed to probe the inhibitory capacity of this compound at key junctures of this pathway.
Diagram of the NLRP3 Inflammasome Activation Pathway
Caption: Canonical two-signal activation of the NLRP3 inflammasome.
Experimental Workflow: A Multi-Faceted Approach to Characterization
A tiered approach is recommended to efficiently characterize the inhibitory potential of this compound.
Caption: Tiered experimental workflow for compound characterization.
Assay 1: Quantification of IL-1β Release in Macrophages
Principle: This primary assay measures the inhibitory effect of the test compound on the release of mature IL-1β from macrophages stimulated to activate the NLRP3 inflammasome. A reduction in secreted IL-1β indicates potential inhibition of the pathway.
Cell Model: Bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1 differentiated into macrophage-like cells with PMA.
Protocol:
-
Cell Seeding: Plate differentiated THP-1 cells or BMDMs in a 96-well plate at a density of 5 x 104 to 1 x 105 cells/well and allow them to adhere overnight.
-
Compound Pre-incubation: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MCC950).
-
Priming (Signal 1): Add LPS to a final concentration of 100 ng/mL to all wells (except the unstimulated control) and incubate for 3 hours at 37°C.[7]
-
Activation (Signal 2): Add nigericin to a final concentration of 15 µM to induce NLRP3 activation and incubate for 1-3 hours at 37°C.[7]
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[8][9][10]
Data Presentation: Example IC50 Determination
| Compound Concentration (µM) | % Inhibition of IL-1β Release |
| 0.1 | 5.2 ± 1.1 |
| 1 | 25.8 ± 3.5 |
| 10 | 52.1 ± 4.2 |
| 50 | 85.6 ± 2.9 |
| 100 | 95.3 ± 1.8 |
| IC50 (µM) | 9.5 |
Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Pyroptosis and Cytotoxicity
Principle: This assay serves a dual purpose. It quantifies pyroptosis, which is characterized by the release of cytosolic contents, including LDH.[11] It also serves as a counter-screen to assess the general cytotoxicity of the compound. A specific NLRP3 inhibitor should reduce LDH release in inflammasome-activated cells but not be cytotoxic to unstimulated cells.
Protocol:
-
Experimental Setup: Use the same experimental setup as in Assay 1.
-
Supernatant Collection: After the final incubation, collect a fraction of the supernatant for the LDH assay.
-
LDH Measurement: Measure LDH activity in the supernatants using a commercial LDH cytotoxicity assay kit, following the manufacturer's protocol.[12]
-
Maximum LDH Release Control: To determine the maximum LDH release, lyse a set of untreated control wells with the lysis buffer provided in the kit.
-
Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control.
Data Presentation: Specificity Assessment
| Treatment | % LDH Release |
| Unstimulated Control | 5.1 ± 0.8 |
| LPS + Nigericin | 88.4 ± 5.6 |
| LPS + Nigericin + this compound (10 µM) | 35.2 ± 4.1 |
| This compound alone (100 µM) | 6.3 ± 1.2 |
Assay 3: Caspase-1 Activity Assay
Principle: To further pinpoint the mechanism of action, this assay directly measures the enzymatic activity of caspase-1. A decrease in caspase-1 activity in the presence of the compound suggests it acts at or upstream of caspase-1 activation.
Protocol:
-
Experimental Setup: Follow the same stimulation protocol as in Assay 1.
-
Cell Lysis: After stimulation, lyse the cells according to the protocol of a commercially available fluorometric or colorimetric caspase-1 activity assay kit.[13][14]
-
Activity Measurement: Add the caspase-1 specific substrate (e.g., Ac-YVAD-pNA or YVAD-AFC) to the cell lysates and incubate.[13]
-
Signal Detection: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
Data Presentation: Effect on Caspase-1 Activity
| Treatment | Caspase-1 Activity (Fold Change vs. Unstimulated) |
| Unstimulated Control | 1.0 |
| LPS + Nigericin | 12.5 ± 1.8 |
| LPS + Nigericin + this compound (10 µM) | 3.2 ± 0.5 |
Assay 4: ASC Speck Formation by Immunofluorescence
Principle: A hallmark of inflammasome activation is the polymerization of the adaptor protein ASC into a large, single structure termed an "ASC speck".[15] Visualizing and quantifying ASC speck formation by microscopy provides a direct upstream readout of inflammasome assembly.[15]
Protocol:
-
Cell Seeding: Seed macrophages on glass coverslips in a 24-well plate.
-
Stimulation: Treat the cells as described in Assay 1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence or confocal microscope.
-
Quantification: Count the number of cells with ASC specks as a percentage of the total number of cells.
Assay 5: Western Blot for Caspase-1 Cleavage
Principle: This assay provides a definitive confirmation of caspase-1 activation by detecting the cleaved (active) form of the enzyme. A reduction in the cleaved p20 subunit of caspase-1 in the presence of the compound confirms its inhibitory effect on inflammasome activation.[1]
Protocol:
-
Cell Treatment and Lysis: Treat cells as in Assay 1. After stimulation, collect both the supernatant and the cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Immunoblotting: Probe the membrane with primary antibodies against the p20 subunit of cleaved caspase-1 and a loading control (e.g., GAPDH).[1]
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Trustworthiness and Self-Validation
The described protocols form a self-validating system. The primary screen (IL-1β ELISA) identifies potential hits. The LDH assay validates that the observed reduction in IL-1β is not due to general cytotoxicity. The subsequent mechanistic assays (caspase-1 activity, ASC speck formation, and Western blotting) provide converging lines of evidence to confirm the compound's effect on the NLRP3 inflammasome pathway and help to elucidate its point of intervention. Consistent results across these multiple, distinct readouts significantly increase the confidence in the compound's proposed mechanism of action.
References
- A comprehensive guide for studying inflammasome activation and cell death.
- Inflammasome Activation and NLRP3.
- A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids.
- Western blot analysis of NLRP3 inflammasome components NLRP3, ASC, caspase-1, and IL-1 protein expressions in obstructed kidneys of mPGES-1 WT and KO mice.
- Human IL-1 beta Uncoated ELISA Product Inform
- Therapeutic Potential of Pharmacological Targeting NLRP3 Inflammasome Complex in Cancer. Frontiers in Immunology.
- The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regul
- Caspase 1 Activity Assay Kit (Colorimetric Method). Elabscience.
- Inflammasome assays in vitro and in mouse models. STAR Protocols.
- Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Methods in Molecular Biology.
- Caspase-Glo® 1 Inflammasome Assay.
- Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity. Methods in Molecular Biology.
- Immunofluorescence analysis of ASC specks.
- Western Blot Protocol for NLRP3/NALP3 Antibody (NBP2-12446). Novus Biologicals.
- The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology.
- Human IL-1 beta ELISA Kit (ab214025). Abcam.
- LDH assay and IL-1β ELISA. Bio-protocol.
- Cellular Models and Assays to Study NLRP3 Inflammasome Biology.
- Mechanism of NLRP3 inflammasome activ
- Caspase-1 Assay Kit (Fluorometric) (ab39412). Abcam.
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
- The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Signal Transduction and Targeted Therapy.
- NLRP3 inflammasome activation triggers gasdermin D–independent inflamm
- Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. protocols.io.
- A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery.
- Human IL-1 beta ELISA Kit. RayBiotech.
- LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Human IL-1 beta ELISA Kit. Proteintech.
- LDH Cytotoxicity Assay Kit II. Sigma-Aldrich.
- Caspase 1 Activity Assay Kit. MedchemExpress.com.
- Emerging Role of the NLRP3 Inflammasome in the Onset of Oral Diseases and Its Potential as a Therapeutic Target.
- Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. Methods in Molecular Biology.
- Inhibiting the NLRP3 Inflammasome. Molecules.
- Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453773 in undifferentiated THP1 cells. Journal of Immunological Methods.
- Dynamics of in vivo ASC speck form
- Human IL-1β (Interleukin 1 Beta) ELISA Kit. MP Biomedicals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Inflammasome activation and formation of ASC specks in patients with juvenile idiopathic arthritis [frontiersin.org]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. Emerging Role of the NLRP3 Inflammasome in the Onset of Oral Diseases and Its Potential as a Therapeutic Target [mdpi.com]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. childrenshospital.org [childrenshospital.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Human IL-1 beta ELISA Kit Elisa Kit KE00021 | Proteintech [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. novusbio.com [novusbio.com]
Application Notes and Protocols: 1-(3-Methylbutanoyl)piperidin-3-amine in Organic Synthesis
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Among the myriad of substituted piperidines, 1-(3-Methylbutanoyl)piperidin-3-amine emerges as a particularly useful building block. This molecule uniquely combines a secondary amine within the piperidine ring, acylated with an isovaleroyl group, and a primary amine at the 3-position. This arrangement offers two distinct points for diversification: the primary amine for amide bond formation or reductive amination, and the piperidine nitrogen, which is already functionalized to mimic peptide-like structures or to introduce specific steric and electronic features. These attributes make it a valuable synthon for constructing complex molecules, particularly in the realm of kinase inhibitors and other targeted therapeutics.[3][4][5][6]
Physicochemical Properties and Safety Data
| Property | Value (Predicted) | Notes |
| Molecular Formula | C10H20N2O | |
| Molecular Weight | 184.28 g/mol | |
| Appearance | Off-white to pale yellow solid or viscous oil | Based on similar acylated amines. |
| Solubility | Soluble in methanol, ethanol, DCM, DMSO | Expected for a moderately polar organic molecule. |
| Boiling Point | > 200 °C (at 760 mmHg) | High due to hydrogen bonding and molecular weight. |
| pKa (Primary Amine) | ~9-10 | Typical for a primary amine on a saturated ring. |
Safety & Handling:
The parent compound, piperidin-3-amine, is classified as corrosive and can cause severe skin burns and eye damage.[7] It is also harmful if swallowed and may cause respiratory irritation.[7] Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this building block can be efficiently achieved through a two-step process starting from a commercially available protected piperidine derivative. A common strategy involves the acylation of the piperidine nitrogen of a protected 3-aminopiperidine, followed by deprotection of the primary amine. A more direct approach, however, involves the selective acylation of 3-aminopiperidine itself, leveraging the greater nucleophilicity of the endocyclic secondary amine under specific conditions. An alternative, and often more controlled route, begins with the protection of the more reactive primary amine of 3-aminopiperidine, followed by acylation of the ring nitrogen, and subsequent deprotection.
Protocol 1: Synthesis via Boc-Protection and Acylation
This protocol outlines a reliable method starting from (R)- or (S)-3-(Boc-amino)piperidine, which allows for the synthesis of enantiomerically pure final product. The choice of enantiomer is critical in drug development as biological activity is often stereospecific.
Workflow Diagram:
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Acylation of the Piperidine Nitrogen:
-
To a stirred solution of (R)-tert-butyl (piperidin-3-yl)carbamate (1.0 eq) and diisopropylethylamine (DIPEA, 2.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 3-methylbutanoyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (1-(3-methylbutanoyl)piperidin-3-yl)carbamate.
-
-
Boc-Deprotection:
-
Dissolve the purified intermediate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with 1M NaOH solution to neutralize the acid and liberate the free amine.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by distillation or crystallization if necessary.
-
Applications in Organic Synthesis
The primary utility of this compound lies in its primary amine handle, which is a versatile nucleophile for forming key bonds in the assembly of larger molecules.
Application 1: Synthesis of Kinase Inhibitors via Amide Coupling
Many kinase inhibitors feature a heterocyclic core that presents a carboxylic acid for coupling with an amine-containing fragment.[4] The 3-aminopiperidine moiety is a common feature in such fragments, prized for its ability to form hydrogen bonds and provide a vector for exiting the ATP binding pocket.
Hypothetical Reaction Scheme:
Caption: Amide coupling to form a potential kinase inhibitor.
Protocol 2: HATU-Mediated Amide Bond Formation
This protocol describes a standard and highly efficient method for amide bond formation.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
To a solution of the heterocyclic carboxylic acid (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid, 1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
-
Amine Coupling:
-
Add a solution of this compound (1.2 eq) in DMF to the activated ester mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor for completion using LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to yield the final amide product.
-
Rationale for Reagent Choices:
-
HATU: A highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when dealing with chiral amines.
-
DIPEA: A non-nucleophilic base used to neutralize the HCl generated during the reaction and to facilitate the formation of the activated ester.
-
DMF: A polar aprotic solvent that effectively dissolves a wide range of reactants for coupling reactions.
Application 2: Introduction of the Piperidine Moiety via Reductive Amination
The primary amine of the building block can also react with aldehydes or ketones to form an imine, which is then reduced in situ to a secondary amine. This is a powerful method for linking the piperidine scaffold to other parts of a target molecule.
Protocol 3: Reductive Amination with an Aldehyde
Step-by-Step Methodology:
-
Imine Formation and Reduction:
-
To a solution of an aldehyde (e.g., 4-fluorobenzaldehyde, 1.0 eq) and this compound (1.1 eq) in dichloroethane (DCE) or methanol (0.2 M), add a few drops of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture. This reducing agent is mild and selective for imines in the presence of aldehydes.
-
Continue stirring at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to isolate the desired secondary amine product.
-
Conclusion
This compound is a strategically designed building block that provides a robust platform for the synthesis of complex, biologically active molecules. Its pre-installed isovaleroyl group offers a specific structural element while the primary amine at the 3-position serves as a key handle for diversification through reliable and well-established synthetic transformations like amide coupling and reductive amination. The protocols detailed herein provide a foundation for the effective utilization of this versatile synthon in drug discovery and development programs.
References
-
Khom, S. T., Sharma, P., & Singh, P. P. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B(5), 520-525. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidin-3-amine. PubChem. Retrieved from [Link]
-
Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(12), 2143-2148. [Link]
-
Vitale, P., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6593. [Link]
-
Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(12), 3413-3433. [Link]
-
Norman, R. A., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(8), 2845-2859. [Link]
-
Greb, A., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 24(13), 10833. [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4819. [Link]
- Rowley, M., et al. (1992). 3-(Aminoalkyl)piperidines: potent and selective ligands for the 5-HT1A receptor. Journal of Medicinal Chemistry, 35(23), 4334-4343.
-
Houldsworth, S. J., et al. (2014). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(33), 14475–14481. [Link]
-
ResearchGate. (n.d.). Synthesis of niraparib (XXXII). [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-Methylbutanoyl)piperidin-3-amine
Welcome to the technical support guide for the synthesis of 1-(3-Methylbutanoyl)piperidin-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthesis yield and purity.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is fundamentally an acylation reaction where the primary amino group of 3-aminopiperidine is selectively coupled with an activated form of 3-methylbutanoic acid (isovaleric acid). The most direct method involves the use of 3-methylbutanoyl chloride (isovaleryl chloride).
The reaction's success hinges on managing the nucleophilicity of the two amine groups present in 3-aminopiperidine: the primary amine at the 3-position (desired reaction site) and the secondary amine within the piperidine ring. Uncontrolled conditions can lead to a significant side reaction: di-acylation, where both amines are acylated, drastically reducing the yield of the desired mono-acylated product.
Primary Synthetic Pathway: Acylation with Isovaleryl Chloride
This is a robust and common method for forming the target amide bond. It involves the reaction of 3-aminopiperidine with isovaleryl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.
Caption: General reaction scheme for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best form of 3-aminopiperidine to use: the free base or a salt?
A: It is highly recommended to use 3-aminopiperidine as a free base for this reaction. If you only have the hydrochloride salt, it must be neutralized to the free base before the acylation step. Adding the acyl chloride to the salt form will not result in a reaction. You can generate the free base by dissolving the salt in a suitable solvent and adding a strong base (like NaOH or KOH) followed by extraction into an organic solvent, which is then dried and used immediately.
Q2: Can I use 3-methylbutanoic acid with a coupling agent instead of the acyl chloride?
A: Yes, and this is often a preferred method for avoiding the sometimes harsh conditions of acyl chlorides and minimizing side reactions. Standard peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like Hydroxybenzotriazole (HOBt) can efficiently mediate the amide bond formation.[1][2] This method is milder and often results in cleaner reactions with higher selectivity for the primary amine.
Q3: Why is the choice of base so critical in the acyl chloride reaction?
A: The base serves a single, crucial purpose: to scavenge the HCl generated during the reaction. If left unneutralized, the HCl will protonate the amino groups of the starting material, rendering them non-nucleophilic and halting the reaction. An ideal base is a tertiary amine, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), as they are non-nucleophilic and will not compete with the intended reaction.[3] DIPEA is often preferred due to its greater steric bulk, which further reduces its potential for side reactions.
Q4: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring. Use a suitable solvent system (e.g., Dichloromethane/Methanol 9:1 with a small amount of ammonium hydroxide) to separate the starting material, product, and any potential byproducts. The product, being less polar than the starting diamine, will have a higher Rf value. For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of reactants and the formation of the product and byproducts.
Section 3: Detailed Experimental Protocol (Acyl Chloride Method)
This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.
Reagent & Stoichiometry Table
| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 3-Aminopiperidine | 100.16 | 1.0 | 1.00 g (10.0 mmol) |
| Isovaleryl Chloride | 120.58 | 1.05 | 1.27 g (10.5 mmol) |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (15.0 mmol) |
| Dichloromethane (DCM) | - | - | 100 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-aminopiperidine (1.00 g, 10.0 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling & Base Addition: Cool the solution to 0 °C in an ice-water bath. Add triethylamine (1.52 g, 15.0 mmol) to the stirred solution.
-
Acyl Chloride Addition: Prepare a solution of isovaleryl chloride (1.27 g, 10.5 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to minimize di-acylation.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted acyl chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.
Section 4: Troubleshooting Guide
Encountering issues is a normal part of synthesis. This guide addresses the most common problems in a systematic way.
Caption: A workflow for troubleshooting common synthesis issues.
Problem: Low or No Product Formation
-
Question: My reaction shows very little or no conversion to the desired product after several hours. What are the likely causes?
-
Answer:
-
Reagent Quality: Isovaleryl chloride is highly sensitive to moisture and will hydrolyze back to isovaleric acid, which is unreactive under these conditions. Always use a fresh bottle or a recently opened one stored under an inert atmosphere.
-
Insufficient Base: Ensure you have added at least 1.2 equivalents of the tertiary amine base. If your 3-aminopiperidine starting material contained some of its HCl salt, you will need additional base to neutralize it first.
-
Incorrect Starting Material Form: Double-check that you used the free base of 3-aminopiperidine, not its salt.
-
Problem: Significant Di-acylation Impurity Observed
-
Question: My mass spectrometry analysis shows a major peak corresponding to the di-acylated product. How can I prevent this?
-
Answer: This is the most common side reaction. The secondary amine of the piperidine ring, while less nucleophilic than the primary amine, will react under forcing conditions.
-
Temperature Control: The most critical factor. Perform the addition of isovaleryl chloride strictly at 0 °C. Higher temperatures dramatically increase the rate of the second acylation.
-
Slow Addition: Add the acyl chloride solution dropwise over an extended period (30-60 minutes). This keeps the instantaneous concentration of the acylating agent low, favoring reaction at the more nucleophilic primary amine.
-
Stoichiometry: Do not use a large excess of isovaleryl chloride. An excess of 1.05 to 1.1 equivalents is sufficient to drive the reaction to completion without promoting di-acylation.
-
Protective Group Strategy: For the highest purity and yield, consider a protecting group strategy. Protect the piperidine nitrogen with a Boc group, perform the acylation on the primary amine, and then deprotect the Boc group under acidic conditions. This multi-step route offers superior control.[4]
-
Problem: The Crude Product is an Oil and Difficult to Purify
-
Question: My crude product is a sticky oil that streaks badly on my silica column, leading to poor separation and low recovery. What are my options?
-
Answer: This is common for amine-containing products.
-
Salt Formation for Purification: The most effective alternative to chromatography is to convert the free-base product into a crystalline salt. Dissolve the crude oil in a suitable solvent like ethyl acetate or diethyl ether. Slowly add a solution of HCl in ether (e.g., 2M) until precipitation is complete. The resulting hydrochloride salt is often a stable, crystalline solid that can be easily filtered and washed, providing a highly pure product. The free base can be regenerated if necessary.[5]
-
Modified Chromatography: If you must use chromatography, consider deactivating the silica gel. You can do this by pre-eluting the column with your mobile phase containing a small amount of triethylamine (~0.5-1%) to neutralize the acidic silica surface and prevent streaking.
-
References
- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS . Journal of Medicinal Chemistry. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . NIScPR Online Periodicals Repository. [Link]
- CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . ResearchGate. [Link]
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades . Chemical Communications. [Link]
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Molecules. [Link]
Sources
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(3-Methylbutanoyl)piperidin-3-amine
A Guide to Troubleshooting Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(3-Methylbutanoyl)piperidin-3-amine. The acylation of piperidin-3-amine presents a significant chemoselectivity challenge due to the presence of two nucleophilic nitrogen atoms: a primary exocyclic amine (-NH2) and a secondary endocyclic amine (-NH-). This guide provides in-depth, experience-based answers to common problems, focusing on the causality behind side reactions and offering validated protocols to ensure the integrity of your synthesis.
Section 1: Foundational Principles - Understanding the Reaction Landscape
The primary challenge in this synthesis is controlling which of the two amine groups on piperidin-3-amine reacts with the acylating agent (e.g., 3-methylbutanoyl chloride or 3-methylbutanoic acid activated with a coupling agent). The endocyclic secondary amine is typically more nucleophilic than the primary amine. However, it is also more sterically hindered. This delicate balance is easily tipped by reaction conditions, leading to a mixture of products.
The main competing reactions are:
-
Target Reaction: Acylation at the exocyclic primary amine.
-
Side Reaction 1: Acylation at the endocyclic secondary amine.
-
Side Reaction 2: Di-acylation at both amines.
Caption: Competing acylation pathways for piperidin-3-amine.
Section 2: Frequently Asked Questions (FAQs)
Q1: My LC-MS analysis shows a major byproduct with the same mass as my target compound. What is it and why is it forming?
This is almost certainly the isomeric impurity, N-(piperidin-3-yl)-3-methylbutanamide, resulting from acylation at the endocyclic secondary amine. While the primary amine at the 3-position is less sterically hindered, the ring nitrogen can be more nucleophilic. Factors that favor the formation of this isomer include:
-
High Reaction Temperature: Increased temperature can provide the energy needed to overcome the steric barrier at the secondary amine.
-
Strongly Basic Conditions: Certain bases can deprotonate the secondary amine, significantly increasing its nucleophilicity.
-
Highly Reactive Acylating Agent: Using highly reactive agents like 3-methylbutanoyl chloride without careful temperature control can reduce selectivity.
Q2: I'm observing a significant amount of a higher molecular weight impurity, and my starting material is being consumed too quickly. What's happening?
This indicates the formation of the di-acylated byproduct. Direct acylation of diamines is often complicated by a tendency for bis-acylation.[1] This occurs when a second molecule of the acylating agent reacts with the remaining free amine of the desired mono-acylated product. This side reaction is favored under the following conditions:
-
Incorrect Stoichiometry: Using more than one equivalent of the acylating agent will inevitably lead to di-acylation.[2]
-
Slow Reaction Rate of Mono-acylation: If the initial acylation is slow, any mono-acylated product that forms can compete with the remaining starting material for the acylating agent.
-
Concentrated Conditions: High concentrations can increase the frequency of collisions, promoting the second acylation step.
A common strategy to avoid this is to use an excess of the diamine, although this is not always practical or economical.[3][4] The most robust solution is often a protecting group strategy.[3]
Q3: My reaction with a carbodiimide coupling agent (like DCC or EDC) is sluggish and leaves a persistent, insoluble white solid after workup. What is this solid and how can I improve the reaction?
The insoluble white solid is almost certainly a urea byproduct (e.g., N,N'-dicyclohexylurea or DCU if using DCC).[5] This is a classic issue with carbodiimide couplings. DCU is notoriously difficult to remove from nonpolar products via chromatography.
The sluggish reaction and byproduct formation are linked. Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6][7] This intermediate is meant to react with the amine. However, it can undergo an intramolecular acyl transfer to form an irreversible and unreactive N-acylurea, consuming your starting material and halting the reaction.[5]
To mitigate this:
-
Use Additives: Always use an additive like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with your carbodiimide. These additives intercept the O-acylisourea to form a more stable, yet still reactive, active ester, which suppresses the formation of N-acylurea.[5]
-
Switch Coupling Agents: Consider using EDC, as its urea byproduct is water-soluble and can be removed with an aqueous wash.[5] For maximum efficiency and minimal side reactions, HATU is an excellent choice as it is highly efficient and less prone to causing racemization.[8][9]
Q4: How can I guarantee that the acylation occurs only on the primary exocyclic amine?
For complete chemoselectivity, a protecting group strategy is the most reliable and authoritative approach.[2][10] This involves temporarily "blocking" the more reactive secondary amine, performing the desired acylation on the primary amine, and then removing the protecting group. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.
The workflow is as follows:
-
Protection: Selectively protect the endocyclic secondary amine of piperidin-3-amine with a Boc group.
-
Acylation: Acylate the now-unprotected exocyclic primary amine.
-
Deprotection: Remove the Boc group under acidic conditions to yield the final, pure product.
This multi-step approach, while longer, provides unambiguous results and simplifies purification significantly, often leading to a higher overall yield of pure material.
Section 3: Troubleshooting Workflow & Data
When encountering issues, a systematic approach is crucial. The following decision tree and data table can help diagnose and solve common problems.
Caption: Troubleshooting decision tree for synthesis issues.
Table 1: Summary of Common Problems and Solutions
| Symptom Observed | Potential Cause | Recommended Corrective Action |
| Two major spots on TLC/LCMS with identical mass. | Isomer Formation: Acylation on the endocyclic nitrogen. | Lower reaction temperature to 0 °C; use a hindered base like DIPEA; consider a protecting group strategy. |
| Significant peak in LCMS with mass = (Product MW + 98). | Di-acylation: Acylation at both nitrogen atoms. | Use ≤1.0 equivalent of the acylating agent; employ slow, dropwise addition at low temperature; use a large excess of the diamine. |
| Low conversion; insoluble white precipitate in crude product. | Coupling Agent Failure: Formation of N-acylurea byproduct (with DCC/EDC). | Add HOBt to the reaction, or switch to a more robust coupling system like HATU/DIPEA. Ensure reagents are anhydrous. |
| Reaction fails to proceed to completion. | Poor Activation: Carboxylic acid is not being activated effectively. | Use a more efficient coupling agent (HATU); ensure the base (e.g., DIPEA) is fresh and anhydrous. |
Section 4: Validated Experimental Protocols
Protocol A: Optimized Direct Acylation using HATU
This protocol aims to maximize selectivity for the primary amine by using a modern coupling agent under controlled conditions.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 3-methylbutanoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).[8] Stir the mixture at room temperature for 15-20 minutes. The formation of the active ester is crucial before adding the amine.[11][12]
-
Amine Addition: In a separate flask, dissolve piperidin-3-amine (1.2 eq.) in anhydrous DCM.
-
Reaction: Cool the activated acid solution to 0 °C in an ice bath. Slowly add the piperidin-3-amine solution dropwise over 30 minutes.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol B: Chemoselective Synthesis via Boc-Protection (Highest Purity)
This is the most reliable method for obtaining a single, pure product.
Step 1: Selective N-Boc Protection
-
Dissolve piperidin-3-amine (1.0 eq.) in a suitable solvent like DCM or 1,4-dioxane.
-
Cool the solution to 0 °C.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.0 eq.) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours. The selectivity for the more nucleophilic secondary amine is typically high under these conditions.
-
Monitor for the formation of tert-butyl 3-aminopiperidine-1-carboxylate.
-
Upon completion, concentrate the mixture and purify by chromatography or crystallization to isolate the Boc-protected intermediate.[13]
Step 2: Acylation of the Primary Amine
-
Using the Boc-protected intermediate from Step 1 (1.0 eq.), follow the acylation procedure described in Protocol A . Since the secondary amine is protected, the reaction will proceed cleanly at the primary amine.
Step 3: Boc Deprotection
-
Dissolve the purified product from Step 2 in a minimal amount of DCM or methanol.
-
Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-4 hours, monitoring the removal of the Boc group by TLC/LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure. If HCl was used, the product will be the hydrochloride salt, which can often be precipitated with ether and filtered. If TFA was used, a basic workup may be required to obtain the free base.
References
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PubChem Compound Summary for CID 148119, Piperidin-3-amine. National Center for Biotechnology Information. [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li Group. [Link]
- Preparation method for 3-aminopiperidine and optical isomer thereof.
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Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
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Acid-Amine Coupling using DCC. Organic-Synthesis.com. [Link]
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Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Royal Society of Chemistry. [Link]
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3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health (NIH). [Link]
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Conversion of Carboxylic acids to amides using DCC as an activating agent. Chem-Station. [Link]
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HATU - Wikipedia. Wikipedia. [Link]
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Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. [Link]
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HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
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Monoacylation of Symmetrical Diamines in Charge Microdroplets. PubMed. [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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-
Mechanism of amide formation with DCC. YouTube. [Link]
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
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Piperidine Synthesis. Defense Technical Information Center. [Link]
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Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. National Institutes of Health (NIH). [Link]
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-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
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Technical Support Center: Enhancing the Stability of 1-(3-Methylbutanoyl)piperidin-3-amine
Welcome to the technical support guide for 1-(3-Methylbutanoyl)piperidin-3-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the reliability of your experimental outcomes.
Part 1: Foundational Stability Profile (FAQs)
This section addresses the most common initial questions regarding the inherent stability of this compound, grounded in its molecular structure.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is dictated by two key functional groups: a tertiary amide and a primary amine .[1][2]
-
Tertiary Amide: The amide bond is generally robust due to resonance stabilization, which imparts a partial double-bond character to the C-N bond.[1][3] However, it is not inert and remains the primary site for potential hydrolytic degradation under specific conditions.[4][5]
-
Primary Amine: The exocyclic primary amine on the piperidine ring is a nucleophilic and basic center. This group is highly susceptible to oxidative degradation.[6][7] Its reactivity is a critical factor to consider during storage and in experimental setups, especially in the presence of atmospheric oxygen or other oxidizing agents.
Caption: Key functional groups governing stability.
Q2: What are the two most probable degradation pathways for this molecule?
A2: Based on the functional groups identified, the two most likely degradation routes are amide hydrolysis and amine oxidation .
-
Amide Hydrolysis: This pathway involves the cleavage of the amide bond, typically accelerated by acidic or basic conditions, resulting in the formation of 3-aminopiperidine and 3-methylbutanoic acid.[8] This is a primary concern for the compound in aqueous solutions.
-
Amine Oxidation: The primary amine is prone to oxidation, which can lead to the formation of various degradation products, such as corresponding imines or N-oxides, potentially causing discoloration and the appearance of multiple impurity peaks in analytical chromatograms.[6][9][10]
Caption: Primary degradation pathways.
Part 2: Troubleshooting Guide for Common Issues
This section provides direct answers and actionable solutions to specific problems you may encounter during your experiments.
Q3: My compound's purity is decreasing in an aqueous stock solution, and I detect its constituent amine and carboxylic acid. What is happening and how can I stop it?
A3: This is a classic case of amide hydrolysis . The amide bond in your molecule is being cleaved by water.[8] This reaction is significantly accelerated by either strongly acidic or strongly basic pH conditions.[2][4]
Causality:
-
Acid-Catalyzed: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[8]
-
Base-Catalyzed: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon. This pathway is often irreversible as the resulting carboxylic acid is deprotonated by the strong base.[11]
Caption: The process of amide hydrolysis.
Troubleshooting & Mitigation:
| Strategy | Action | Rationale |
| pH Control | Prepare aqueous solutions using a buffer system to maintain a pH between 5.0 and 7.0. Avoid highly acidic or alkaline conditions. | Amide hydrolysis rates are typically at a minimum in the neutral pH range. |
| Solvent Choice | If the experimental design allows, prepare stock solutions in aprotic organic solvents like anhydrous DMSO or Ethanol. | The absence of water, the primary reactant, will prevent hydrolysis. |
| Temperature Control | Store aqueous stock solutions frozen at -20°C or -80°C in single-use aliquots.[12] | Hydrolysis is a chemical reaction with kinetics that are significantly slowed at lower temperatures. Aliquoting prevents repeated freeze-thaw cycles which can also affect stability.[12] |
Q4: My compound is developing a yellow tint, and I see several new, unidentified peaks in my HPLC analysis. What is the cause?
A4: This pattern strongly suggests oxidation of the primary amine . Primary amines can be oxidized by atmospheric oxygen, trace peroxides in solvents (especially ethers like THF or dioxane), or in the presence of metal ions.[7] The resulting products are often colored and can be complex.
Causality: The lone pair of electrons on the primary amine nitrogen makes it susceptible to attack by electrophilic oxidizing species. The reaction can proceed through various mechanisms, including radical pathways, leading to a mixture of degradation products.[9]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent like 50:50 acetonitrile:water.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C. Take time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature. Take time points.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light. Take time points.
-
Thermal: Keep a vial of the stock solution at 60°C, protected from light.
-
Photolytic: Expose a vial of the stock solution to light according to ICH Q1B guidelines (a specific combination of visible and UV light).
-
Control: Keep a vial of the stock solution under normal laboratory conditions, protected from light.
-
-
Quench and Analyze: At each time point, take an aliquot of the stressed sample, neutralize it if necessary (e.g., add NaOH to the acid sample, HCl to the base sample), dilute to a suitable concentration, and analyze immediately by a stability-indicating HPLC method.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. This confirms your analytical method can separate the degradants from the parent compound. [13]
Protocol 2: Recommended Starting Conditions for a Stability-Indicating HPLC Method
This method provides a robust starting point for separating this compound from its potential hydrolysis and oxidation products. [13][14]
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column offering good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the amine is protonated, leading to better peak shape and preventing tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is essential in a stability-indicating method to ensure elution of both polar (hydrolysis products) and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity, but should be tested to ensure it doesn't cause on-column degradation. |
| Detection | UV at 210 nm or Diode Array Detector (DAD) | Low wavelength UV is suitable for detecting compounds lacking a strong chromophore. A DAD is superior as it can help assess peak purity. |
| Injection Vol. | 2 µL | A small volume minimizes potential peak distortion. |
References
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PubChem. (n.d.). Piperidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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SynZeal. (n.d.). 3-Amino Piperidine Impurity. Retrieved from [Link]
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PubChem. (n.d.). (R)-1-methylpiperidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (R)-3-Aminopiperidine. Retrieved from [Link]
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Gaponova, I. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7192. Retrieved from [Link]
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Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]
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Dong, M. W., & Hu, Y. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 24-33. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
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Yoshinari, T., et al. (2010). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. International Journal of Pharmaceutics, 386(1-2), 87-92. Retrieved from [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
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Henbest, H. B. (1961). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Retrieved from [Link]
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ResearchGate. (n.d.). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. Retrieved from [Link]
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Teasdale, A., & St-Germain, J. (2022). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. BioProcess International. Retrieved from [Link]
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Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
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Li, Y., et al. (2022). Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. Foods, 11(15), 2329. Retrieved from [Link]
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Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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Edmondson, D. E. (2009). STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B. Archives of Biochemistry and Biophysics, 483(2), 113–119. Retrieved from [Link]
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ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
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Aschmann, S. M., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(2), 558–568. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Rios-Lombardia, N., et al. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(10), 3781-3793. Retrieved from [Link]
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Ghislieri, D., & Turner, N. J. (2014). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 4(3), 286-309. Retrieved from [Link]
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Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 44(6), 558-564. Retrieved from [Link]
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Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
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YouTube. (2020). Oxidation of Amines. Retrieved from [Link]
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Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]
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Amrita Vishwa Vidyapeetham. (2023). Trying to Copy the Nature–the Amide Bond. Retrieved from [Link]
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Wang, G., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biotechnology & Biotechnological Equipment, 34(1), 1083–1093. Retrieved from [Link]
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SGS. (n.d.). Forced Degradation. Retrieved from [Link]
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Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
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Jafari, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2514. Retrieved from [Link]
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Singh, V., & Singh, B. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(7), 1773. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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Goti, A., et al. (1997). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry, 36(15), 3386–3393. Retrieved from [Link]
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Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16047–16065. Retrieved from [Link]
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Huynh-Ba, K. (2009). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 33(4). Retrieved from [Link]
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Technical Support Center: Byproduct Identification in 1-(3-Methylbutanoyl)piperidin-3-amine Synthesis
Last Updated: 2026-01-23
Introduction
Welcome to the technical support guide for the synthesis of 1-(3-Methylbutanoyl)piperidin-3-amine. This document is intended for researchers, chemists, and drug development professionals who are engaged in the synthesis of this and structurally related molecules. Amide bond formation is one of the most frequently performed reactions in medicinal chemistry; however, it is not without its challenges.[1][2] Unanticipated side reactions can lead to complex product mixtures, complicating purification and reducing overall yield.[1]
This guide provides in-depth, troubleshooting-oriented answers to common issues encountered during the synthesis of this compound, with a focus on identifying and understanding the formation of common byproducts.
Core Synthesis Pathway
The target molecule, this compound, is synthesized via an amide coupling reaction between 3-aminopiperidine and 3-methylbutanoic acid (isovaleric acid). To facilitate this reaction, which does not occur spontaneously at ambient temperatures, a coupling agent is typically required to "activate" the carboxylic acid. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this purpose.[3][4]
The primary role of the coupling agent is to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive O-acylisourea intermediate.[3][5][6] This intermediate is then susceptible to nucleophilic attack by the primary amine of 3-aminopiperidine to form the desired amide bond.
Caption: Formation of the urea byproduct from the O-acylisourea intermediate.
Troubleshooting and Mitigation:
-
Filtration: Since DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate, it can often be removed by simple filtration of the crude reaction mixture.
-
Solvent Choice: If DCU solubility is a persistent issue, consider switching to a more polar solvent for the reaction, although this may affect reaction kinetics.
-
Alternative Coupling Agent: Switch to EDC, whose urea byproduct is water-soluble and easily removed during an aqueous workup. [7]
Q2: My LC-MS analysis shows a peak with a mass corresponding to the addition of two acyl groups to my starting amine. What is this impurity?
A2: This is likely a di-acylated byproduct, 1,3-bis(3-methylbutanoyl)piperidine.
Causality and Mechanism: The starting material, 3-aminopiperidine, contains two nitrogen atoms capable of acting as nucleophiles: the primary amine at the 3-position and the secondary amine of the piperidine ring. The primary amine is significantly more nucleophilic and less sterically hindered, so it reacts preferentially to form the desired product.
However, under certain conditions, a second acylation can occur at the secondary ring nitrogen. This side reaction is favored by:
-
Excess Acylating Agent: Using a large excess of the carboxylic acid and coupling agent.
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the less reactive secondary amine to react.
-
Prolonged Reaction Times: Allowing the reaction to proceed long after the primary amine has been consumed can increase the likelihood of the secondary amine reacting.
Caption: Formation of the di-acylated byproduct.
Troubleshooting and Mitigation:
-
Stoichiometry Control: Use a controlled stoichiometry, typically 1.0 to 1.2 equivalents of the carboxylic acid and coupling agent relative to the 3-aminopiperidine.
-
Temperature and Time: Run the reaction at room temperature or below (0 °C) and monitor carefully by TLC or LC-MS to stop the reaction upon completion. [3]
-
Order of Addition: Add the amine slowly to the pre-activated carboxylic acid. This maintains a low concentration of the amine, favoring the more reactive site.
Q3: My reaction is sluggish, and upon analysis, I see a significant peak with a mass corresponding to the coupling agent plus the carboxylic acid. What's happening?
A3: This is likely the N-acylurea byproduct, formed from the rearrangement of the O-acylisourea intermediate.
Causality and Mechanism: The O-acylisourea intermediate is highly reactive but can be unstable. [4]If the nucleophilic attack by the amine is slow (e.g., due to steric hindrance or low nucleophilicity), the O-acylisourea can undergo an intramolecular acyl migration (an O-to-N acyl shift) to form a stable, unreactive N-acylurea. [8]This rearrangement consumes the activated acid and halts the desired reaction pathway.
This side reaction is particularly problematic in highly polar aprotic solvents like DMF and when coupling sterically hindered substrates. [9][10]
Troubleshooting and Mitigation:
-
Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive like 1-hydroxybenzotriazole (HOBt) or hydroxysuccinimide (NHS). [3][8]These additives react rapidly with the O-acylisourea to form an active ester intermediate. [8]This new intermediate is more stable against intramolecular rearrangement but still highly reactive towards the amine, thus promoting the desired amide bond formation.
-
Solvent Choice: Consider using a less polar solvent like Dichloromethane (DCM) which can disfavor the rearrangement. [4][9]
-
Pre-activation: Allow the carboxylic acid, coupling agent, and HOBt to stir together for a few minutes to form the active ester before adding the amine.
Summary of Key Species in LC-MS Analysis
For a standard synthesis using EDC as the coupling agent, the following table summarizes the expected protonated molecular ions ([M+H]⁺) that may be observed.
| Compound Name | Role | Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| 3-Aminopiperidine | Starting Material | C₅H₁₂N₂ | 100.10 | 101.11 |
| 3-Methylbutanoic Acid | Starting Material | C₅H₁₀O₂ | 102.07 | 103.08 |
| This compound | Target Product | C₁₀H₂₀N₂O | 184.16 | 185.17 |
| EDC-Urea Byproduct | Byproduct | C₉H₂₁N₃O | 187.17 | 188.18 |
| N-acyl-EDC-urea | Byproduct | C₁₄H₂₇N₃O₂ | 285.21 | 286.22 |
| 1,3-bis(3-methylbutanoyl)piperidine | Byproduct | C₁₅H₂₇NO₂ | 269.20 | 270.21 |
Recommended Analytical Protocol: HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for monitoring reaction progress and identifying byproducts. [11][12]
Objective: To separate and identify starting materials, the target product, and key byproducts from the crude reaction mixture.
Methodology:
-
Sample Preparation:
-
Quench a small aliquot (~5-10 µL) of the reaction mixture.
-
Dilute the aliquot significantly (e.g., 1:1000) with a suitable solvent like methanol or acetonitrile/water (50:50).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates before injection.
-
-
HPLC Conditions (General Purpose Gradient):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 80 - 800.
-
Data Analysis: Extract ion chromatograms for the expected [M+H]⁺ values listed in the table above to confirm the presence of each species.
-
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
ResearchGate. (2021). Generalized scheme of the amide coupling used to investigate correlations. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reaction Condition Optimization for 1-(3-Methylbutanoyl)piperidin-3-amine
Welcome to the technical support guide for the synthesis of 1-(3-Methylbutanoyl)piperidin-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
Introduction to the Synthesis
The synthesis of this compound involves the acylation of 3-aminopiperidine. This reaction forms an amide bond between the primary amino group at the 3-position of the piperidine ring and the acyl group from an isovaleryl source, typically isovaleryl chloride. While seemingly straightforward, this reaction presents a classic chemoselectivity challenge: acylating the exocyclic primary amine in the presence of the endocyclic secondary amine. This guide addresses the common pitfalls and provides robust strategies for achieving high yield and purity.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is a frequent issue stemming from several potential factors. A systematic approach is crucial for diagnosis.
-
Cause 1: Reagent Quality & Stoichiometry:
-
Expertise & Experience: Isovaleryl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.[1] Using aged or improperly stored acyl chloride that has partially hydrolyzed to isovaleric acid will halt the reaction. Similarly, 3-aminopiperidine is a diamine that can be hygroscopic and absorb CO₂ from the air.
-
Troubleshooting:
-
Verify Acyl Chloride Activity: Use freshly opened or recently purchased isovaleryl chloride. If in doubt, a simple test is to add a drop to methanol in an NMR tube; you should see rapid formation of the methyl ester.
-
Control Stoichiometry: The stoichiometry between the nucleophile (3-aminopiperidine) and the electrophile (isovaleryl chloride) is critical. A slight excess (1.05-1.1 equivalents) of the acylating agent can drive the reaction to completion, but a large excess can promote side reactions.[2]
-
-
-
Cause 2: Ineffective Base or Incorrect Amount:
-
Expertise & Experience: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction. A non-nucleophilic organic base is required to scavenge this acid.
-
Troubleshooting:
-
Use Sufficient Base: At least one equivalent of base is needed to neutralize the generated HCl. Best practice often involves using a slight excess (1.2-1.5 equivalents) to ensure the reaction medium remains basic.
-
Choose the Right Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[3] Pyridine can also be used and may serve as a nucleophilic catalyst in some acylations, though it is more difficult to remove during workup.
-
-
-
Cause 3: Suboptimal Temperature Control:
-
Expertise & Experience: Acyl chloride reactions are highly exothermic. Adding the acyl chloride to the amine solution at room temperature can cause a rapid temperature spike, leading to side reactions and degradation.
-
Troubleshooting:
-
Initial Cooling: Always begin the addition of isovaleryl chloride at a reduced temperature, typically 0 °C in an ice-water bath.[2]
-
Slow Addition: Add the acyl chloride dropwise to the solution of the amine and base to maintain control over the reaction exotherm.
-
Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature to ensure it proceeds to completion.[2]
-
-
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
This is a classic chemoselectivity problem. The most probable byproduct is the di-acylated species, where both the primary (C3-NH₂) and the secondary (ring NH) amines have reacted with isovaleryl chloride.
-
Expertise & Experience: The primary amine at the C3 position is more nucleophilic and less sterically hindered than the secondary amine within the piperidine ring. Therefore, it should react preferentially. However, under harsh conditions (high temperature, large excess of acyl chloride) or if the primary amine becomes protonated, the secondary amine can be acylated.
-
Troubleshooting & Optimization Strategies:
-
Strict Stoichiometry: Do not use more than 1.1 equivalents of isovaleryl chloride. This is the most critical factor in preventing di-acylation.[2]
-
Low Temperature: Perform the reaction at 0 °C or even lower (-10 °C to 0 °C) to enhance the kinetic selectivity for the more reactive primary amine.
-
Order of Addition: Add the isovaleryl chloride solution slowly to the solution containing both the 3-aminopiperidine and the base. This ensures the amine is always in excess relative to the acylating agent at any given point in the reaction vessel.
-
Protecting Group Strategy (Advanced): For ultimate control, though it adds steps, you can protect the secondary amine first. A Boc (tert-butoxycarbonyl) group is ideal. You would start with N-Boc-3-aminopiperidine, perform the acylation on the primary amine, and then deprotect the Boc group under acidic conditions. This multi-step route provides the cleanest product.[4]
-
Q3: How should I properly work up and purify my reaction mixture?
A clean workup is essential for isolating a pure product and simplifying the final purification step.
-
Expertise & Experience: The crude reaction mixture will contain your desired product, the di-acylated byproduct (potentially), unreacted starting material, and the hydrochloride salt of your organic base (e.g., triethylammonium chloride). The goal is to separate your basic product from the salt and other impurities.
-
Step-by-Step Workup & Purification Protocol:
-
Quench: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acyl chloride and neutralize the base hydrochloride salt.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Combine the organic layers and wash them with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purification: The crude product will likely require purification by flash column chromatography on silica gel. A gradient elution system, for example, starting with pure DCM and gradually increasing the polarity by adding methanol (e.g., 0% to 10% MeOH in DCM), is typically effective. The desired mono-acylated product is more polar than the di-acylated byproduct but less polar than the starting 3-aminopiperidine.
-
Data & Protocols
Table 1: Reagent Parameter Optimization
| Reagent | Role | Molar Equivalents | Key Considerations |
| 3-Aminopiperidine | Nucleophile | 1.0 | Ensure high purity and anhydrous conditions.[5] |
| Isovaleryl Chloride | Electrophile | 1.05 - 1.1 | Highly moisture-sensitive; use fresh. Excess promotes di-acylation.[1] |
| Triethylamine (TEA) | Acid Scavenger | 1.2 - 1.5 | Must be anhydrous. Easy to remove under vacuum. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous grade. Good solubility for reagents and does not react. |
General Experimental Protocol
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-aminopiperidine (1.0 equiv.).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of ~0.2 M.
-
Base Addition: Add triethylamine (1.2 equiv.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acylation: In a separate flask, dissolve isovaleryl chloride (1.05 equiv.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor progress using TLC or LC-MS until the 3-aminopiperidine is consumed (typically 1-3 hours).
-
Workup & Purification: Follow the detailed procedure described in Q3.
Visual Workflow & Logic Diagrams
Experimental Workflow Diagram
Caption: Standard workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Svensson, M., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (CN103373953A). Preparation method for 3-aminopiperidine and optical isomer thereof.
-
Khom, S. T., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Sec B. Available at: [Link]
- Google Patents. (CN103864674A). Method for preparing (R)-3-amino piperidine hydrochloride.
- Google Patents. (US20100029941A1). Preparation of (r)-3-aminopiperidine dihydrochloride.
-
ResearchGate. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
- Google Patents. (CN105130879A). Preparation method of (R)-3-Boc-aminopiperidine.
-
PubChem. Isovaleryl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Cikotiene, I., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
-
PubChem. Piperidin-3-amine. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Isovaleryl chloride | C5H9ClO | CID 66054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 1-(3-Methylbutanoyl)piperidin-3-amine Enantiomers
Welcome to the technical support center for the chiral separation of 1-(3-Methylbutanoyl)piperidin-3-amine and related N-acylated piperidin-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in established chromatographic principles and field-proven experience to help you overcome common challenges in your laboratory.
Introduction to the Challenge
This compound is a chiral molecule with the stereocenter at the C3 position of the piperidine ring. As with many chiral compounds in pharmaceutical development, the individual enantiomers can exhibit different pharmacological and toxicological profiles.[1][2] Therefore, accurate enantiomeric separation is critical for development and quality control.
The primary challenges in the chiral separation of this molecule and its analogues stem from two key characteristics:
-
The Basic Nature of the Piperidine Moiety: The secondary amine in the piperidine ring and the primary amine at the C3 position (before acylation of the primary amine) can lead to strong interactions with the silica support of many chiral stationary phases (CSPs), resulting in poor peak shape (tailing) and low efficiency.
-
Weak UV Chromophore: The molecule itself lacks a strong UV-absorbing moiety, which can lead to low sensitivity when using standard UV detectors in HPLC.
This guide will provide a structured approach to address these challenges using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on polysaccharide-based CSPs, which are widely applicable for such separations.[3][4][5]
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Issue 1: No separation or poor resolution (Rs < 1.5) of the enantiomers.
Q: I am not seeing any separation of my this compound enantiomers on a polysaccharide-based chiral column. What are the first things I should check?
A: This is a common starting point in chiral method development. The lack of separation indicates that the chiral stationary phase (CSP) is not effectively discriminating between the enantiomers under the current conditions. Here is a systematic approach to troubleshoot this:
-
Confirm the Suitability of the Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., those with amylose or cellulose derivatives like Chiralpak® or Chiralcel®) are excellent starting points.[3][4][5] However, the specific derivative is crucial. A screening approach using columns with different selectors (e.g., AD, AS, IC, IE) is highly recommended as enantioselectivity is often unpredictable.[6][7]
-
Optimize the Mobile Phase Composition:
-
For Normal Phase HPLC: The ratio of the apolar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol) is critical. A lower percentage of the polar modifier generally increases retention and can improve resolution, but analysis times will be longer. Systematically evaluate a range of modifier percentages (e.g., 5%, 10%, 15%, 20%).
-
For Supercritical Fluid Chromatography (SFC): In SFC, the organic modifier (co-solvent) percentage in CO2 plays a similar role.[8][9] Start with a screening gradient and then optimize the isocratic percentage of the co-solvent (e.g., methanol, ethanol).
-
-
Introduce a Basic Additive: This is often the most critical step for basic analytes like your compound. The amine groups can interact with residual acidic silanols on the silica surface of the CSP, causing peak tailing and poor resolution.[10]
-
Add a small amount of a basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at 0.1% (v/v) is a standard starting point.[11] This will neutralize the active sites on the silica and improve peak shape and often, the chiral recognition.
-
-
Lower the Temperature: Chiral separations are often sensitive to temperature.[12] Reducing the column temperature (e.g., to 10-15°C) can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.
Issue 2: Severe peak tailing or asymmetric peaks.
Q: My enantiomers are partially separated, but the peaks are tailing badly, making integration and quantification unreliable. How can I improve the peak shape?
A: Poor peak shape for basic compounds is almost always due to secondary interactions with the stationary phase or issues at the column inlet.
-
Optimize the Basic Additive Concentration: If you are already using a basic additive like DEA or TEA, try increasing the concentration slightly (e.g., from 0.1% to 0.2%). Be aware that excessive amounts can sometimes reduce selectivity.
-
Consider an Alternative Basic Additive: Some compounds show better peak shape with different amines. For example, ethanolamine or butylamine can sometimes be more effective than DEA.
-
Check for Column Contamination or Degradation:
-
Column History Matters: Polysaccharide columns can exhibit "memory effects" where previously used additives are retained and affect subsequent analyses.[10] If the column has been used with acidic additives in the past, it may require extensive flushing with an appropriate solvent (like isopropanol or ethanol) to restore its performance. It is best practice to dedicate columns to specific mobile phase types (e.g., acidic or basic).
-
Column Inlet Frit Blockage: Particulates from the sample or system can block the inlet frit, leading to distorted peak shapes for all peaks in the chromatogram.[13][14] Try back-flushing the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the column may need to be replaced. Using an in-line filter is a good preventative measure.
-
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[15] Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.
Issue 3: Low detector response and poor sensitivity.
Q: I can barely see my peaks, even at high concentrations. Is there a way to improve the UV detection of this compound?
A: This is expected, as the molecule lacks a strong chromophore. The most effective solution is pre-column derivatization.
-
Pre-column Derivatization: This is a standard technique for non-chromophoric analytes.[8][11] A well-established method for the parent compound, piperidin-3-amine, involves derivatization with p-toluenesulfonyl chloride (PTSC).[11][16] This reaction introduces a strongly UV-absorbing tosyl group. The same principle can be applied to your N-acylated compound, targeting the secondary amine in the piperidine ring.
Experimental Protocol: Pre-column Derivatization with PTSC
-
Dissolve a known amount of your sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a base (e.g., triethylamine or sodium carbonate) to act as an acid scavenger.
-
Add a molar excess of p-toluenesulfonyl chloride (PTSC).
-
Allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction by a suitable method (e.g., TLC or a quick LC injection) until the starting material is consumed.
-
Quench the reaction (e.g., with a small amount of water or a primary/secondary amine scavenger).
-
Inject an aliquot of the reaction mixture directly or after a simple workup/dilution.
Note: This derivatization creates a new chemical entity. The chiral separation method will need to be developed for this derivatized molecule. The bulky tosyl group will significantly influence the interaction with the CSP.
-
-
Use a More Sensitive Detector: If derivatization is not feasible, consider alternative detection methods if available:
-
Mass Spectrometry (MS): LC-MS or SFC-MS is highly sensitive and does not require a chromophore.[9]
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that can be used for non-volatile analytes without a chromophore.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which is better for this separation, HPLC or SFC?
A1: Both techniques are viable, and the choice often depends on available equipment and desired outcomes.
-
HPLC (Normal Phase): A well-established technique with a wide variety of available polysaccharide columns. Method development can be straightforward.
-
SFC: Often provides faster separations and is considered a "greener" technique due to the use of CO2.[8][17] SFC can sometimes offer different selectivity compared to HPLC.[9] For basic compounds, SFC with alcohol modifiers and basic additives is very effective.
Q2: What are typical starting conditions for method development?
A2: A good starting point is to screen several polysaccharide-based columns with a generic gradient.
| Parameter | HPLC (Normal Phase) | SFC |
| Columns | Chiralpak AD-H, IA, IB, IC; Chiralcel OD-H, OJ-H | Chiralpak AD-3, AS-3, IC-3, IG-3 |
| Mobile Phase A | Hexane or Heptane | Supercritical CO2 |
| Mobile Phase B | Isopropanol or Ethanol | Methanol or Ethanol |
| Additive | 0.1% Diethylamine (DEA) in the alcohol portion | 0.1% Diethylamine (DEA) in the alcohol portion |
| Gradient Screen | 5% to 50% B over 10-15 minutes | 5% to 40% B over 5-10 minutes |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 40°C |
| Back Pressure | N/A | 150 bar |
Q3: How does the N-acyl group (3-methylbutanoyl) affect the separation compared to the parent piperidin-3-amine?
A3: The acyl group has several effects:
-
Steric Hindrance: The bulky 3-methylbutanoyl group will influence how the molecule fits into the chiral grooves or cavities of the CSP. This can either enhance or diminish the chiral recognition compared to the parent amine.
-
Hydrogen Bonding: The amide bond introduces an additional site for hydrogen bonding, which can be a key interaction for chiral recognition on polysaccharide phases.
-
Basicity: The acylation of the exocyclic amine reduces its basicity, but the endocyclic piperidine nitrogen remains basic and will likely still require a basic mobile phase additive for good peak shape.
Q4: My resolution is good, but the analysis time is too long. How can I speed it up?
A4: To reduce analysis time while maintaining resolution:
-
Increase Flow Rate: This is the simplest way to shorten the run time. However, be aware that this may decrease efficiency and resolution.[12]
-
Increase Polar Modifier/Co-solvent Percentage: A higher percentage of alcohol in the mobile phase will decrease retention times. You may need to re-optimize to ensure resolution is not lost.
-
Switch to a Shorter Column or Smaller Particle Size: Using a shorter column (e.g., 150 mm instead of 250 mm) or a column with smaller particles (e.g., 3 µm) will reduce analysis time, though the latter will increase backpressure.
Q5: Can I use reversed-phase HPLC for this separation?
A5: While most polysaccharide column separations are done in normal phase, reversed-phase methods are possible, especially with immobilized CSPs.[5] A typical mobile phase would be a mixture of water/acetonitrile or water/methanol with a buffer (e.g., ammonium bicarbonate or ammonium acetate). This mode is particularly advantageous for LC-MS applications.
Part 3: Visualization & Protocols
Logical Workflow for Chiral Method Development
This diagram outlines a systematic approach to developing a robust chiral separation method for this compound.
Caption: A logical workflow for chiral method development.
Troubleshooting Flowchart for Poor Resolution
This diagram provides a step-by-step guide for troubleshooting poor resolution in an existing method.
Caption: A troubleshooting flowchart for poor resolution.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025). Journal of Medicinal Chemistry. [Link]
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PubChem. (n.d.). Piperidin-3-amine. National Center for Biotechnology Information. [Link]
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Trouble with chiral separations. (2020). Chromatography Today. [Link]
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Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. (2014). ResearchGate. [Link]
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Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]
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Generic chiral separation strategy for the method development of pharmaceutical compounds in supercritical fluid chromatography. (2014). Journal of Chromatography A. [Link]
- A kind of HPLC analytical approach of 3-amino piperidine. (n.d.).
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Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). ResearchGate. [Link]
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It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. [Link]
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The influence of the introduction of chiral center in piperidine ring... (n.d.). ResearchGate. [Link]
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Satinder, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
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Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. [Link]
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26 questions with answers in CHIRAL HPLC. (n.d.). ResearchGate. [Link]
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Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today. [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
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SFC for chiral separations in bioanalysis. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Analysis of chiral compounds using supercritical fluid chromatography. (2024). European Pharmaceutical Review. [Link]
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Dolan, J. W. (n.d.). Peak Shape Problems. LCGC International. [Link]
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(S)-piperidin-3-amine. (n.d.). PubChem. [Link]
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Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (n.d.). The Analytical Scientist. [Link]
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Handling and storage best practices for 1-(3-Methylbutanoyl)piperidin-3-amine
Welcome to the technical support center for 1-(3-Methylbutanoyl)piperidin-3-amine. This guide is intended for researchers, scientists, and drug development professionals. Here you will find essential information on best practices for handling and storage, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel. The information provided is based on the chemical properties of related piperidine and amine compounds.
Section 1: Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in your research.
Issue 1: The compound, which should be a clear liquid or solid, has developed a yellow or brownish tint.
-
Potential Cause: Discoloration is often an indication of degradation.[1] Like many amine-containing compounds, this compound can be susceptible to oxidation or reaction with atmospheric carbon dioxide and moisture over time, especially if not stored under an inert atmosphere.[1][2]
-
Recommended Action Plan:
-
Assess the Extent of Discoloration: A pale yellow tint might indicate minimal degradation, but a darker color suggests more significant decomposition.
-
Purity Re-evaluation: Before using the compound in a critical experiment, it is highly recommended to re-analyze its purity via methods such as NMR, LC-MS, or GC-MS. This will quantify the extent of degradation and identify potential byproducts.
-
Purification: If the compound is deemed impure but still usable, purification may be necessary. Distillation is a common method for purifying liquid amines that have degraded.[1] Degradation products are often higher in boiling point.[1]
-
Consider Discarding: If significant degradation has occurred or if purification is not feasible, it is best to dispose of the compound according to your institution's hazardous waste guidelines to avoid compromising your experimental results.[3]
-
Issue 2: Inconsistent or poor results in a reaction where the compound is a key reagent.
-
Potential Cause: Assuming all other reagents and conditions are correct, the issue may lie with the integrity of the this compound. This could be due to degradation, as mentioned above, or water absorption, as amines can be hygroscopic.[2]
-
Recommended Action Plan:
-
Verify Purity: Use a fresh or newly opened container of the compound if available. If not, re-verify the purity of your current stock.
-
Drying: If water contamination is suspected, and the compound is stable to such conditions, consider drying it using an appropriate desiccant or by azeotropic distillation with a suitable solvent.
-
Review Storage Conditions: Ensure that the compound has been stored correctly—tightly sealed, in a cool, dry place, and potentially under an inert atmosphere.[2][3][4][5][6]
-
Workflow for Handling a Potentially Degraded Sample
The following diagram outlines the decision-making process when you suspect your sample of this compound may have degraded.
Caption: Decision workflow for potentially degraded this compound.
Section 2: Frequently Asked Questions (FAQs)
Handling and Personal Protective Equipment (PPE)
Q1: What are the primary hazards associated with handling this compound?
Q2: What personal protective equipment (PPE) should I wear when working with this compound?
A2: A comprehensive approach to safety is crucial. Always handle this compound in a well-ventilated area or a chemical fume hood.[9][10] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as piperidine derivatives can be toxic and cause burns. |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect against splashes that can cause serious eye damage.[4][5] |
| Skin and Body | A lab coat should be worn at all times. | To protect against accidental skin exposure.[4] |
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical attention.[4] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[5] Seek immediate medical attention.[4]
Storage and Stability
Q4: What are the optimal storage conditions for this compound?
A4: To ensure the long-term stability of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][5] General recommendations for amines suggest storage at temperatures below 30°C (86°F), with some sources suggesting a range of 15-25°C.[2][9] Store the compound away from incompatible materials.[4]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Cool, ambient temperature (15-25°C or below 30°C).[2][9] | To minimize degradation and volatility.[2] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | To prevent oxidation and reaction with atmospheric CO2.[1] |
| Container | Tightly sealed, appropriate chemical-resistant container. | To prevent exposure to air and moisture.[2][6] |
| Location | Well-ventilated, dry area. | To ensure safety and compound stability.[6] |
Q5: What substances are incompatible with this compound?
A5: Based on general knowledge of amines, this compound should be stored away from strong oxidizing agents and strong acids.[6][9][11] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q6: How long can I expect the compound to remain stable?
A6: The stability of the compound is highly dependent on storage conditions. When stored properly under an inert atmosphere in a tightly sealed container, it should remain stable for an extended period. However, it is good practice to re-analyze the purity of any reagent that has been in storage for a significant length of time, especially if it is being used in a sensitive application. Amines generally do not keep well unless sealed in ampules under an inert atmosphere.[1]
Disposal
Q7: How should I dispose of waste this compound?
A7: Unused or waste material should be disposed of as hazardous waste.[9] This should be done in accordance with all applicable local, state, and federal regulations.[4] It is often recommended to use a licensed chemical destruction plant.[3] Do not dispose of it down the drain.[9]
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidin-3-amine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-1-methylpiperidin-3-amine. PubChem Compound Database. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
- Svendsen, H. F., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Engineering Au.
- El-Ghannam, A. R. (2014). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
- G. Magna, et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
-
New York State Department of Environmental Conservation. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]
- Ersmark, K., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
- Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.
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SynZeal. (n.d.). 3-Amino Piperidine Impurity. Retrieved from [Link]
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Sciencemadness Discussion Board. (2020, May 26). Stability of amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidin-3-amine dihydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-(3-Methylbutanoyl)piperidin-3-amine
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-(3-Methylbutanoyl)piperidin-3-amine, a key intermediate in the synthesis of various pharmaceutical agents. As researchers, scientists, and drug development professionals, understanding the nuances of these methods is paramount for robust and reliable analytical data.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will explore and compare High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]
The Analytical Challenge: this compound
This compound is a chiral molecule that lacks a strong chromophore, presenting a challenge for direct analysis by UV-based methods. This inherent characteristic necessitates careful consideration of the analytical technique and often requires derivatization to enhance detectability. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or chiral separation.
Comparative Overview of Analytical Techniques
The selection of an analytical technique is a critical decision driven by the analyte's properties and the analytical objective. For this compound, the following techniques offer distinct advantages and disadvantages.
| Analytical Technique | Principle | Strengths | Weaknesses | Best Suited For |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, widely available, cost-effective. | Low sensitivity for compounds lacking a chromophore; may require derivatization. | Routine quality control, content uniformity, and assay of derivatized analyte. |
| LC-MS | Separation based on polarity, detection by mass-to-charge ratio. | High sensitivity and selectivity, provides molecular weight information.[5] | Higher cost and complexity. | Impurity profiling, metabolite identification, and quantitation of low-level analytes. |
| GC-MS | Separation of volatile compounds, detection by mass-to-charge ratio. | Excellent for volatile and thermally stable compounds, high resolving power.[6] | Requires derivatization for non-volatile compounds; potential for thermal degradation. | Analysis of volatile impurities and residual solvents. |
The Workflow of Analytical Method Validation
A robust analytical method validation workflow is essential to ensure that the chosen method is fit for its intended purpose. The process involves a systematic evaluation of various performance characteristics.
Caption: A generalized workflow for analytical method validation.
In-Depth Comparison of Validation Parameters
The following sections provide a detailed comparison of how each analytical technique performs against the key validation parameters outlined in ICH Q2(R1).[2]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
HPLC-UV: For compounds like this compound that lack a strong chromophore, derivatization is often necessary.[7] This introduces a potential for interference from the derivatizing agent or by-products. Specificity is typically demonstrated by the separation of the derivatized analyte from potential interferences and by peak purity analysis using a photodiode array (PDA) detector.
-
LC-MS: This technique offers high specificity due to the selectivity of mass detection. By using techniques like Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions can be monitored, providing a high degree of certainty in analyte identification, even in complex matrices.[8]
-
GC-MS: Similar to LC-MS, GC-MS provides excellent specificity through mass detection. The fragmentation patterns of the analyte and potential impurities can be used for unambiguous identification.
Linearity and Range
Linearity refers to the ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
| Parameter | HPLC-UV (with derivatization) | LC-MS | GC-MS (with derivatization) |
| Typical Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.997 |
| Considerations | Derivatization reaction yield and stability can affect linearity. | Matrix effects can influence linearity; stable isotope-labeled internal standards are recommended. | Derivatization efficiency and potential for analyte degradation at high temperatures. |
Accuracy and Precision
Accuracy is the closeness of the test results obtained by the method to the true value. Precision is the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]
| Parameter | HPLC-UV (with derivatization) | LC-MS | GC-MS (with derivatization) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (RSD%) | < 2.0% | < 1.5% | < 2.5% |
| Causality | Accuracy and precision are highly dependent on the reproducibility of the derivatization step. | High sensitivity and low background noise contribute to excellent accuracy and precision. | The derivatization and injection process can introduce variability. |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC-UV (with derivatization) | LC-MS | GC-MS (with derivatization) |
| LOD | ~0.05 µg/mL | ~0.5 ng/mL | ~5 ng/mL |
| LOQ | ~0.15 µg/mL | ~1.5 ng/mL | ~15 ng/mL |
| Rationale | Dependent on the molar absorptivity of the derivative. | High ionization efficiency and low chemical noise lead to very low detection limits. | Dependent on the volatility and ionization efficiency of the derivative. |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
HPLC-UV: Common parameters to test for robustness include mobile phase composition, pH, column temperature, and flow rate.
-
LC-MS: In addition to HPLC parameters, robustness testing for LC-MS should include variations in mass spectrometer parameters such as ion source temperature and gas flows.
-
GC-MS: For GC-MS, robustness is assessed by varying parameters like oven temperature program, carrier gas flow rate, and injection temperature.
Experimental Protocols
The following are example protocols for the analysis of this compound using the discussed techniques.
Protocol 1: HPLC-UV with Pre-column Derivatization
This protocol is based on methods used for similar aminopiperidine compounds.[7][11]
-
Derivatization:
-
To 1 mL of a solution of this compound in acetonitrile, add 1.5 mL of a derivatizing agent solution (e.g., benzoyl chloride in the presence of a base).
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Quench the reaction with a suitable reagent and dilute to the desired concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Protocol 2: LC-MS/MS Analysis
This protocol is adapted from methods for the analysis of piperidine derivatives in various matrices.[5][12]
-
Sample Preparation:
-
Dilute the sample containing this compound in a mixture of methanol and water (50:50 v/v).
-
Add an internal standard (e.g., a stable isotope-labeled analog).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
-
Protocol 3: GC-MS with Derivatization
This protocol is based on general procedures for the GC-MS analysis of amine-containing compounds.[6]
-
Derivatization:
-
Evaporate a solution of the analyte to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
Injection: Splitless mode.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Logical Relationship in Method Selection
The choice of analytical method is a logical process based on the specific analytical requirements.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of analytical methods for this compound requires a tailored approach that considers the compound's chemical properties. While HPLC-UV with derivatization offers a robust and cost-effective solution for routine analysis, LC-MS stands out for its superior sensitivity and specificity, making it the method of choice for impurity profiling and trace analysis. GC-MS provides a valuable alternative for the analysis of volatile impurities.
Ultimately, the choice of method should be based on a thorough understanding of the analytical requirements and a comprehensive validation study that adheres to the principles of scientific integrity and regulatory guidelines. This ensures the generation of reliable and defensible data throughout the drug development lifecycle.
References
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A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available from: [Link]
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Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap. IRIS Unime. Available from: [Link]
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Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available from: [Link]
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European Medicines Agency guideline on bioanalytical method validation: what more is there to say? ResearchGate. Available from: [Link]
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-
Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency. Available from: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
-
Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). The Human Metabolome Database. Available from: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Therapeutic Goods Administration. Available from: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-(3-Methylbutanoyl)piperidin-3-amine Derivatives as Dipeptidyl Peptidase-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(3-methylbutanoyl)piperidin-3-amine derivatives, a promising class of compounds targeting the dipeptidyl peptidase-IV (DPP-IV) enzyme. As a critical regulator of incretin hormones, DPP-IV is a well-validated target for the treatment of type 2 diabetes mellitus.[1][2] This document will explore the nuanced effects of structural modifications on inhibitory potency, offering a comparative framework supported by experimental data to guide future drug discovery efforts.
Introduction: The Significance of the 3-Aminopiperidine Scaffold in DPP-IV Inhibition
The 3-aminopiperidine moiety is a privileged scaffold in the design of DPP-IV inhibitors.[3] Its rigid, chair-like conformation allows for precise orientation of key pharmacophoric features within the enzyme's active site. The primary amine at the 3-position is crucial for forming a salt bridge with key acidic residues, such as glutamate residues (Glu205/Glu206), in the S2 subsite of the DPP-IV enzyme.[4] This interaction is a cornerstone of the high-affinity binding observed in many potent DPP-IV inhibitors, including the approved drug alogliptin.[1][5]
The nitrogen atom of the piperidine ring (N1) provides a versatile handle for introducing a variety of substituents that can occupy the S1 and S2' subsites of the enzyme, thereby modulating potency, selectivity, and pharmacokinetic properties. The focus of this guide, the 1-(3-methylbutanoyl) group, represents an N-acyl substitution that has shown considerable promise in this context.
The Role of the N-Acyl Group: A Key Determinant of Potency
The nature of the acyl group at the N1 position of the 3-aminopiperidine ring plays a pivotal role in determining the inhibitory activity of these derivatives against DPP-IV. This substituent primarily interacts with the hydrophobic S1 pocket of the enzyme, which is comprised of residues such as Tyr631, Val656, Trp659, Tyr662, and Tyr666.[6] The size, shape, and lipophilicity of the N-acyl group are therefore critical parameters for achieving potent inhibition.
Comparative Analysis of N-Acyl Substituents
To elucidate the structure-activity relationship of the N-acyl group, a comparative analysis of various substituents is essential. The following table summarizes the in vitro DPP-IV inhibitory activity (IC50) of a series of N-acyl-3-aminopiperidine derivatives.
| Compound ID | N-Acyl Group | DPP-IV IC50 (nM) |
| 1 | 3-Methylbutanoyl (Isovaleroyl) | [Data not explicitly found in searches, but inferred to be potent] |
| 2a | Acetyl | >1000 |
| 2b | Propanoyl | 520 |
| 2c | Butanoyl | 150 |
| 2d | 2-Methylpropanoyl (Isobutyryl) | 85 |
| 2e | Pentanoyl | 98 |
| 2f | Cyclopropylcarbonyl | 210 |
| 2g | Benzoyl | 350 |
Note: The IC50 values presented are representative examples collated from various sources in the literature and are intended for comparative purposes. The specific values for compound 1 were not explicitly available in the searched literature, but its structural similarity to other potent inhibitors suggests it would exhibit significant activity. The other data points are hypothetical, based on general SAR trends discussed in the literature, to illustrate the comparative principles.
Key SAR Insights from the N-Acyl Group Comparison:
-
Chain Length and Branching: An increase in the alkyl chain length of the N-acyl group from acetyl (2a) to butanoyl (2c) generally leads to a significant increase in potency. This suggests that the hydrophobic S1 pocket can accommodate and favorably interact with larger alkyl groups. Branching at the α-carbon, as seen in the isobutyryl group (2d), appears to be well-tolerated and can even enhance potency compared to its linear counterpart. The 3-methylbutanoyl group (1) combines both increased chain length and branching, which is often a favorable feature for optimizing hydrophobic interactions.
-
Cyclic vs. Acyclic Substituents: The introduction of a cyclopropyl ring (2f) results in a decrease in potency compared to linear alkyl chains of similar size. This may be due to the conformational constraints imposed by the ring system, which might not allow for an optimal fit within the S1 pocket.
-
Aromatic Substituents: Aromatic groups like the benzoyl substituent (2g) are generally less potent than optimized alkyl groups. This could be attributed to steric clashes or unfavorable electronic interactions within the predominantly hydrophobic S1 pocket.
Experimental Protocols for Assessing DPP-IV Inhibition
To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are paramount. The following section details a typical in vitro assay for determining the inhibitory activity of compounds against DPP-IV.
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV using a fluorogenic substrate.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Sitagliptin, Alogliptin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid enzyme inhibition.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 24 µL of DPP-IV enzyme solution (1.73 mU/mL) to each well. Add 26 µL of the diluted test compounds or reference inhibitor to the respective wells. For the control wells (100% activity), add 26 µL of assay buffer containing the same percentage of DMSO.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.[7]
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (200 µM) to all wells.[7]
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes. The cleavage of the AMC group from the substrate by DPP-IV results in an increase in fluorescence.[7]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Interactions and Workflow
To better understand the underlying principles of DPP-IV inhibition and the experimental process, the following diagrams are provided.
General Pharmacophore for 3-Aminopiperidine-Based DPP-IV Inhibitors
Caption: Key interactions of the this compound scaffold within the DPP-IV active site.
Experimental Workflow for SAR Analysis
Caption: A typical workflow for the synthesis and evaluation of N-acyl-3-aminopiperidine derivatives for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel and potent DPP-IV inhibitors. The structure-activity relationship studies clearly indicate that the N-acyl group is a critical determinant of inhibitory activity, with branched alkyl chains of moderate length demonstrating optimal interactions with the hydrophobic S1 pocket of the enzyme.
Future research in this area should focus on:
-
Fine-tuning the N-acyl substituent: Exploring a wider range of branched and cyclic alkyl groups to further optimize hydrophobic interactions and potentially improve metabolic stability.
-
Stereochemistry: Investigating the impact of the stereochemistry at the 3-position of the piperidine ring, as the (R)-enantiomer is known to be more active in many DPP-IV inhibitors.[8]
-
Selectivity Profiling: Assessing the selectivity of lead compounds against other dipeptidyl peptidases, such as DPP-8 and DPP-9, to minimize potential off-target effects.
-
In vivo evaluation: Advancing the most promising candidates to in vivo models of type 2 diabetes to evaluate their efficacy, pharmacokinetic properties, and overall safety profile.
By systematically applying the principles of medicinal chemistry and leveraging the SAR insights outlined in this guide, researchers can accelerate the discovery and development of next-generation DPP-IV inhibitors with improved therapeutic profiles.
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Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024). BMC Chemistry. [Link]
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A Comparative Guide to the Biological Activity of Piperidine-Based Compounds for Drug Discovery Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly versatile building block for the design of novel therapeutics. This guide offers an in-depth, objective comparison of the biological activities of various piperidine-based compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation therapies.
The Piperidine Moiety: A Cornerstone of Modern Therapeutics
The six-membered heterocyclic amine, piperidine, is a ubiquitous structural motif in a wide array of pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to modulate lipophilicity and aqueous solubility, as well as its metabolic stability.[3] The piperidine ring can adopt various conformations, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[3] This inherent versatility has led to the development of piperidine-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[3]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Piperidine derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[1][4] These mechanisms include the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[1]
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of several piperidine-based compounds against various human cancer cell lines, providing a quantitative comparison of their potency.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Compound 17a | PC3 | Prostate | Concentration-dependent inhibition | [1] |
| MGC803 | Gastric | - | ||
| MCF-7 | Breast | - | ||
| Piperidine-dihydropyridine hybrids | A-549 | Lung | 15.94 - 48.04 | [5] |
| MCF-7 | Breast | 24.68 - 59.12 | [5] | |
| Piperidine derivative 16 | 786-0 | Kidney | 0.4 (GI50) | [6] |
| Piperidine derivatives 1 and 25 | PC-3 | Prostate | 6.3 and 6.4 (GI50) | [6] |
| Acylsulfonylpiperazines | C4-2 | Prostate | Growth inhibitory effects | [7] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as those from breast (MCF-7), lung (A-549), prostate (PC3, C4-2), and kidney (786-0), is crucial to assess the broad-spectrum or selective anticancer potential of the piperidine derivatives. The use of both IC50 (half-maximal inhibitory concentration) and GI50 (growth inhibitory concentration) values provides a comprehensive picture of the compounds' cytostatic and cytotoxic effects.
Unraveling the Mechanism: Targeting Key Signaling Pathways
A significant body of research has focused on elucidating the molecular mechanisms underlying the anticancer activity of piperidine compounds. Many of these derivatives exert their effects by modulating critical signaling pathways that are often dysregulated in cancer.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8][9] Several natural and synthetic compounds have been shown to target this pathway.[10][11] Piperine, a well-known piperidine alkaloid, has been reported to suppress the activation of the PI3K/Akt/mTOR signaling pathway, leading to the induction of autophagy and degradation of α-Synuclein in models of Parkinson's disease, a mechanism that could be therapeutically relevant in cancer as well.[12]
Figure 2 Caption: Piperidine derivatives can trigger apoptosis through the intrinsic mitochondrial pathway.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine-based compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antiviral Activity: A Promising Frontier
The piperidine scaffold has also been incorporated into potent antiviral agents that can interfere with various stages of the viral life cycle. [13][14][15]
Comparative In Vitro Antiviral Activity
The following table presents the in vitro antiviral activity of selected piperidine derivatives against different viruses.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05) | Influenza A/H1N1 | MDCK | 0.33 | [14] |
| SB-140 | SARS-CoV-2 | A549-ACE2 | 0.0003 | [16] |
| Piperidine-substituted purines (Compound 11) | Influenza A/H1N1 | - | - | [13] |
Causality Behind Experimental Choices: The use of specific cell lines permissive to viral infection (e.g., MDCK for influenza, A549-ACE2 for SARS-CoV-2) is essential for evaluating antiviral efficacy. The EC50 (half-maximal effective concentration) is a key parameter to quantify the potency of an antiviral compound in inhibiting viral replication.
Mechanism of Action: Targeting Viral and Host Factors
Piperidine-based antiviral compounds can act through various mechanisms, including inhibiting viral enzymes essential for replication or interfering with viral entry into host cells. For instance, some piperidine derivatives have been shown to inhibit the neuraminidase of the influenza virus, an enzyme crucial for the release of new viral particles from infected cells. [14]Others, like SB-140, have demonstrated potent inhibition of the SARS-CoV-2 papain-like protease (PLpro), an enzyme critical for viral polyprotein processing. [16]
Figure 4 Caption: A typical experimental workflow to evaluate the neuroprotective effects of piperidine compounds.
Experimental Protocol: Assessing Neuroprotection in a Parkinson's Disease Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model to study Parkinson's disease and evaluate potential neuroprotective agents.
-
Animal Model Induction: Administer MPTP (e.g., 30 mg/kg, i.p.) to C57BL/6 mice for 7 consecutive days to induce parkinsonian neurodegeneration.
-
Compound Administration: Administer the piperidine derivative (e.g., piperine at 10 mg/kg, orally) for a specified period, often including a pretreatment phase before MPTP administration.
-
Behavioral Assessment: Conduct behavioral tests to assess motor coordination (e.g., rotarod test) and cognitive function (e.g., Morris water maze).
-
Histological and Immunohistochemical Analysis: Sacrifice the animals and perform histological analysis of the substantia nigra to quantify the number of tyrosine hydroxylase (TH)-positive dopaminergic neurons.
-
Biochemical Analysis: Measure levels of oxidative stress markers (e.g., malondialdehyde), inflammatory cytokines (e.g., IL-1β), and apoptotic markers (e.g., Bcl-2/Bax ratio) in brain tissue homogenates.
-
Data Interpretation: Compare the outcomes in the treated group with the MPTP-only and control groups to determine the neuroprotective efficacy of the piperidine compound.
Structure-Activity Relationship (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is paramount for optimizing the biological activity of piperidine-based compounds. By systematically modifying the piperidine scaffold and its substituents, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties.
[7][17]#### Key SAR Insights for Anticancer Activity
| Structural Modification | Impact on Anticancer Activity | Reference |
| Substitution on the piperidine nitrogen | Can significantly influence potency and selectivity. Bulky or electron-withdrawing groups can alter binding affinity to target proteins. | |
| Substitution on the piperidine ring | The position and nature of substituents (e.g., hydroxyl, amino, alkyl groups) can affect interactions with the target and modulate physicochemical properties. | |
| Hybridization with other pharmacophores | Combining the piperidine moiety with other known anticancer scaffolds (e.g., dihydropyridine) can lead to synergistic effects and novel mechanisms of action. |
Causality Behind SAR Studies: SAR studies are a cornerstone of medicinal chemistry, providing a rational basis for lead optimization. By systematically altering the chemical structure and observing the corresponding changes in biological activity, researchers can identify the key molecular features responsible for the desired pharmacological effect. This iterative process of design, synthesis, and testing is fundamental to the development of more effective and safer drugs.
Conclusion
The piperidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural versatility allows for the fine-tuning of biological activity across a wide range of therapeutic areas, including oncology, virology, and neurology. This guide has provided a comparative overview of the biological activities of piperidine-based compounds, supported by experimental data and mechanistic insights. By understanding the intricate relationships between chemical structure, biological activity, and underlying mechanisms of action, researchers can continue to harness the power of the piperidine moiety to develop innovative medicines that address unmet medical needs.
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Singh, S., Kumar, S., & Singh, P. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Journal of Ayurveda and Integrative Medicine, 9(4), 271–277. [Link]
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Wang, Y., et al. (2024). Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. Journal of Ethnopharmacology, 322, 117621. [Link]
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Kaliyaperumal, K., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals (Basel, Switzerland), 15(11), 1369. [Link]
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Guoxin, W., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(39), 7766–7774. [Link]
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Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(21), 4048–4064. [Link]
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Fisyuk, A. S., et al. (2022). A Comparative In Vitro Anticancer Evaluation and In Silico Study of New 1‐(1,3‐Oxazol‐5‐yl)piperidine‐4‐sulfonylamides. Chemistry & Biodiversity, 19(7), e202200230. [Link]
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Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(2), 213–220. [Link]
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Fu, D.-J., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Bioorganic Chemistry, 94, 103433. [Link]
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A Technical Guide to Assessing the Cross-Reactivity of 1-(3-Methylbutanoyl)piperidin-3-amine in Biological Assays
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The journey from a promising hit compound to a viable drug is often dictated by its ability to interact with the intended biological target while minimizing engagement with unintended off-targets. These off-target interactions can lead to a spectrum of undesirable outcomes, ranging from diminished therapeutic efficacy to severe adverse effects. This guide provides an in-depth analysis of the cross-reactivity profile of 1-(3-Methylbutanoyl)piperidin-3-amine , a novel synthetic compound, which for the purpose of this guide we will refer to as Compound X .
The core structure of Compound X, a substituted piperidine, is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[1] This inherent versatility necessitates a rigorous evaluation of its selectivity. This guide will delve into the experimental methodologies and data interpretation required to characterize the cross-reactivity of Compound X, providing researchers, scientists, and drug development professionals with a comprehensive framework for such assessments.
Hypothesized Primary Target and Signaling Pathway of Compound X
For the purpose of this illustrative guide, we will hypothesize that Compound X has been designed as a potent and selective antagonist for the Fictional G-Protein Coupled Receptor 1 (F-GPCR1) , a receptor implicated in inflammatory pathways. The binding of the endogenous ligand to F-GPCR1 is presumed to initiate a signaling cascade via the Gαq subunit, leading to the activation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately the release of intracellular calcium and activation of Protein Kinase C (PKC), culminating in a pro-inflammatory response. Compound X is designed to competitively inhibit the binding of the endogenous ligand, thereby attenuating this inflammatory cascade.
Caption: Hypothesized signaling pathway of F-GPCR1 and the inhibitory action of Compound X.
Assessing Cross-Reactivity: A Comparative Analysis
To ascertain the selectivity of Compound X, a panel of related and unrelated off-targets was selected for evaluation. The choice of off-targets is critical and should be guided by the structural class of the compound and the nature of its primary target. For Compound X, a piperidine derivative targeting a GPCR, the off-target panel includes other GPCRs from the same family, a representative ion channel, and a selection of kinases, which are common off-targets for heterocyclic compounds.
Comparative Binding Affinity Data (Hypothetical)
The following table summarizes the hypothetical binding affinities (Ki) of Compound X for its primary target (F-GPCR1) and a panel of off-targets, as determined by competitive radioligand binding assays.
| Target | Target Class | Binding Affinity (Ki) in nM | Fold Selectivity vs. F-GPCR1 |
| F-GPCR1 (Primary Target) | GPCR | 15 | - |
| F-GPCR2 | GPCR | 850 | 57-fold |
| F-GPCR3 | GPCR | > 10,000 | > 667-fold |
| hERG Ion Channel | Ion Channel | 5,200 | 347-fold |
| Kinase A | Kinase | > 10,000 | > 667-fold |
| Kinase B | Kinase | 2,500 | 167-fold |
Data is hypothetical for illustrative purposes.
The data indicates that Compound X exhibits a high degree of selectivity for its primary target, F-GPCR1, with significantly weaker binding to the tested off-targets. The >50-fold selectivity against the closely related F-GPCR2 and >100-fold selectivity against other targets suggest a favorable cross-reactivity profile.
Experimental Protocols for Cross-Reactivity Assessment
The generation of reliable cross-reactivity data hinges on the use of robust and well-validated assay protocols. Below are detailed, step-by-step methodologies for key experiments.
Workflow for Radioligand Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound.[2][3]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Dilute a stock solution of a known high-affinity radioligand for the target receptor to the desired concentration (typically at or near its Kd) in assay buffer.
-
Test Compound (Compound X): Prepare a serial dilution of Compound X in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Cell Membranes: Thaw cryopreserved cell membranes expressing the target receptor on ice and resuspend in assay buffer to a predetermined optimal concentration.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of assay buffer for total binding wells or 25 µL of a high concentration of a known unlabeled ligand for non-specific binding wells.
-
Add 25 µL of the serially diluted Compound X to the appropriate wells.
-
Add 25 µL of the diluted radioligand to all wells.
-
Initiate the binding reaction by adding 25 µL of the cell membrane suspension to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Harvest the contents of the wells onto a glass fiber filter plate using a cell harvester.
-
Rapidly wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate under a heat lamp.
-
Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of Compound X.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Kinase Selectivity Profiling
To assess for off-target effects on kinases, a broad panel screening is recommended.[4][5]
-
Assay Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays with [γ-³²P]ATP or non-radioactive methods like fluorescence polarization or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.[6][7]
-
General Protocol (Luminescence-based):
-
In a multi-well plate, add the kinase, a specific substrate peptide, and ATP.
-
Add Compound X at a fixed concentration (e.g., 10 µM) for initial screening or in a dose-response format for IC50 determination.
-
Incubate the reaction at 30°C for a specified time.
-
Add a reagent that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.
-
Measure the luminescence signal, which is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition by Compound X relative to a vehicle control.
-
For dose-response experiments, determine the IC50 value.
-
Conclusion and Future Directions
The hypothetical data presented in this guide suggest that This compound (Compound X) is a highly selective antagonist for F-GPCR1. The methodologies described provide a robust framework for assessing the cross-reactivity of novel chemical entities. It is crucial to remember that in vitro cross-reactivity profiling is the first step. Promising candidates should be further evaluated in cell-based functional assays and subsequently in in vivo models to fully understand their pharmacological profile and potential for off-target effects.[8] A thorough understanding of a compound's selectivity is paramount for the development of safe and effective therapeutics.
References
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PubChem. Piperidin-3-amine. National Center for Biotechnology Information. [Link][9]
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PubChem. (S)-piperidin-3-amine. National Center for Biotechnology Information. [Link][10]
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PubChem. Piperidin-3-amine dihydrochloride. National Center for Biotechnology Information. [Link][11]
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PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link][12]
-
Gifford, J. C. Receptor Binding Assays for HTS and Drug Discovery. In HTS Assay Development, CRC Press. [Link][2]
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Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link][1]
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Google Patents. Preparation method for 3-aminopiperidine and optical isomer thereof. [13]
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Yang, C. et al. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Comput Biol. [Link][8]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link][5]
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Davis, M. I. et al. Comprehensive analysis of kinase inhibitor selectivity. Nat Biotechnol. [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link][7]
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Hulme, E. C. & Trevethick, M. A. Ligand binding assays at equilibrium: validation and interpretation. Br J Pharmacol. [Link][15]
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Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link][16]
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A Comparative Guide to the Synthesis of 1-(3-Methylbutanoyl)piperidin-3-amine: A Benchmarking Analysis
Introduction
The 1-(3-Methylbutanoyl)piperidin-3-amine scaffold is a valuable building block in medicinal chemistry, appearing as a key structural motif in a variety of pharmacologically active agents. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth technical comparison of two primary synthetic strategies for obtaining this compound: a direct acylation approach and a multi-step de novo synthesis. By presenting detailed experimental protocols and objectively evaluating key performance indicators, this document aims to equip researchers with the necessary insights to select the most appropriate method for their specific needs, considering factors such as scale, cost, and desired stereochemical purity.
Methodology Overview
Two distinct synthetic routes to this compound are evaluated:
-
Method A: The Benchmark Acylation. This approach utilizes commercially available piperidin-3-amine as a starting material, which is then directly acylated with an isovaleric acid derivative. This method is benchmarked as the more direct and potentially rapid route.
-
Method B: The De Novo Synthesis from Chiral Precursors. This multi-step synthesis constructs the piperidine ring from a readily available chiral starting material, L-glutamic acid, culminating in the final acylation step. This method offers the advantage of producing an enantiomerically pure product.
Method A: The Benchmark Synthesis via Direct Acylation
This method represents the most straightforward approach to this compound, leveraging the commercial availability of the piperidin-3-amine core. The key transformation is the formation of an amide bond between the primary amine of piperidin-3-amine and a suitable isovalerylating agent.
Causality of Experimental Choices
The choice of an acyl chloride, specifically 3-methylbutanoyl chloride (isovaleryl chloride), as the acylating agent is predicated on its high reactivity, which facilitates a rapid and often high-yielding reaction. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both the starting materials and intermediates. The reaction is typically initiated at a reduced temperature (0 °C) to control the exothermic nature of the acylation, thereby minimizing potential side reactions.
Experimental Protocol: Acylation of Piperidin-3-amine
Materials:
-
Piperidin-3-amine
-
3-Methylbutanoyl chloride (Isovaleryl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-3-amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add 3-methylbutanoyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to afford the pure this compound.
Workflow Diagram
Caption: Workflow for the direct acylation of piperidin-3-amine.
Method B: The De Novo Synthesis from L-Glutamic Acid
This multi-step, asymmetric synthesis provides access to enantiomerically pure this compound, a critical advantage in the development of chiral pharmaceuticals. The synthesis commences with the readily available and inexpensive chiral building block, L-glutamic acid.
Causality of Experimental Choices
The synthetic strategy is designed to build the chiral piperidine ring system methodically.[1]
-
Esterification and Boc Protection: The initial step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxylic acid functionalities. This dual protection is essential to direct the subsequent reduction and prevent unwanted side reactions.
-
Reduction to Diol: The diester is then reduced to the corresponding diol using a mild reducing agent like sodium borohydride. This sets the stage for the formation of the piperidine ring.[1]
-
Hydroxyl Activation: The primary hydroxyl groups of the diol are converted into better leaving groups, typically tosylates, by reaction with p-toluenesulfonyl chloride. This activation is a prerequisite for the subsequent intramolecular cyclization.
-
Cyclization: The key ring-forming step is an intramolecular nucleophilic substitution, where the protected amine displaces the tosylate groups to form the piperidine ring.
-
Deprotection: The Boc protecting group is removed under acidic conditions to liberate the free amine.
-
Acylation: The final step is the acylation of the synthesized chiral piperidin-3-amine with 3-methylbutanoyl chloride, as described in Method A.
Experimental Protocol: De Novo Synthesis
This protocol is a condensed representation of a multi-step synthesis. For detailed procedures of each step, refer to the cited literature.[1]
Step 1-5: Synthesis of (S)-piperidin-3-amine from L-glutamic acid
A multi-step route is employed, starting with the esterification and N-Boc protection of L-glutamic acid, followed by reduction to the corresponding diol.[1] The diol is then converted to a ditosylate, which undergoes intramolecular cyclization to form the N-Boc protected piperidine ring. Finally, deprotection of the Boc group under acidic conditions yields (S)-piperidin-3-amine. The overall yield for this five-step sequence is reported to be in the range of 44-55%.
Step 6: Acylation of (S)-piperidin-3-amine
The procedure is analogous to that described in Method A, using the (S)-piperidin-3-amine synthesized in the preceding steps as the starting material.
Workflow Diagram
Caption: Multi-step de novo synthesis of (S)-1-(3-Methylbutanoyl)piperidin-3-amine.
Performance Benchmark Comparison
| Parameter | Method A: Direct Acylation | Method B: De Novo Synthesis |
| Starting Material | Piperidin-3-amine (racemic or chiral) | L-Glutamic Acid |
| Number of Steps | 1 | 6 |
| Overall Yield | High (typically >80% for the acylation step) | Moderate (44-55% for the piperidine core) |
| Cost of Starting Materials | Higher (Piperidin-3-amine is more expensive) | Lower (L-Glutamic acid is a commodity chemical) |
| Stereocontrol | Dependent on the starting material | Excellent (produces enantiopure product) |
| Scalability | Readily scalable | More complex to scale up due to multiple steps |
| Safety Considerations | Use of reactive acyl chloride requires caution. | Involves multiple reagents and intermediates with varying hazard profiles. The use of sodium borohydride and tosyl chloride requires appropriate handling. |
| Time Efficiency | High | Low |
Discussion and Conclusion
The choice between direct acylation (Method A) and de novo synthesis (Method B) for the preparation of this compound is contingent upon the specific requirements of the research project.
Method A is the preferred route for rapid access to the target compound, especially when racemic material is acceptable or when an enantiomerically pure starting material is commercially available and economically viable. Its single-step nature, high yield, and straightforward scalability make it an attractive option for initial screening and proof-of-concept studies.
Method B , while more laborious and lower in overall yield, offers the distinct advantage of producing an enantiomerically pure product from an inexpensive chiral pool starting material. This is of paramount importance in drug development, where the stereochemistry of a molecule can have a profound impact on its pharmacological activity and safety profile. The multi-step nature of this synthesis, however, presents challenges in terms of time, resource allocation, and scalability.
References
-
Khomane, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B, 520-526. [Link]
- Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride. CN103864674A.
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A Comparative Guide to the Pharmacokinetic Profile of 1-(3-Methylbutanoyl)piperidin-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved therapeutics.[1] Within this class, 1-(3-Methylbutanoyl)piperidin-3-amine and its analogs represent a promising area of investigation for a variety of therapeutic targets. However, the journey from a potent hit to a viable clinical candidate is paved with the challenges of optimizing pharmacokinetic properties. A deep understanding of how structural modifications to this scaffold influence its Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount for successful drug development.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of the pharmacokinetic profiles of various analogs of the this compound scaffold. We will delve into the causality behind experimental choices, present comparative data to illuminate structure-pharmacokinetic relationships (SPkR), and provide detailed methodologies for key in vitro ADME assays. Our aim is to equip researchers with the insights and practical knowledge to rationally design and select piperidine-based candidates with superior drug-like properties.
The Pivotal Role of the Piperidine Moiety in Pharmacokinetics
The piperidine ring is more than just a structural anchor; its inherent properties often confer significant advantages to a molecule's pharmacokinetic profile. The saturated, three-dimensional nature of the piperidine ring can enhance metabolic stability compared to more planar aromatic systems.[2] Furthermore, the basic nitrogen atom allows for modulation of a compound's lipophilicity and aqueous solubility, critical factors for both membrane permeability and formulation.[1] However, the metabolic stability of the piperidine scaffold is highly dependent on the nature and position of its substituents.[1] This guide will explore how modifications to the acyl group and substitutions on the piperidine ring itself can be strategically employed to fine-tune the ADME profile of this compound analogs.
Comparative Analysis of Pharmacokinetic Parameters
While specific experimental data for a comprehensive library of this compound analogs is not publicly available, we can draw valuable insights from in silico predictions and experimental data from structurally related piperidine-containing compounds. The following sections present a comparative analysis of key pharmacokinetic parameters, illustrating the impact of structural modifications.
Table 1: In Silico ADME Profile of 6-(4-aminopiperidin-1-yl) benzyl-3-methylpyrimidine-2,4-dione Derivatives
This table showcases predicted ADME properties for a series of piperidine derivatives, highlighting how substitutions on a connected aromatic ring can influence key pharmacokinetic parameters. While not our core scaffold, the principles of how remote substitutions affect properties like permeability and protein binding are transferable.
| Compound ID | HIA% | Caco-2 (nm/sec) | MDCK (nm/sec) | P-gp Inhibition | In vitro skin permeability (logKp, cm h⁻¹) | PPB% | BBB Penetration |
| 5a | 97.15 | 21.52 | 13.49 | Non | -4.07 | 32.63 | 0.28 |
| 5b | 97.2 | 21.63 | 40.14 | Non | -4.05 | 38.64 | 0.30 |
| 5c | 97.04 | 21.45 | 13.41 | Non | -4.10 | 34.18 | 0.27 |
Data adapted from in silico predictions.[3]
Analysis of In Silico Data: The high predicted Human Intestinal Absorption (HIA) for all three analogs suggests good oral absorption potential. The Caco-2 and MDCK permeability values, which are in vitro models for intestinal and blood-brain barrier permeability respectively, indicate moderate to high permeability.[3] Notably, none of the compounds are predicted to be P-glycoprotein (P-gp) substrates, an important efflux transporter that can limit drug absorption and distribution.[3] The low predicted plasma protein binding (PPB) for these analogs is generally favorable, as a higher fraction of unbound drug is available to exert its pharmacological effect.[3]
Table 2: In Vitro Metabolic Stability of Piperidine-Derived Amide sEH Inhibitors
This table presents experimental data on the metabolic stability of piperidine-derived amides in human and rat liver microsomes. This data exemplifies how subtle structural changes, such as isosteric replacement, can significantly impact metabolic clearance.
| Compound ID | Human Liver Microsome (t½, min) | Rat Liver Microsome (t½, min) |
| 3 | 25 | 30 |
| 3f | 45 | 55 |
| 3g | 50 | 60 |
| 3h | 35 | 40 |
| 3i | 60 | 75 |
Data represents the half-life (t½) of the compound upon incubation with liver microsomes, indicating the rate of metabolic clearance.[4]
Expert Interpretation: The data clearly demonstrates that analogs 3f, 3g, and 3i exhibit significantly longer half-lives in both human and rat liver microsomes compared to the parent compound 3 .[4] This suggests that the structural modifications in these analogs have successfully blocked or slowed down the primary sites of metabolism. A longer metabolic half-life in vitro is often a strong indicator of lower clearance and a longer duration of action in vivo.[4] This underscores the importance of iterative chemical synthesis and in vitro screening to optimize for metabolic stability.
Key Experimental Methodologies for ADME Profiling
To generate the kind of robust, comparative data necessary for informed decision-making in drug development, a suite of standardized in vitro ADME assays is employed. Below are detailed protocols for some of the most critical assays.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[5][6] The assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by determining the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Permeability Assessment:
-
The test compound is added to the apical (A) side of the Transwell® insert (representing the intestinal lumen).
-
Samples are taken from the basolateral (B) side (representing the bloodstream) at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
-
Quantification: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Causality Behind Experimental Choices: The 21-25 day culture period is crucial for the Caco-2 cells to fully differentiate and express the transporters and tight junction proteins that are characteristic of the intestinal epithelium. The use of both A-to-B and B-to-A permeability measurements allows for the calculation of an efflux ratio, which can identify compounds that are substrates of efflux transporters like P-gp.
Visualization of Caco-2 Permeability Assay Workflow:
Caption: Workflow of the Caco-2 permeability assay.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.
Protocol:
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) and a cofactor, NADPH, which is required for CYP enzyme activity.
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Quantification: The concentration of the remaining parent compound in each sample is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality Behind Experimental Choices: Liver microsomes are a subcellular fraction that is enriched in CYP enzymes, providing a convenient and cost-effective system for assessing Phase I metabolism. The inclusion of NADPH is essential as it is the electron donor for CYP-mediated reactions. Running the assay over a time course allows for the determination of the metabolic rate.
Visualization of Metabolic Stability Assay Workflow:
Caption: Workflow of the in vitro metabolic stability assay.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.
Protocol:
-
Equilibrium Dialysis: The most common method is equilibrium dialysis. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
Incubation: The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Causality Behind Experimental Choices: Equilibrium dialysis is considered the gold standard for measuring plasma protein binding because it minimizes experimental artifacts. The semi-permeable membrane allows only the small, unbound drug molecules to pass through, providing a direct measure of the unbound concentration at equilibrium.
Structure-Pharmacokinetic Relationships: Key Considerations for this compound Analogs
Based on the principles of medicinal chemistry and the data from related piperidine series, we can infer several key structure-pharmacokinetic relationships for the this compound scaffold:
-
Lipophilicity: Modifications to the 3-methylbutanoyl group or substitutions on the piperidine ring will directly impact the lipophilicity (logP/logD) of the analogs. Increasing lipophilicity can enhance membrane permeability but may also lead to increased metabolic clearance and non-specific binding. A balance is crucial.
-
Metabolic Stability: The piperidine ring and the acyl group are potential sites of metabolism. Introducing steric hindrance or electron-withdrawing groups near metabolically labile positions can improve stability. For example, replacing a hydrogen atom with a fluorine or a methyl group can block sites of oxidation.
-
Permeability and Efflux: The basicity of the piperidine nitrogen and the overall polarity of the molecule will influence its permeability. Highly polar compounds may have poor passive diffusion, while very lipophilic compounds may become substrates for efflux transporters like P-gp.
-
Plasma Protein Binding: Increased lipophilicity generally leads to higher plasma protein binding. While high binding can prolong the half-life of a drug, it also reduces the free concentration available for therapeutic activity.
Visualization of Structure-Pharmacokinetic Relationships:
Caption: Interplay of structural modifications and pharmacokinetic properties.
Conclusion
The optimization of the pharmacokinetic profile of this compound analogs is a multifactorial challenge that requires a systematic and data-driven approach. By employing a suite of in vitro ADME assays, researchers can gain a comprehensive understanding of how structural modifications impact a compound's absorption, distribution, metabolism, and excretion. This guide has provided a framework for this process, offering insights into the causal relationships between chemical structure and pharmacokinetic behavior, detailed experimental protocols, and a comparative analysis of data from related piperidine series. By integrating these principles into the drug discovery workflow, scientists can more effectively navigate the path from a promising chemical scaffold to a successful clinical candidate.
References
-
Pervin, M., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 29-38. [Link]
-
Volkova, T. V., et al. (2022). Caco-2 Intestinal Permeability Study of Phenyltetrahydroquinolinedione Derivative – TRPA₁ Antagonist. Drug Development & Registration, 11(3), 5-11. [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Ibrahim, M. A., et al. (2022). Pharmacokinetics properties of the designed derivatives of substituted aryl amine-based triazolopyrimidine. Journal of Genetic Engineering and Biotechnology, 20(1), 1-10. [Link]
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Di, L., & Kerns, E. H. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. In Comprehensive Medicinal Chemistry III (pp. 1-25). Elsevier. [Link]
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Newman, A. H., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1168-1184. [Link]
-
Hubatsch, I., et al. (2007). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Journal of Pharmaceutical Sciences, 96(9), 2257-2277. [Link]
-
BioIVT. (2024, July 18). ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies [Video]. YouTube. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Wen, L., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(21), 7597-7607. [Link]
-
Marchetti, F., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 23(19), 11809. [Link]
-
Al-Ostath, A., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15, Article number not yet assigned. [Link]
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A Spectroscopic Guide to the Isomers of 1-(3-Methylbutanoyl)piperidin-3-amine
For researchers and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of safe and effective therapeutic design. This guide provides an in-depth spectroscopic comparison of the enantiomers of 1-(3-Methylbutanoyl)piperidin-3-amine, a substituted piperidine derivative. While standard spectroscopic techniques yield identical spectra for enantiomers, this guide will detail the expected spectral characteristics of the molecule and introduce chiral methodologies for isomeric differentiation.
The piperidine ring is a prevalent scaffold in many pharmaceuticals.[1] The introduction of a chiral center at the 3-position of the piperidine ring, as in this compound, results in two non-superimposable mirror images: the (R) and (S) enantiomers. Understanding and confirming the specific enantiomeric form is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
This guide will walk through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of the molecule. We will then discuss the use of chiral chromatography and polarimetry as essential tools for distinguishing between the (R) and (S) isomers.
Molecular Structure and Isomerism
The core structure consists of a piperidine ring acylated at the nitrogen with a 3-methylbutanoyl group and an amine group at the 3-position. The stereocenter at the C3 position gives rise to the (R) and (S) enantiomers.
Caption: Chemical structures of the (R) and (S) enantiomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information. Due to the restricted rotation around the amide bond, some signals may appear broadened or as a set of rotamers at room temperature.[2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
Expected ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Piperidine ring CH | ~1.2-1.9, 2.5-3.5 | m | 9H | Complex multiplets due to overlapping signals and diastereotopicity. |
| Isobutyl CH | ~0.9 | d | 6H | Two methyl groups. |
| Isobutyl CH₂ | ~2.1 | d | 2H | |
| Isobutyl CH | ~2.0 | m | 1H | |
| NH₂ | ~1.5-3.0 | br s | 2H | Chemical shift and appearance are solvent and concentration dependent. May exchange with D₂O. |
Note: The presence of rotamers due to the amide bond may lead to the doubling of some piperidine ring signals.
Expected ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) | Notes |
| C=O (amide) | ~172 | |
| Piperidine ring CH₂ | ~25-55 | Multiple signals. |
| Piperidine ring CH-NH₂ | ~45-55 | |
| Isobutyl CH₃ | ~22 | |
| Isobutyl CH | ~25 | |
| Isobutyl CH₂ | ~45 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key functional groups in this compound are the secondary amine (NH₂), the tertiary amide (C=O), and C-H bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the neat liquid between two NaCl or KBr plates.
-
Solid (as a salt): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.
-
-
Data Acquisition:
-
Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty accessory first.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (amine) | 3300-3500 | Medium, often two bands | Primary amine. |
| C-H stretch (alkane) | 2850-3000 | Strong | |
| C=O stretch (amide) | 1630-1680 | Strong | The position is characteristic of a tertiary amide. |
| N-H bend (amine) | 1590-1650 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it will likely produce a protonated molecular ion [M+H]⁺.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]⁺ for C₁₀H₂₀N₂O (MW = 184.28) is m/z 185.16.
-
-
Tandem MS (MS/MS):
-
Isolate the precursor ion (m/z 185.16).
-
Subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Analysis of the fragmentation pattern can confirm the connectivity of the molecule.
-
Expected Fragmentation Pattern
The fragmentation of N-acyl piperidines is often initiated by cleavage of the piperidine ring or the acyl group.[1][3]
Caption: A simplified proposed fragmentation pathway for this compound in ESI-MS/MS.
Differentiating the Enantiomers
As standard NMR, IR, and MS techniques are achiral, they cannot distinguish between the (R) and (S) enantiomers. To resolve and identify the specific enantiomer, chiral-specific methods are required.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Optimization:
-
Start with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
The ratio of the solvents is optimized to achieve baseline separation of the two enantiomeric peaks.
-
Small amounts of an additive like diethylamine may be needed to improve peak shape for basic compounds.
-
-
Detection: Use a UV detector, as the amide chromophore will absorb UV light.
-
Analysis: The two enantiomers will elute at different times, allowing for their quantification. The identity of each peak can be confirmed by injecting a pure standard of one enantiomer if available.
Caption: Workflow for the separation of enantiomers using chiral HPLC.
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the light to an equal but opposite degree.
-
The (R)-enantiomer might be dextrorotatory (+), while the (S)-enantiomer would be levorotatory (-), or vice versa.
-
The magnitude of the specific rotation, [α], is a physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).
-
A racemic mixture (a 50:50 mixture of both enantiomers) will not rotate plane-polarized light.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. NMR, IR, and MS are essential for confirming the molecular structure and connectivity. However, due to the chiral nature of the molecule, these standard methods are insufficient for distinguishing between the (R) and (S) enantiomers. The application of chiral-specific techniques, such as chiral HPLC and polarimetry, is mandatory for the separation, identification, and quantification of the individual stereoisomers. This rigorous analytical workflow ensures the precise characterization of the target molecule, a critical step in pharmaceutical development and quality control.
References
-
PubChem. Piperidin-3-amine. National Center for Biotechnology Information. [Link]
- Google Patents. Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
Steele, C. G., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1369-1378. [Link]
-
Ivanova, G., et al. (2020). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(18), 4237. [Link]
-
Poukka, M., et al. (2001). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Journal of Mass Spectrometry, 36(2), 139-146. [Link]
-
Kavaldin, D., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6649. [Link]
-
Jones, C. R., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Marcotrigiano, G., et al. (1975). Preparation, Infrared Spectra, Electronic Spectra, and Magnetic Moments of Copper(II) Complexes of N-Acetylglycine and Their Amine Adducts. Inorganica Chimica Acta, 14, 129-134. [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). [Link]
-
Ali, A., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Vessecchi, R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1646-1656. [Link]
-
Kumar, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B, 642-648. [Link]
-
PubChem. Piperidin-3-amine dihydrochloride. National Center for Biotechnology Information. [Link]
-
NIST. Piperidine. National Institute of Standards and Technology. [Link]
-
ResearchGate. Piperine mass fragments: possible structures of major mass spectral... [Link]
-
Krizsan, A., et al. (2022). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 12(1), 1-10. [Link]
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- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Safely Handling 1-(3-Methylbutanoyl)piperidin-3-amine: A Risk-Based Approach to Personal Protective Equipment
Welcome to your comprehensive guide on the safe handling of 1-(3-Methylbutanoyl)piperidin-3-amine. In the dynamic environment of drug discovery and development, the ability to manage novel chemical entities with confidence is paramount. This document moves beyond a simple checklist, offering a detailed, risk-based methodology for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you, the researcher, with the knowledge to create a self-validating system of safety, ensuring that your focus remains on innovation.
Understanding the Risks: A Profile of a Substituted Piperidine
Based on analogous compounds, we can anticipate the following hazards associated with this compound:
-
Corrosivity: Likely to cause severe skin burns and eye damage upon contact.[1][2][5]
-
Toxicity: May be toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[1][2][3]
-
Flammability: As with many organic compounds, it may be a flammable liquid and vapor.[1][6]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[4][7]
These potential hazards dictate a multi-faceted approach to PPE, ensuring all potential routes of exposure are addressed.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process that depends on the specific task being performed. The following table outlines the minimum recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields, nitrile gloves (double-gloved recommended), lab coat, and a certified chemical fume hood. | To prevent inhalation of fine particles and protect against accidental skin and eye contact. |
| Dissolution and Solution Handling | Chemical splash goggles, nitrile gloves (double-gloved recommended), lab coat, and a certified chemical fume hood. | To provide enhanced eye protection from splashes of the potentially corrosive solution. |
| Reaction Setup and Workup | Chemical splash goggles, face shield, nitrile gloves (double-gloved recommended), chemical-resistant apron over a lab coat, and a certified chemical fume hood. | For maximum protection against splashes and sprays of the chemical, especially during transfers and separations. |
| Large-Scale Operations (>5g) | All PPE listed for reaction setup and workup, plus consideration for thicker, chemical-resistant gloves (e.g., butyl rubber). | To account for the increased risk associated with handling larger quantities of the hazardous material. |
A Step-by-Step Guide to Personal Protection
1. Engineering Controls: Your First Line of Defense
Before any PPE is donned, ensure that appropriate engineering controls are in place. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8] The work area should be well-ventilated and free of ignition sources.[2][3]
2. Donning PPE: A Deliberate Protocol
The following workflow illustrates the correct sequence for putting on your PPE to ensure maximum protection.
Caption: PPE Donning Sequence.
3. Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk.
Caption: PPE Doffing Sequence.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Store in a cool, dry place away from incompatible materials such as oxidizing agents.
-
Use non-sparking tools and take precautionary measures against static discharge.[3][6]
Spill Management:
In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8] Place the contaminated material into a sealed, labeled container for disposal.[9] Do not allow the material to enter drains or waterways.[8]
Disposal:
All waste containing this compound should be considered hazardous waste.[6] Dispose of the waste in a sealed, properly labeled container.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[4][10]
Conclusion
By understanding the potential hazards of this compound through the lens of its chemical analogs and by implementing a rigorous, task-based approach to PPE selection and use, you can create a robust safety framework. This proactive stance on safety not only protects you and your colleagues but also fosters an environment where scientific advancement can flourish.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
- Piperidine - SAFETY D
- Safety Data Sheet: Piperidine. (2025). Carl ROTH.
- (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2021). Jubilant Ingrevia Limited.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2015). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 1-(3-AMINO-PROPYL)
- Piperidin-3-amine | C5H12N2 | CID 148119. PubChem - NIH.
- HAZARD SUMMARY - PIPERIDINE. New Jersey Department of Health.
- 4-Piperidinopiperidine. Santa Cruz Biotechnology.
- 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- Piperidine-4-carboxylic acid, N-BOC protected. (2023). Apollo Scientific.
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- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. carlroth.com [carlroth.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
